Product packaging for N-Butyl 3-nitrobenzenesulfonamide(Cat. No.:CAS No. 89840-72-2)

N-Butyl 3-nitrobenzenesulfonamide

Cat. No.: B181813
CAS No.: 89840-72-2
M. Wt: 258.3 g/mol
InChI Key: OZIMAACTQKBWTF-UHFFFAOYSA-N
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Description

N-Butyl 3-nitrobenzenesulfonamide is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Sulfonamide-based compounds are a pivotal class in the development of novel therapeutic agents, with documented applications in the design of potent inhibitors for various biological targets . Research into related benzenesulfonamide structures has demonstrated their potential in creating new treatments for parasitic diseases, such as the development of novel diarylsulfonamide inhibitors active against Leishmania infantum . Furthermore, the structural motif of substituted sulfonamides is frequently explored in the search for selective epigenetic modulators, including inhibitors of bromodomain and extra-terminal (BET) family proteins, which are relevant in oncology and inflammation research . The nitro and sulfonamide functional groups on the benzene ring provide a versatile scaffold for further synthetic modification, allowing researchers to investigate structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability . This compound is intended for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O4S B181813 N-Butyl 3-nitrobenzenesulfonamide CAS No. 89840-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-2-3-7-11-17(15,16)10-6-4-5-9(8-10)12(13)14/h4-6,8,11H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIMAACTQKBWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383144
Record name N-BUTYL 3-NITROBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-72-2
Record name N-BUTYL 3-NITROBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Butyl 3-nitrobenzenesulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-Butyl 3-nitrobenzenesulfonamide: Chemical Properties and Structure

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available chemical and structural information for this compound. Due to the limited availability of published experimental data for this specific compound, this document also includes information on closely related compounds and general experimental protocols for the synthesis of similar molecules to provide a foundational understanding for research and development purposes.

Chemical Identity and Structure

This compound is a chemical compound belonging to the sulfonamide class. Its structure consists of a benzene ring substituted with a nitro group at the meta position and a sulfonamide group, to which an n-butyl group is attached at the nitrogen atom.

Identifier Information

IdentifierValue
IUPAC Name N-butyl-3-nitrobenzenesulfonamide
CAS Number 89840-72-2[1][2]
Molecular Formula C₁₀H₁₄N₂O₄S[1][2]
Molecular Weight 258.29 g/mol [2][3][4]
SMILES CCCCNC(=O)S(=O)c1cccc(c1)--INVALID-LINK--[O-]

Physicochemical Properties

PropertyValueNotes
Melting Point Data not availableFor the isomeric N-tert-butyl 3-nitrobenzenesulfonamide, the melting point is reported as >157 °C (decomposes)[3].
Boiling Point Data not availableFor the isomeric N-tert-butyl 3-nitrobenzenesulfonamide, the predicted boiling point is 385.7±44.0 °C[3].
Solubility Data not availableFor the isomeric N-tert-butyl 3-nitrobenzenesulfonamide, it is slightly soluble in DMSO and Methanol[3].
Appearance Data not availableThe isomeric N-tert-butyl 3-nitrobenzenesulfonamide is a pale yellow solid[3].

Spectral Data

Specific infrared (IR) and nuclear magnetic resonance (NMR) spectra for this compound are not available in the searched literature. However, general spectral characteristics for arylsulfonamides can be described[5]:

  • Infrared (IR) Spectroscopy :

    • N-H stretching vibrations are typically observed in the range of 3390–3229 cm⁻¹[5].

    • Asymmetric and symmetric SO₂ stretching vibrations are strong and appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively[5].

    • The S-N stretching vibration is expected in the 924–906 cm⁻¹ region[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • The chemical shifts of aromatic protons and carbons are influenced by the electron-withdrawing nature of the nitro and sulfonamide groups[5].

    • Protons of the n-butyl group would exhibit characteristic shifts and coupling patterns in the upfield region of the ¹H NMR spectrum.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the search results. However, a general and plausible synthetic route can be devised based on the well-established reaction between sulfonyl chlorides and amines. The synthesis would likely involve the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine.

Proposed Synthesis of this compound

This proposed protocol is based on analogous reactions reported for the synthesis of other N-substituted sulfonamides[6][7][8].

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • n-Butylamine

  • A suitable base (e.g., triethylamine, pyridine, or an inorganic base like sodium hydroxide)

  • An appropriate solvent (e.g., dichloromethane, acetonitrile, or a biphasic system with water)

Procedure:

  • Preparation of the Reaction Mixture: Dissolve 3-nitrobenzenesulfonyl chloride in the chosen organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Addition of Amine and Base: In a separate flask, prepare a solution of n-butylamine and the base in the same solvent.

  • Reaction: Add the n-butylamine solution dropwise to the cooled solution of 3-nitrobenzenesulfonyl chloride with vigorous stirring. The reaction temperature should be maintained at 0-10 °C[6].

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-2 hours) at a controlled temperature[6]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product:

    • If an organic solvent was used, the reaction mixture may be washed sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine[6]. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • If a biphasic system with aqueous base was used, the product may precipitate out of the solution and can be collected by filtration[6].

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Preparation of 3-Nitrobenzenesulfonyl Chloride (Precursor):

3-Nitrobenzenesulfonyl chloride can be prepared by the sulfochlorination of nitrobenzene using chlorosulfonic acid[9]. The process involves reacting nitrobenzene with chlorosulfonic acid at elevated temperatures (around 90-120 °C), followed by treatment with an inorganic acid chloride like thionyl chloride[9].

Signaling Pathways and Biological Activity

The search did not yield any information regarding the involvement of this compound in any specific biological signaling pathways or any confirmed biological activities. It is important to note that the antiandrogenic and neurotoxic activities reported for N-Butylbenzenesulfonamide cannot be attributed to this compound, as they are distinct chemical entities[10].

Visualizations

Diagram 1: Proposed Synthesis Workflow for this compound

G Proposed Synthesis of this compound cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Final Product 3-Nitrobenzenesulfonyl\nChloride 3-Nitrobenzenesulfonyl Chloride Reaction at 0-10 C Reaction at 0-10 C 3-Nitrobenzenesulfonyl\nChloride->Reaction at 0-10 C n-Butylamine n-Butylamine n-Butylamine->Reaction at 0-10 C Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction at 0-10 C Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2)->Reaction at 0-10 C Acid Wash Acid Wash Reaction at 0-10 C->Acid Wash Brine Wash Brine Wash Acid Wash->Brine Wash Drying Drying Brine Wash->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Recrystallization or\nColumn Chromatography Recrystallization or Column Chromatography Solvent Evaporation->Recrystallization or\nColumn Chromatography This compound This compound Recrystallization or\nColumn Chromatography->this compound

Caption: A logical workflow for the proposed synthesis of this compound.

References

An In-depth Technical Guide on the Physicochemical Characteristics of N-Butyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl 3-nitrobenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are of significant interest in medicinal chemistry due to their wide range of biological activities. This document provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related parent compounds, N-Butylbenzenesulfonamide and 3-Nitrobenzenesulfonamide, to provide a comparative context for its expected properties.

Physicochemical Properties

The structural and physicochemical properties of this compound and its parent compounds are summarized below.

PropertyThis compoundN-Butylbenzenesulfonamide3-Nitrobenzenesulfonamide
CAS Number 89840-72-2[1]3622-84-2[2][3]121-52-8[4]
Molecular Formula C10H14N2O4S[1]C10H15NO2S[2][3]C6H6N2O4S[4]
Molecular Weight 258.30 g/mol [1]213.30 g/mol [2][3]202.19 g/mol [4]
Physical Description Data not availableColorless oily liquid or pellets/large crystals[2]Light brown or yellow crystalline powder[5]
Melting Point Data not available83 °C[6]166-168 °C
Boiling Point Data not available314 °C[7]407.68 °C at 760 mmHg (predicted)[5]
Density Data not available1.15 g/mL at 25 °C[7]1.553 g/cm³ (predicted)[5]
Refractive Index Data not available1.525 (at 20 °C)[7]1.611 (predicted)[5]
Water Solubility Data not available450 mg/L at 20 °C[7]Sparingly soluble[5]
LogP Data not available2.01 at 20 °C[7]0.62 (predicted)[5]

Note: Some data for 3-Nitrobenzenesulfonamide are predicted values.

Spectroscopic Data
Spectroscopy Type N-Butylbenzenesulfonamide Data
GC-MS Major peaks observed at m/z 141 and 170.[2]
LC-MS Precursor adduct observed at m/z 214.0896.[2]

Experimental Protocols

General Synthesis of N-Alkylbenzenesulfonamides

The most common and classical method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[8] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

3-nitrobenzenesulfonyl chloride + n-butylamine → this compound + HCl

Detailed Methodology (General Protocol):

A general procedure for the synthesis of N-alkyl-benzenesulfonamides involves the condensation of the corresponding benzenesulfonyl chloride with an amine in the presence of an aqueous sodium hydroxide solution.[9]

  • Reaction Setup: A suitable reaction vessel is charged with the amine (e.g., n-butylamine) and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is cooled, typically to 0-10 °C.

  • Addition of Sulfonyl Chloride: The sulfonyl chloride (e.g., 3-nitrobenzenesulfonyl chloride), often dissolved in a suitable solvent, is added dropwise to the cooled amine mixture with vigorous stirring, while maintaining the temperature.

  • Reaction: After the addition is complete, the reaction mixture is stirred for a period (e.g., 1 hour) at a controlled temperature.[9]

  • Workup:

    • The resulting product, if solid, can be collected by filtration.

    • If the product is an oil, it is separated from the aqueous phase.[9]

    • The crude product is then washed, typically with a dilute acid solution followed by water, to remove any unreacted amine and base.[9]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by distillation under reduced pressure for liquid products.[9]

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-alkylbenzenesulfonamides.

G reagents Reactants: - Sulfonyl Chloride - Primary/Secondary Amine - Base (e.g., NaOH) reaction Reaction Vessel (Controlled Temperature) reagents->reaction 1. Condensation workup Workup - Filtration or Phase Separation - Washing (Acid, Water) reaction->workup 2. Isolation purification Purification - Recrystallization or - Distillation workup->purification 3. Purification product Final Product: N-Alkylbenzenesulfonamide purification->product 4. Final Product

Caption: General workflow for the synthesis of N-Alkylbenzenesulfonamides.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or associated signaling pathways for this compound. However, the broader class of sulfonamides is known for a wide range of therapeutic applications. The parent compound, N-Butylbenzenesulfonamide, has been identified as a neurotoxin and has shown antiandrogenic activity.[2] It is also used as a plasticizer in the production of polyamide compounds.[2] Further research is required to determine the specific biological profile of this compound.

References

Unraveling the Biological Role of N-Butyl 3-nitrobenzenesulfonamide: A Technical Overview of a Molecule of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – Despite growing interest in the diverse pharmacological potential of benzenesulfonamide derivatives, a comprehensive understanding of the specific mechanism of action for N-Butyl 3-nitrobenzenesulfonamide in biological systems remains to be elucidated by the scientific community. Currently, publicly available research dedicated to the biological activity and molecular targets of this specific compound is limited. This technical guide serves to consolidate the existing knowledge on structurally related compounds, providing a foundational context for future research endeavors aimed at characterizing this compound.

The Benzenesulfonamide Scaffold: A Foundation for Diverse Bioactivity

The benzenesulfonamide moiety is a well-established pharmacophore, forming the structural basis for a wide array of therapeutic agents.[1][2] These compounds are known to exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Effects: The foundational sulfa drugs are benzenesulfonamide derivatives that inhibit bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis.

  • Diuretic Action: Certain benzenesulfonamides act as carbonic anhydrase inhibitors, leading to diuretic effects.[2]

  • Anti-inflammatory Properties: Non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib feature a sulfonamide group and selectively inhibit cyclooxygenase-2 (COX-2).

  • Anticancer Activity: Various sulfonamide derivatives have been investigated as anticancer agents, targeting mechanisms such as carbonic anhydrase isoenzymes overexpressed in tumors.[3]

  • Cardiovascular Effects: A range of benzenesulfonamide derivatives have been explored for their impact on the cardiovascular system, including effects on perfusion pressure and as inhibitors of receptors like the endothelin and angiotensin receptors.[4]

Insights from Structural Analogs

While direct data on this compound is scarce, examining its core components—the N-butyl group and the 3-nitrobenzenesulfonamide moiety—can offer preliminary hypotheses for its potential biological roles.

N-Butylbenzenesulfonamide: A Neurotoxin and Antiandrogen

The closest structural analog lacking the nitro group is N-butylbenzenesulfonamide. This compound is primarily known as a plasticizer used in the manufacturing of polyamide compounds.[5] Toxicological studies have identified it as a neurotoxin, with evidence suggesting it can induce spastic myelopathy.[5] Furthermore, N-butylbenzenesulfonamide has been isolated from the plant Prunus africana and has demonstrated antiandrogenic activity.[5] It is crucial to note that the presence of the nitro group in this compound can significantly alter its electronic properties, solubility, and metabolic fate, meaning the toxicological and pharmacological profile of N-butylbenzenesulfonamide cannot be directly extrapolated.

3-Nitrobenzenesulfonamide: A Chemical Intermediate

The parent compound, 3-nitrobenzenesulfonamide, is primarily documented as a chemical intermediate in organic synthesis.[6] Its biological activity has not been a major focus of research.

The Influence of the Nitro Group

Nitroaromatic compounds are a diverse class with various biological activities. The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's interaction with biological targets.[7] In some contexts, nitro-containing compounds have been developed as hypoxic cell-selective cytotoxic agents and radiosensitizers in cancer therapy.[8] The reduction of the nitro group under hypoxic conditions can lead to the formation of reactive species that are toxic to cells.

A Proposed Workflow for Elucidating the Mechanism of Action

For researchers and drug development professionals interested in characterizing this compound, a systematic approach is necessary. The following diagram outlines a potential experimental workflow for the initial investigation of a novel compound's biological activity and mechanism of action.

G cluster_0 Phase 1: Initial Screening & Activity Identification cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action & Pathway Analysis cluster_3 Outcome A Compound Acquisition & Purity Analysis (this compound) B High-Throughput Screening (HTS) (Diverse cell lines & targets) A->B C Phenotypic Screening (e.g., cell viability, morphology) A->C D Hit Identification (Initial active profile) B->D C->D E Affinity Chromatography / Pull-down Assays D->E F Computational Target Prediction D->F G Genetic Approaches (e.g., CRISPR screens, siRNA) D->G H Target Validation (Binding assays, enzymatic assays) E->H F->H G->H I Cellular Thermal Shift Assay (CETSA) H->I J Transcriptomics & Proteomics H->J K Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) H->K L In Vivo Model Testing K->L M Elucidated Mechanism of Action L->M

A conceptual workflow for investigating a novel compound.

Future Directions

The therapeutic potential of this compound remains an open question. Future research should focus on systematic screening to identify any significant biological activities. Should an interesting activity be discovered, subsequent studies would need to delve into target identification and pathway analysis to elucidate its mechanism of action. Given the diverse activities of related sulfonamides, a broad screening approach targeting various enzymes and receptors would be a logical starting point. The synthesis of derivatives could also help in establishing structure-activity relationships, guiding the development of more potent and selective compounds.

References

N-Butyl 3-nitrobenzenesulfonamide: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl 3-nitrobenzenesulfonamide is a small molecule belonging to the broader class of nitrobenzenesulfonamides. While specific research on this particular derivative is limited in publicly available literature, the nitrobenzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including potent anticancer, antibacterial, and enzyme-inhibitory properties.[2][3] This technical guide provides a comprehensive review of the research surrounding N-substituted 3-nitrobenzenesulfonamides and related derivatives, offering insights into their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other related compounds.

Synthesis of N-Substituted Nitrobenzenesulfonamides

The synthesis of N-substituted nitrobenzenesulfonamides is typically achieved through the reaction of a nitrobenzenesulfonyl chloride with a primary or secondary amine. This versatile and robust method allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling the exploration of structure-activity relationships (SAR).[4]

General Experimental Protocol: Synthesis of N-Substituted Benzenesulfonamides

A common method for the synthesis of N-substituted benzenesulfonamides involves the following steps:[4]

  • Reaction Setup: A primary or secondary amine (1.1 equivalents) is dissolved in an anhydrous solvent such as dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: The solution is cooled to 0 °C using an ice bath, and a base, such as pyridine (1.5 equivalents), is slowly added to the stirred solution.

  • Sulfonyl Chloride Addition: The corresponding benzenesulfonyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM. This solution is then added dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 6-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is diluted with DCM and transferred to a separatory funnel. The organic layer is washed sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-substituted benzenesulfonamide.

reagents Amine (1.1 eq) Anhydrous DCM reaction_mixture Reaction Mixture (0°C to RT, 6-18h) reagents->reaction_mixture Add Base base Pyridine (1.5 eq) sulfonyl_chloride Benzenesulfonyl Chloride (1.0 eq) Anhydrous DCM sulfonyl_chloride->reaction_mixture Add Dropwise workup Workup (DCM, HCl, H2O, NaHCO3, Brine) reaction_mixture->workup Reaction Complete (TLC) purification Purification (Chromatography or Recrystallization) workup->purification product Pure N-Substituted Benzenesulfonamide purification->product

General workflow for the synthesis of N-substituted benzenesulfonamides.

Biological Activities of Nitrobenzenesulfonamide Derivatives

The nitrobenzenesulfonamide scaffold has been extensively explored for its therapeutic potential, with numerous derivatives exhibiting significant biological activities.

Anticancer Activity

A significant area of research has focused on the development of nitrobenzenesulfonamide derivatives as anticancer agents.[1] These compounds have been shown to inhibit various cancer-related targets, including carbonic anhydrases, tyrosine kinases, and other signaling proteins.[2][5]

Table 1: Anticancer Activity of Selected Sulfonamide Derivatives

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa7.2 ± 1.12[6][7]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB2314.62 ± 0.13[6][7]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-77.13 ± 0.13[6][7]
Compound 25 (a sulfonamide derivative)MCF-70.66 ± 0.04[8]
Compound 27 (a sulfonamide derivative)MCF-71.06 ± 0.04[8]
Compound 9 (a sulfonamide derivative)T47D1.83 ± 0.08[8]
Compound 32 (a sulfonamide derivative)Various (NCI-60)1.06 - 8.92[8]
12d (a benzenesulfonamide derivative)MDA-MB-468 (hypoxic)3.99 ± 0.21[9]
12i (a benzenesulfonamide derivative)MDA-MB-468 (hypoxic)1.48 ± 0.08[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a common method for evaluating the cytotoxic potential of compounds.[10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

start Seed Cancer Cells in 96-well plate treatment Treat with Test Compound (various concentrations) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation mtt Add MTT Solution Incubate (2-4h) incubation->mtt solubilization Add Solubilizing Agent (e.g., DMSO) mtt->solubilization read Measure Absorbance (e.g., 570 nm) solubilization->read analysis Calculate Cell Viability Determine IC50 read->analysis

Workflow for the MTT cytotoxicity assay.
Antibacterial Activity

Nitrobenzenesulfonamide derivatives have also been investigated for their antibacterial properties.[3] The sulfonamide moiety is a well-known antibacterial pharmacophore, famously represented by the sulfa drugs.

Table 2: Antibacterial Activity of Selected Sulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
5a (a sulfonamide derivative)E. coli7.81[11]
9a (a sulfonamide derivative)E. coli7.81[11]
Compound 24 (a benzenesulfonyl hydrazone)Gram-positive bacteria7.81 - 15.62[12]
5,6-dibromo-2-(trifluoromethyl)benzimidazole Bacillus subtilis0.49[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[10]

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

start Prepare Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension start->inoculation dilution Serially Dilute Test Compound in 96-well plate dilution->inoculation incubation Incubate (37°C, 16-20h) inoculation->incubation read Observe for Bacterial Growth incubation->read analysis Determine MIC (Lowest concentration with no growth) read->analysis

Workflow for the broth microdilution MIC assay.

Signaling Pathways and Mechanisms of Action

The biological activities of nitrobenzenesulfonamide derivatives are often attributed to their ability to interact with and modulate the function of key enzymes and signaling pathways.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[14] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and resistance to therapy.[9][15] By inhibiting these enzymes, sulfonamide derivatives can disrupt pH regulation in cancer cells, leading to apoptosis.[5]

sulfonamide Sulfonamide Inhibitor ca_ix_xii Carbonic Anhydrase IX/XII (Overexpressed in Tumors) sulfonamide->ca_ix_xii Inhibits ph_regulation Disrupted pH Homeostasis (Increased Intracellular Acidity) ca_ix_xii->ph_regulation Leads to apoptosis Cancer Cell Apoptosis ph_regulation->apoptosis Induces

Inhibition of carbonic anhydrase by sulfonamides in cancer.
VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[16][17] Several sulfonamide-containing compounds have been identified as inhibitors of VEGFR-2 tyrosine kinase activity, thereby blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[8]

vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds to dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization sulfonamide Sulfonamide Inhibitor sulfonamide->vegfr2 Inhibits downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimerization->downstream Activates angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) downstream->angiogenesis Promotes

Mechanism of VEGFR-2 inhibition by sulfonamides.

Conclusion

While direct research on this compound is not extensively documented, the broader class of nitrobenzenesulfonamides represents a rich source of biologically active compounds with significant therapeutic potential. The established synthetic routes and diverse biological activities, particularly in the areas of oncology and infectious diseases, provide a strong rationale for the further investigation of this compound and its analogs. The data and protocols summarized in this technical guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the specific properties and potential applications of this promising chemical entity. Future research should focus on the synthesis and systematic biological evaluation of this compound to determine its specific activity profile and mechanism of action.

References

N-Butyl 3-nitrobenzenesulfonamide: A Scoping Review of Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: This technical guide is intended for researchers, scientists, and drug development professionals. N-Butyl 3-nitrobenzenesulfonamide is a compound for research use only and is not intended for human or veterinary use. The information presented herein is based on the general medicinal chemistry of the benzenesulfonamide scaffold and related nitroaromatic compounds. As of the latest literature search, specific biological activity and detailed experimental data for this compound are not extensively available in the public domain. Therefore, this document outlines potential applications and a hypothetical framework for its investigation, drawing inferences from structurally similar molecules.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. These include antibacterial, anticancer, anti-inflammatory, diuretic, and antiviral drugs. The versatility of the sulfonamide group, with its ability to act as a hydrogen bond donor and acceptor, and to be readily derivatized, makes it a privileged pharmacophore in drug design. This compound, a derivative of this class, presents an intriguing profile for further investigation. This guide explores the potential therapeutic applications of this compound, proposes hypothetical mechanisms of action, and outlines a strategic workflow for its biological evaluation.

Physicochemical Properties and Synthesis

This compound is a small molecule with the chemical formula C10H14N2O4S. The presence of a nitro group on the benzene ring and a butyl group on the sulfonamide nitrogen are key structural features that are expected to influence its pharmacokinetic and pharmacodynamic properties. The nitro group can act as a bioisostere for other functional groups and may be involved in specific interactions with biological targets. The butyl group increases the lipophilicity of the molecule, which may enhance its membrane permeability.

A general synthetic approach for N-alkyl-nitrobenzenesulfonamides involves the reaction of the corresponding nitrobenzenesulfonyl chloride with the appropriate amine.

General Experimental Protocol for Synthesis

A solution of 3-nitrobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled in an ice bath. To this, a solution of n-butylamine and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography or recrystallization.

Potential Therapeutic Applications

Based on the known biological activities of structurally related benzenesulfonamide derivatives, this compound could be investigated for a range of therapeutic applications.

Antibacterial Activity

The sulfonamide moiety is famously associated with antibacterial drugs that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The general structure-activity relationship (SAR) for antibacterial sulfonamides suggests that the anilino NH2 group of sulfanilamide is crucial for activity. While this compound lacks this specific group, the broader class of sulfonamides has shown diverse antibacterial mechanisms.

Anticancer Activity

Many sulfonamide derivatives have been developed as anticancer agents, primarily as inhibitors of carbonic anhydrases (CAs), kinases, and tubulin polymerization. The nitro group, in some contexts, can be reduced in hypoxic tumor environments to generate reactive species that are cytotoxic.

Anti-inflammatory Activity

Certain sulfonamides are known to exhibit anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor. The anti-inflammatory potential of this compound could be explored in relevant assays.

Neurological Disorders

Recent studies have highlighted the potential of benzenesulfonamide derivatives in the context of neurodegenerative diseases. For instance, some fluorinated benzenesulfonamides have been shown to inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease.[1]

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is necessary to elucidate the biological activity of this compound. The following diagram illustrates a hypothetical experimental workflow.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Primary_Screening Primary Screening (e.g., Antibacterial, Anticancer cell lines) Target_Identification Target Identification Assays (e.g., Enzyme inhibition, Receptor binding) Primary_Screening->Target_Identification Active Hits Dose_Response Dose-Response Studies (IC50/EC50 determination) Target_Identification->Dose_Response Cellular_Activity Cellular Activity Assays (e.g., Apoptosis, Cell cycle) Dose_Response->Cellular_Activity Mechanism_of_Action Mechanism of Action Studies (e.g., Western blot, qPCR) Cellular_Activity->Mechanism_of_Action Toxicity_Assays In Vitro Toxicity (e.g., Cytotoxicity in normal cells) Cellular_Activity->Toxicity_Assays Animal_Models Animal Models of Disease (e.g., Xenograft, Infection models) Mechanism_of_Action->Animal_Models Pharmacokinetics Pharmacokinetic Studies (ADME) Animal_Models->Pharmacokinetics Toxicology In Vivo Toxicology Animal_Models->Toxicology

Caption: A generalized experimental workflow for the biological evaluation of a novel compound.

Potential Signaling Pathways

Given the diverse targets of sulfonamides, this compound could potentially modulate various signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for anticancer sulfonamides.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription_Factor Kinase2->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Gene Expression Compound This compound Compound->Kinase1 Inhibition

Caption: A hypothetical inhibition of a kinase signaling pathway by this compound.

Data Summary of Potential Biological Activities

The following table summarizes the types of quantitative data that would be crucial for characterizing the biological profile of this compound, with hypothetical values for illustrative purposes.

Assay Type Target/Cell Line Parameter Hypothetical Value Reference Compound
Antibacterial Staphylococcus aureusMIC16 µg/mLVancomycin
Anticancer MCF-7 (Breast Cancer)IC505 µMDoxorubicin
Enzyme Inhibition Carbonic Anhydrase IIKi50 nMAcetazolamide
Anti-inflammatory COX-2 InhibitionIC501 µMCelecoxib
Neuroprotection Aβ (1-42) Aggregation% Inhibition60% @ 10 µMCurcumin

Conclusion

This compound represents an under-explored molecule within the medicinally significant class of benzenesulfonamides. While specific biological data for this compound remains scarce, the known activities of related compounds suggest a promising starting point for investigations into its potential as an antibacterial, anticancer, anti-inflammatory, or neuroprotective agent. The proposed experimental workflow provides a roadmap for its systematic evaluation. Future research focused on the synthesis, in vitro screening, and mechanistic studies of this compound and its analogs is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Spectroscopic Data of N-Butyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Butyl 3-nitrobenzenesulfonamide. Due to the limited availability of experimentally-derived spectra for this specific compound, this guide presents a combination of predicted data and experimental data from closely related analogs. The information is intended to support research and development activities by providing key analytical and structural insights.

Molecular Structure

This compound consists of a 3-nitrophenylsulfonyl group attached to a butylamine moiety.

Chemical Formula: C₁₀H₁₄N₂O₄S

Molecular Weight: 258.30 g/mol

CAS Number: 89840-72-2

Spectroscopic Data

The following sections summarize the predicted and analogous spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H (Aromatic, C2)8.6 - 8.8s1H
H (Aromatic, C4)8.4 - 8.6d1H
H (Aromatic, C6)8.1 - 8.3d1H
H (Aromatic, C5)7.8 - 8.0t1H
NH 5.0 - 6.0t1H
N-CH₂ -3.0 - 3.2q2H
-CH₂ -1.4 - 1.6sextet2H
-CH₂ -1.2 - 1.4sextet2H
-CH₃ 0.8 - 1.0t3H

Predicted using standard NMR prediction software. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
C (Aromatic, C1)140 - 142
C (Aromatic, C3)148 - 150
C (Aromatic, C5)130 - 132
C (Aromatic, C6)133 - 135
C (Aromatic, C4)127 - 129
C (Aromatic, C2)122 - 124
N-C H₂-43 - 45
-C H₂-31 - 33
-C H₂-19 - 21
-C H₃13 - 15

Predicted using standard NMR prediction software. Solvent: CDCl₃.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not available. However, the vibrational properties can be inferred from the analysis of 3-nitrobenzenesulfonamide.[1] The key characteristic bands are presented in Table 3. The presence of the N-butyl group is expected to introduce additional C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands (Based on 3-Nitrobenzenesulfonamide)

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
Asymmetric SO₂ Stretch1340 - 1360Strong
Symmetric SO₂ Stretch1160 - 1180Strong
Asymmetric NO₂ Stretch1520 - 1540Strong
Symmetric NO₂ Stretch1345 - 1365Strong
C=C Stretch (Aromatic)1450 - 1600Medium
S-N Stretch900 - 930Medium

Data for 3-nitrobenzenesulfonamide provides a reference for the aromatic and sulfonamide portions of the molecule.

Mass Spectrometry (MS)

The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to involve cleavage of the S-N bond and fragmentation of the butyl chain.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
258[M]⁺ (Molecular Ion)
201[M - C₄H₉]⁺
186[M - NO₂ - H]⁺
156[C₆H₄NO₂S]⁺
141[SO₂C₆H₄]⁺
77[C₆H₅]⁺
57[C₄H₉]⁺

Predicted fragmentation patterns based on typical fragmentation of related compounds.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is a general procedure for the synthesis of N-alkylsulfonamides and can be adapted for the target molecule.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • n-Butylamine

  • A suitable base (e.g., triethylamine, pyridine, or aqueous sodium carbonate)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

Procedure:

  • Dissolve 3-nitrobenzenesulfonyl chloride in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • In a separate flask, dissolve an equimolar amount of n-butylamine and a slight excess of the base in the same solvent.

  • Slowly add the amine-base solution to the stirred solution of 3-nitrobenzenesulfonyl chloride dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Upon completion, if a biphasic system is not used, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

  • Data Acquisition: For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) with proton decoupling are typically used.

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid product with dry KBr and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum on an FTIR spectrometer.

  • Data Acquisition: Typically, scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization 3-Nitrobenzenesulfonyl\nChloride 3-Nitrobenzenesulfonyl Chloride Reaction Reaction 3-Nitrobenzenesulfonyl\nChloride->Reaction n-Butylamine n-Butylamine n-Butylamine->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure N-Butyl\n3-nitrobenzenesulfonamide Pure N-Butyl 3-nitrobenzenesulfonamide Purification->Pure N-Butyl\n3-nitrobenzenesulfonamide NMR Spectroscopy NMR Spectroscopy Pure N-Butyl\n3-nitrobenzenesulfonamide->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Pure N-Butyl\n3-nitrobenzenesulfonamide->IR Spectroscopy Mass Spectrometry Mass Spectrometry Pure N-Butyl\n3-nitrobenzenesulfonamide->Mass Spectrometry

Caption: Experimental workflow for the synthesis and characterization.

logical_relationship This compound This compound Spectroscopic\nData Spectroscopic Data This compound->Spectroscopic\nData 1H NMR 1H NMR Spectroscopic\nData->1H NMR 13C NMR 13C NMR Spectroscopic\nData->13C NMR IR IR Spectroscopic\nData->IR MS MS Spectroscopic\nData->MS Structural\nInformation Structural Information 1H NMR->Structural\nInformation 13C NMR->Structural\nInformation IR->Structural\nInformation MS->Structural\nInformation

Caption: Relationship between the compound and its spectroscopic data.

References

N-Butyl 3-nitrobenzenesulfonamide: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Butyl 3-nitrobenzenesulfonamide, a key synthetic intermediate. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and elucidates its significant role as a precursor in the synthesis of other molecules, particularly in the realm of drug discovery and development.

Chemical Properties and Data

This compound is a sulfonamide derivative containing a nitro group on the benzene ring. This nitro functionality is a versatile chemical handle, allowing for further synthetic transformations, most notably its reduction to an amine group, which opens up a wide array of subsequent chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89840-72-2[1][2]
Molecular Formula C₁₀H₁₄N₂O₄S[1][2]
Molecular Weight 258.30 g/mol [1]
Appearance Predicted: White to pale yellow solidGeneral knowledge of similar compounds
Melting Point Not available. (Related compound N-tert-Butyl 3-nitrobenzenesulfonamide melts at >157 °C with decomposition)[3]
Boiling Point Not available
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone.General chemical principles

Table 2: Spectroscopic Data for this compound (Predicted)

TechniquePredicted Data
¹H NMR δ (ppm): 8.4-8.2 (m, 2H, Ar-H), 7.8-7.6 (t, 1H, Ar-H), 5.1-4.9 (t, 1H, NH), 3.0-2.8 (q, 2H, N-CH₂), 1.5-1.3 (m, 2H, CH₂), 1.3-1.1 (m, 2H, CH₂), 0.9-0.7 (t, 3H, CH₃)
¹³C NMR δ (ppm): 148.1 (C-NO₂), 141.2 (C-S), 133.0 (Ar-CH), 130.5 (Ar-CH), 127.0 (Ar-CH), 122.5 (Ar-CH), 43.5 (N-CH₂), 31.0 (CH₂), 19.8 (CH₂), 13.5 (CH₃)
IR (cm⁻¹) ~3280 (N-H stretch), ~1530 and ~1350 (asymmetric and symmetric N-O stretches of NO₂), ~1340 and ~1160 (asymmetric and symmetric S=O stretches of SO₂)
Mass Spec (m/z) [M+H]⁺ = 259.07

Note: The spectroscopic data presented is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

synthesis cluster_0 Starting Materials cluster_1 Reagents & Conditions cluster_2 Product 3-nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl Chloride Reaction + 3-nitrobenzenesulfonyl_chloride->Reaction n-butylamine n-Butylamine n-butylamine->Reaction Base Base (e.g., Triethylamine, Pyridine, or NaOH) Base->Reaction Solvent Solvent (e.g., Dichloromethane, THF, or Acetonitrile) Solvent->Reaction Temperature 0 °C to room temperature Temperature->Reaction Product This compound Reaction->Product

Figure 1: General synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine and Base: To this solution, add n-butylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) or pyridine (1.2 eq.). The addition should be performed dropwise at 0 °C to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Role as a Synthetic Intermediate: Reduction to N-Butyl 3-aminobenzenesulfonamide

The primary role of this compound as a synthetic intermediate is demonstrated through the reduction of its nitro group to an amine, yielding N-Butyl 3-aminobenzenesulfonamide. This amino-sulfonamide is a valuable building block for the synthesis of various pharmaceutical and agrochemical compounds.

Reaction Scheme:

reduction cluster_0 Starting Material cluster_1 Reducing Agents & Conditions cluster_2 Product Start This compound Reaction Reduction Start->Reaction Reagents H₂, Pd/C or SnCl₂·2H₂O, HCl or Fe, NH₄Cl Reagents->Reaction Solvent Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate) Solvent->Reaction Product N-Butyl 3-aminobenzenesulfonamide Reaction->Product

Figure 2: Reduction of the nitro group to an amine.

Detailed Protocol (Catalytic Hydrogenation):

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a protic solvent like ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC or by the cessation of hydrogen uptake.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield N-Butyl 3-aminobenzenesulfonamide. The product can be further purified by recrystallization if necessary.

Alternative Protocol (Tin(II) Chloride Reduction):

  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq.) to the solution.

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and a saturated solution of sodium bicarbonate is added to neutralize the acid and precipitate tin salts.

  • Isolation: The mixture is filtered, and the organic layer of the filtrate is separated, washed with brine, dried, and concentrated to give the desired amino compound.[4]

Logical and Experimental Workflows

The synthesis and subsequent utilization of this compound can be visualized as a streamlined workflow, which is crucial for planning synthetic campaigns in a research and development setting.

workflow cluster_synthesis Synthesis of this compound cluster_transformation Transformation to N-Butyl 3-aminobenzenesulfonamide cluster_application Further Synthetic Applications A 1. Dissolve 3-nitrobenzenesulfonyl chloride in solvent B 2. Add n-butylamine and base at 0 °C A->B C 3. Stir at room temperature B->C D 4. Aqueous work-up C->D E 5. Purification (Recrystallization or Chromatography) D->E F 1. Dissolve this compound in solvent E->F Intermediate G 2. Add reducing agent (e.g., H₂/Pd/C or SnCl₂) F->G H 3. Reaction under appropriate conditions G->H I 4. Catalyst removal / Work-up H->I J 5. Isolation of N-Butyl 3-aminobenzenesulfonamide I->J K Derivatization of the amine: - Acylation - Alkylation - Diazotization, etc. J->K Building Block

Figure 3: Synthetic and application workflow.

Conclusion

This compound serves as a pivotal synthetic intermediate, primarily due to the presence of the readily transformable nitro group. The straightforward synthesis and the ability to convert it into the corresponding amine make it a valuable building block in the design and synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols and data provided in this guide are intended to facilitate its use in research and development.

References

An In-depth Technical Guide to the Functional Groups in N-Butyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl 3-nitrobenzenesulfonamide is a multifaceted organic compound characterized by the presence of several key functional groups that dictate its chemical reactivity, physical properties, and potential biological activity. This technical guide provides a comprehensive analysis of the N-butyl group, the aromatic nitro group, and the sulfonamide linkage. This document will delve into the spectroscopic signatures of these functionalities, outline a detailed synthetic protocol, and present relevant quantitative data in a structured format. The aim is to furnish researchers and drug development professionals with a thorough understanding of this molecule's core characteristics.

Molecular Structure and Functional Group Identification

This compound (C₁₀H₁₄N₂O₄S) possesses a well-defined molecular architecture comprising three principal functional groups, each contributing distinct properties to the molecule.

  • Sulfonamide Group (-SO₂NH-): This is a critical functional moiety, known for its prevalence in a wide array of therapeutic agents, including antibacterial and diuretic drugs. The sulfonamide linkage consists of a sulfonyl group (-SO₂-) directly bonded to a nitrogen atom. The presence of the electron-withdrawing sulfonyl group and the lone pair of electrons on the nitrogen atom significantly influences the molecule's acidity and hydrogen bonding capabilities.

  • Nitro Group (-NO₂): Attached to the benzene ring at the meta-position relative to the sulfonamide group, the nitro group is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution and influences the molecule's electronic properties and potential for chemical transformations.

  • N-Butyl Group (-C₄H₉): An alkyl substituent attached to the nitrogen atom of the sulfonamide, the n-butyl group is a saturated, non-polar chain. It enhances the lipophilicity of the molecule, which can be a crucial factor in its pharmacokinetic profile, such as membrane permeability and solubility in organic solvents.

  • Benzene Ring (C₆H₄): The aromatic ring serves as the central scaffold for the functional groups. Its electronic properties are significantly modulated by the attached sulfonamide and nitro groups.

Below is a diagram illustrating the molecular structure and the interplay of its functional groups.

G Figure 1. Molecular Structure of this compound cluster_0 This compound cluster_1 Functional Groups C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 C4 C C3->C4 N_nitro N C3->N_nitro C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O S->O1 O2 O S->O2 N_sulf N S->N_sulf H_sulf H N_sulf->H_sulf C7 CH₂ N_sulf->C7 O3 O N_nitro->O3 + O4 O N_nitro->O4 - N_butyl N C8 CH₂ C7->C8 C9 CH₂ C8->C9 C10 CH₃ C9->C10 Sulfonamide Sulfonamide -SO₂NH- Nitro Nitro -NO₂ NButyl N-Butyl -C₄H₉

Caption: Molecular structure highlighting the key functional groups.

Spectroscopic Characterization

The identification and characterization of this compound rely on various spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic-H 8.6 - 8.8 (m, 1H)122 - 124Protons ortho and para to the nitro group are shifted downfield.
8.3 - 8.5 (m, 1H)127 - 129
7.8 - 8.0 (m, 2H)131 - 133
142 - 144 (C-S)Quaternary carbon attached to sulfur.
147 - 149 (C-NO₂)Quaternary carbon attached to the nitro group.
N-H 5.0 - 6.0 (t, 1H)-Broad triplet, coupling to adjacent CH₂. Position can vary with solvent and concentration.
N-CH₂ 2.9 - 3.1 (q, 2H)42 - 44Quartet due to coupling with N-H and adjacent CH₂.
-CH₂- 1.4 - 1.6 (sextet, 2H)30 - 32
-CH₂- 1.2 - 1.4 (sextet, 2H)19 - 21
-CH₃ 0.8 - 1.0 (t, 3H)13 - 15
Infrared (IR) and Raman Spectroscopy

The vibrational spectra provide direct evidence for the presence of the key functional groups.

Table 2: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Sulfonamide) Stretching3250 - 3350Medium
C-H (Aromatic) Stretching3000 - 3100Medium
C-H (Aliphatic) Stretching2850 - 2960Strong
S=O (Sulfonamide) Asymmetric Stretching1340 - 1370Strong
Symmetric Stretching1150 - 1180Strong
N=O (Nitro) Asymmetric Stretching1520 - 1560Strong
Symmetric Stretching1340 - 1350Strong
C=C (Aromatic) Stretching1450 - 1600Medium
S-N (Sulfonamide) Stretching895 - 930Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Table 3: Expected Mass Spectrometry Data

Technique Ion Expected m/z Notes
Electrospray Ionization (ESI) [M+H]⁺259.07Protonated molecule
[M+Na]⁺281.05Sodium adduct
[M-H]⁻257.06Deprotonated molecule
Electron Ionization (EI) M⁺258.07Molecular ion
201Loss of C₄H₉ (butyl group)
186Loss of NO₂ and C₄H₉
141[SO₂C₆H₄]⁺
77[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine in the presence of a base.

G Figure 2. Synthesis Workflow for this compound Reactant1 3-Nitrobenzenesulfonyl Chloride Reaction Reaction at 0 °C to Room Temperature Reactant1->Reaction Reactant2 n-Butylamine Reactant2->Reaction Base Pyridine (or Triethylamine) Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) Workup->Purification Product This compound Purification->Product

Caption: A typical workflow for the synthesis of the target compound.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • n-Butylamine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) or triethylamine (1.2 eq) to the solution.

  • To this mixture, add n-butylamine (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Analytical Methods

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).

Logical Relationships and Reactivity

The functional groups in this compound dictate its chemical behavior. The following diagram illustrates the key relationships and potential reactions.

G Figure 3. Reactivity Map of this compound cluster_nitro Nitro Group Reactivity cluster_sulfonamide Sulfonamide Reactivity cluster_ring Aromatic Ring Reactivity Molecule This compound Reduction Reduction (e.g., Sn/HCl, H₂/Pd-C) Molecule->Reduction Deprotonation Deprotonation (Base) Molecule->Deprotonation Nucleophilic_Sub Nucleophilic Aromatic Substitution (Activated by -NO₂ and -SO₂NHR) Molecule->Nucleophilic_Sub Amine 3-Aminobenzenesulfonamide Derivative Reduction->Amine Anion Sulfonamidate Anion Deprotonation->Anion Alkylation N-Alkylation (Alkyl Halide) Anion->Alkylation Dialkylated N,N-Dialkylsulfonamide Alkylation->Dialkylated

Caption: Potential chemical transformations based on the functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation provides a route to novel aniline derivatives.

  • Acidity of the Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic (pKa ≈ 10) and can be removed by a suitable base to form a sulfonamidate anion. This anion can then act as a nucleophile in reactions such as N-alkylation.

  • Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of both the nitro and sulfonamide groups deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Conclusion

This compound is a molecule with a rich chemical profile defined by its constituent functional groups. The interplay between the electron-withdrawing nitro and sulfonamide groups and the lipophilic N-butyl chain creates a unique set of properties. This guide has provided a detailed overview of its structure, spectroscopic characteristics, a reliable synthetic route, and an analysis of its potential reactivity. This information serves as a valuable resource for scientists engaged in chemical synthesis, drug discovery, and materials science, enabling a more profound understanding and utilization of this versatile compound.

An In-depth Technical Guide to N-Butyl 3-nitrobenzenesulfonamide (CAS: 89840-72-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl 3-nitrobenzenesulfonamide, with the CAS number 89840-72-2, is a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. The presence of a nitro group, a sulfonamide linkage, and a butyl chain suggests a diverse range of chemical reactivity and potential biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a probable synthetic route, and potential areas for biological investigation. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also incorporates information from closely related analogs to provide a broader context for its potential utility.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in scientific literature. However, based on its chemical structure and data from suppliers, the following information can be summarized.

PropertyValueSource
CAS Number 89840-72-2Chemical Supplier Catalogs
Molecular Formula C₁₀H₁₄N₂O₄SChemical Supplier Catalogs
Molecular Weight 258.30 g/mol Chemical Supplier Catalogs
Appearance Likely a solid at room temperatureInferred from related compounds
Purity Typically available at ≥95%[1]

Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a standard and reliable method for the synthesis of N-alkyl sulfonamides involves the reaction of a sulfonyl chloride with an amine. The logical synthetic route for this compound is the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine.

Proposed Synthetic Protocol

This protocol is adapted from the synthesis of a structurally related compound, N,N-dibutyl-3-nitro-4-chlorobenzenesulfonamide.

Reaction Scheme:

Synthesis of this compound reagent1 3-Nitrobenzenesulfonyl chloride reaction_point reagent1->reaction_point reagent2 n-Butylamine reagent2->reaction_point product This compound base Base (e.g., Triethylamine or Pyridine) base->reaction_point solvent Solvent (e.g., Dichloromethane) solvent->reaction_point reaction_point->product

Figure 1: Proposed synthesis of this compound.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • n-Butylamine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve n-butylamine (1.1 equivalents) and the non-nucleophilic base (1.2 equivalents) in anhydrous dichloromethane.

  • Add the amine solution dropwise to the stirred solution of 3-nitrobenzenesulfonyl chloride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (if a basic workup is needed), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Biological Activity and Areas for Investigation

While no specific biological activity has been reported for this compound, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Furthermore, nitroaromatic compounds are also known to possess diverse biological activities. Based on the activities of related compounds, the following areas represent potential avenues for investigation.

Antimicrobial Activity

Sulfonamides were among the first classes of antibiotics to be discovered and are known to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. The nitro group can also contribute to antimicrobial effects.

Suggested Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a known concentration.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Assay Setup: In a 96-well microtiter plate, perform serial dilutions of the compound in a suitable bacterial growth medium.

  • Inoculation: Add a standardized suspension of the test bacteria to each well.

  • Controls: Include a positive control (bacteria with no compound), a negative control (medium only), and a known antibiotic as a reference standard.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

MIC_Assay_Workflow A Prepare stock solution of this compound B Perform serial dilutions in 96-well plate A->B C Inoculate with standardized bacterial suspension B->C D Incubate at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Figure 2: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Certain sulfonamides have demonstrated anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest. The nitro group can also enhance cytotoxic effects, particularly under hypoxic conditions found in solid tumors.

Suggested Experimental Protocol: MTT Cell Viability Assay

  • Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of this compound A->B C Incubate for 24-72h B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance and calculate IC50 E->F

Figure 3: Workflow for an MTT cell viability assay.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data for this molecule is sparse, its structural features suggest that it may exhibit interesting biological activities, particularly as an antimicrobial or anticancer agent. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to begin exploring the therapeutic potential of this and related compounds. Further research is warranted to fully characterize its physicochemical properties, biological activity, and mechanism of action.

References

Methodological & Application

Synthesis protocol for N-Butyl 3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-Butyl 3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride and n-butylamine. The procedure outlined is based on established methods for sulfonamide synthesis.

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of the chloride on the sulfonyl chloride by the primary amine, n-butylamine. A non-nucleophilic base, such as triethylamine, is used to quench the hydrogen chloride byproduct generated during the reaction.

Figure 1: Reaction scheme for the synthesis of this compound.

Materials and Methods

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
3-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.62
n-ButylamineC₄H₁₁N73.14
TriethylamineC₆H₁₅N101.19
Dichloromethane (DCM)CH₂Cl₂84.93
1M Hydrochloric AcidHCl36.46
Saturated Sodium BicarbonateNaHCO₃84.01
BrineNaCl (aq)-
Anhydrous Magnesium SulfateMgSO₄120.37

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-nitrobenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in dichloromethane (DCM).

  • Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq) followed by the slow, dropwise addition of n-butylamine (1.1 eq) using a dropping funnel. The reaction mixture should be maintained at 0-5 °C using an ice bath during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-nitrobenzenesulfonyl chloride in DCM B Add triethylamine and n-butylamine at 0-5 °C A->B C Stir at room temperature for 12-16 hours B->C D Quench with 1M HCl C->D E Extract with DCM D->E F Wash with NaHCO3 and brine E->F G Dry and concentrate F->G H Column chromatography G->H

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data (Representative)

ParameterExpected Value
Physical State White to off-white solid
Molecular Formula C₁₀H₁₄N₂O₄S
Molecular Weight 258.30 g/mol
Melting Point Not reported
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.65 (t, 1H), 8.40 (dd, 1H), 8.15 (d, 1H), 7.80 (t, 1H), 5.0 (t, 1H, NH), 3.0 (q, 2H), 1.5 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 148.0, 140.0, 133.0, 130.0, 127.0, 122.0, 43.0, 31.0, 20.0, 13.5
Purity (by HPLC) >95%
Yield 70-90%

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

  • n-Butylamine is flammable and corrosive.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

Application Notes and Protocols for Reactions Involving N-Butyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and representative reactions of N-Butyl 3-nitrobenzenesulfonamide. This compound serves as a versatile intermediate in medicinal chemistry and materials science, primarily due to its reactive nitro group and the sulfonamide moiety. The following sections detail its preparation, subsequent functional group transformations, and potential applications in cross-coupling reactions.

Synthesis of this compound

This protocol outlines the synthesis of this compound from 3-nitrobenzenesulfonyl chloride and n-butylamine. The reaction is a nucleophilic substitution at the sulfonyl chloride.

Experimental Protocol

Materials:

  • 3-nitrobenzenesulfonyl chloride

  • n-Butylamine

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of n-butylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Add the n-butylamine solution dropwise to the cooled solution of 3-nitrobenzenesulfonyl chloride over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

Data Presentation
ParameterValue
Reactants 3-nitrobenzenesulfonyl chloride, n-butylamine
Base Triethylamine
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%
Purification Flash Column Chromatography

Experimental Workflow

reagents Dissolve 3-nitrobenzenesulfonyl chloride in DCM addition Add amine solution dropwise at 0 °C reagents->addition amine_prep Prepare solution of n-butylamine and triethylamine in DCM amine_prep->addition reaction Stir at room temperature (2-4 hours) addition->reaction workup Aqueous workup (H2O, NaHCO3, Brine) reaction->workup purification Purify by column chromatography workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Reduction of the Nitro Group to an Amine

The nitro group of this compound can be readily reduced to a primary amine, yielding N-Butyl 3-aminobenzenesulfonamide, a key precursor for further derivatization. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][2][3][4]

Experimental Protocol

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).

  • Place the reaction vessel in a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield N-Butyl 3-aminobenzenesulfonamide.[5] The product is often pure enough for subsequent steps without further purification.

Data Presentation
ParameterValue
Reactant This compound
Catalyst 10% Palladium on carbon
Solvent Methanol
Reducing Agent Hydrogen gas
Reaction Temperature Room Temperature
Reaction Time 2-6 hours
Typical Yield >95%
Purification Filtration through Celite®

Logical Relationship of Reduction

start This compound reagents H2, Pd/C Methanol start->reagents Reduction product N-Butyl 3-aminobenzenesulfonamide reagents->product

Caption: Reduction of the nitro group to a primary amine.

Representative Cross-Coupling Reactions

N-Butyl 3-aminobenzenesulfonamide can be further functionalized using modern cross-coupling methodologies. Below are representative protocols for Buchwald-Hartwig amination and Suzuki coupling.

Buchwald-Hartwig Amination

This protocol describes a representative palladium-catalyzed C-N cross-coupling reaction between N-Butyl 3-aminobenzenesulfonamide and an aryl bromide.[6][7][8]

Experimental Protocol:

Materials:

  • N-Butyl 3-aminobenzenesulfonamide

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)2) or other suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube, combine N-Butyl 3-aminobenzenesulfonamide (1.2 eq), the aryl bromide (1.0 eq), and sodium tert-butoxide (1.4 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-aryl product.

Data Presentation
ParameterValue
Reactants N-Butyl 3-aminobenzenesulfonamide, Aryl bromide
Catalyst System Pd(OAc)2 / Phosphine ligand
Base Sodium tert-butoxide
Solvent Toluene or Dioxane
Reaction Temperature 80-110 °C
Reaction Time 12-24 hours
Typical Yield 60-90%
Purification Column Chromatography
Suzuki-Miyaura Coupling

This protocol outlines a representative Suzuki-Miyaura cross-coupling of an aryl halide derivative of N-Butyl 3-aminobenzenesulfonamide (prepared, for example, by Sandmeyer reaction from the amine) with a boronic acid.[9][10][11]

Experimental Protocol:

Materials:

  • 3-Bromo-N-butylbenzenesulfonamide (prepared from N-Butyl 3-aminobenzenesulfonamide)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Aqueous sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) solution

  • Toluene or a mixture of DME and water

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-N-butylbenzenesulfonamide (1.0 eq) and the arylboronic acid (1.2-1.5 eq) in the chosen solvent system.

  • Add the aqueous base (2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na2SO4.

  • Filter, concentrate, and purify the crude product by column chromatography or recrystallization to afford the biaryl product.

Data Presentation
ParameterValue
Reactants Aryl halide-sulfonamide, Arylboronic acid
Catalyst Pd(PPh3)4
Base Aqueous Na2CO3 or K2CO3
Solvent System Toluene or DME/Water
Reaction Temperature 80-100 °C
Reaction Time 4-12 hours
Typical Yield 70-95%
Purification Column Chromatography or Recrystallization

Cross-Coupling Pathways

amine N-Butyl 3-aminobenzenesulfonamide buchwald Buchwald-Hartwig Amination amine->buchwald Aryl Halide, Pd Catalyst, Base sandmeyer Sandmeyer Reaction (e.g., bromination) amine->sandmeyer buchwald_product N-Aryl-N-butyl-3-aminobenzenesulfonamide buchwald->buchwald_product suzuki Suzuki-Miyaura Coupling suzuki_product 3-Aryl-N-butylbenzenesulfonamide suzuki->suzuki_product bromo_intermediate 3-Bromo-N-butylbenzenesulfonamide sandmeyer->bromo_intermediate bromo_intermediate->suzuki Arylboronic Acid, Pd Catalyst, Base

Caption: Potential cross-coupling pathways from N-Butyl 3-aminobenzenesulfonamide.

Analytical Methods

The progress of the reactions and the purity of the products can be assessed using standard analytical techniques.

TechniqueApplication
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress by observing the disappearance of starting materials and the appearance of products.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures and assessment of final product purity. A reverse-phase C18 column with a water/acetonitrile mobile phase is typically suitable.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile starting materials and products. Provides information on purity and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the synthesized compounds (¹H NMR, ¹³C NMR).
Mass Spectrometry (MS) Determination of the molecular weight of the products.

Potential Biological Signaling Pathway Interaction

Benzenesulfonamide derivatives are known to interact with various biological targets, often acting as enzyme inhibitors.[12] For instance, they are classic inhibitors of carbonic anhydrases. While the specific targets of this compound are not extensively documented, its structure suggests potential inhibitory activity against enzymes with a hydrophobic binding pocket that can accommodate the butyl group and a polar region that can interact with the sulfonamide and nitro functionalities.

inhibitor This compound (Hypothetical Inhibitor) enzyme Target Enzyme (e.g., Kinase, Protease) inhibitor->enzyme Inhibition product Product enzyme->product Catalyzes substrate Substrate substrate->enzyme Binds to pathway Downstream Signaling Pathway product->pathway response Cellular Response pathway->response

Caption: Hypothetical inhibition of an enzyme-catalyzed signaling pathway.

References

Application Notes and Protocols for N-Butyl 3-nitrobenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of N-Butyl 3-nitrobenzenesulfonamide in various organic synthesis reactions. This versatile reagent can serve as a protecting group, a key intermediate in amine synthesis, a nucleophile in Mitsunobu reactions, and an electrophile in modern cross-coupling reactions.

This compound as a Protecting Group for Amines

The 3-nitrobenzenesulfonyl ("nosyl") group is a robust protecting group for primary and secondary amines. It is stable to a wide range of reaction conditions, including acidic and some basic environments. The electron-withdrawing nature of the nitro group enhances the acidity of the N-H proton, facilitating subsequent N-alkylation reactions.

Experimental Protocol: Deprotection of a Nosyl-Protected Amine

This protocol describes the cleavage of the nosyl group from a hypothetical N-butyl, N-alkyl-3-nitrobenzenesulfonamide to yield a secondary amine. This deprotection is typically achieved by nucleophilic aromatic substitution using a thiol.

Materials:

  • N-butyl, N-alkyl-3-nitrobenzenesulfonamide (1.0 eq)

  • Thiophenol (3.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-butyl, N-alkyl-3-nitrobenzenesulfonamide (1.0 eq) in acetonitrile or DMF, add potassium carbonate (3.0 eq) and thiophenol (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired secondary amine.

Quantitative Data (Representative):

SubstrateProductThiolBaseSolventTime (h)Yield (%)
N-butyl, N-benzyl-3-nitrobenzenesulfonamideN-benzylbutylamineThiophenolK₂CO₃CH₃CN3~95
N-butyl, N-allyl-3-nitrobenzenesulfonamideN-allylbutylamineThiophenolK₂CO₃DMF2.5~92

Note: The data presented is representative and based on typical Fukuyama deprotection reactions. Actual results may vary.

Deprotection Workflow:

deprotection_workflow start Start: Nosyl-protected amine reagents Add Thiophenol and K₂CO₃ in CH₃CN start->reagents reaction Stir at Room Temperature reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Product: Secondary Amine purification->product

Workflow for the deprotection of a nosyl-protected amine.

Application in Fukuyama-Type Amine Synthesis

This compound can be utilized as a precursor for the synthesis of various N-butyl substituted secondary amines. The protocol involves the N-alkylation of the sulfonamide followed by the deprotection of the nosyl group as described previously.

Experimental Protocol: N-Alkylation of this compound

This protocol details the alkylation of this compound with an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq).

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N,N-disubstituted sulfonamide.

Quantitative Data (Representative):

Alkyl HalideProductBaseSolventTime (h)Yield (%)
Benzyl bromideN-benzyl-N-butyl-3-nitrobenzenesulfonamideK₂CO₃DMF16~90
Allyl bromideN-allyl-N-butyl-3-nitrobenzenesulfonamideK₂CO₃DMF12~88

Note: This data is representative of typical N-alkylation of sulfonamides.

Fukuyama-Type Synthesis Workflow:

fukuyama_workflow start This compound alkylation N-Alkylation with R-X and Base start->alkylation intermediate N-Alkyl, N-Butyl-3-nitrobenzenesulfonamide alkylation->intermediate deprotection Nosyl Deprotection (Thiol, Base) intermediate->deprotection product Product: N-Alkyl, N-Butylamine deprotection->product

Logical workflow for Fukuyama-type amine synthesis.

As a Nucleophile in the Mitsunobu Reaction

Sulfonamides can act as effective nucleophiles in the Mitsunobu reaction, allowing for the formation of N-S bonds under mild conditions. This reaction couples an alcohol with the sulfonamide, proceeding with inversion of stereochemistry at the alcohol center.

Experimental Protocol: Mitsunobu Reaction with an Alcohol

Materials:

  • Alcohol (e.g., (R)-2-octanol) (1.0 eq)

  • This compound (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the product.

Quantitative Data (Representative):

AlcoholProductReagentsSolventTime (h)Yield (%)
(R)-2-octanol(S)-N-(octan-2-yl)-N-butyl-3-nitrobenzenesulfonamidePPh₃, DEADTHF18~75
Benzyl alcoholN-benzyl-N-butyl-3-nitrobenzenesulfonamidePPh₃, DIADTHF16~80

Note: Yields are representative for Mitsunobu reactions involving sulfonamides and may vary based on the alcohol substrate.

Mitsunobu Reaction Mechanism:

mitsunobu_mechanism cluster_activation Activation cluster_substitution Substitution PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium Oxyphosphonium Ion Betaine->Oxyphosphonium + R-OH Alcohol R-OH Alcohol->Oxyphosphonium Oxyphosphonium_ref Oxyphosphonium Ion Sulfonamide This compound Product Product + Ph₃P=O Sulfonamide->Product SN2 Attack Oxyphosphonium_ref->Product

Simplified mechanism of the Mitsunobu reaction.

As an Electrophile in Denitrative Suzuki-Miyaura Cross-Coupling

A modern application of nitroarenes is their use as electrophilic partners in palladium-catalyzed cross-coupling reactions, where the nitro group is displaced. This compound can potentially undergo such a transformation to form biaryl sulfonamides.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Deionized water (if using aqueous conditions)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative):

Arylboronic AcidProductCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidN-butyl-[1,1'-biphenyl]-3-sulfonamidePd(OAc)₂/SPhosK₃PO₄Toluene100~60-70
4-Methoxyphenylboronic acidN-butyl-4'-methoxy-[1,1'-biphenyl]-3-sulfonamidePd₂(dba)₃/XPhosCs₂CO₃Dioxane110~55-65

Note: This is a proposed application based on denitrative couplings of other nitroarenes. Yields are estimates and would require experimental validation.

Suzuki-Miyaura Catalytic Cycle:

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(NO₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArNO2 Ar-NO₂ ArNO2->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Catalytic cycle for denitrative Suzuki-Miyaura coupling.

N-Butyl 3-nitrobenzenesulfonamide: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Butyl 3-nitrobenzenesulfonamide is a valuable synthetic intermediate in the field of medicinal chemistry. Its structure, featuring a reactive sulfonamide nitrogen, an electron-withdrawing nitro group, and a butyl chain, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The nitro group can be readily reduced to an aniline, opening avenues for further functionalization and the creation of libraries of compounds for high-throughput screening. This document outlines the key applications of this compound as a building block in the development of potential therapeutic agents, including kinase and carbonic anhydrase inhibitors. Detailed experimental protocols for its synthesis and subsequent elaboration into drug-like molecules are provided, along with data on the biological activity of structurally related compounds.

Introduction

The benzenesulfonamide scaffold is a privileged structure in drug discovery, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. The strategic placement of a nitro group on the benzene ring, as in this compound, offers a key advantage for synthetic diversification. The nitro group can be chemoselectively reduced to a primary amine, which serves as a handle for a multitude of chemical transformations, allowing for the exploration of a broad chemical space. This application note details the utility of this compound as a starting material for the synthesis of potential kinase and carbonic anhydrase inhibitors, two important classes of drug targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing its suitability for various reaction conditions and for predicting the drug-like properties of its derivatives.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₄S
Molecular Weight 258.30 g/mol
CAS Number 89840-72-2
Appearance Expected to be a solid at room temperature
Solubility Soluble in common organic solvents

Applications in Drug Discovery

The this compound scaffold is a versatile starting point for the synthesis of various classes of bioactive molecules. Two prominent examples are its use in the development of kinase inhibitors and carbonic anhydrase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of many kinase inhibitors consists of a heterocyclic core that interacts with the ATP-binding site of the kinase. The aniline derivative of this compound can be used to construct such heterocyclic systems. For example, benzenesulfonamide analogs have been identified as promising anticancer agents targeting receptor tyrosine kinases like TrkA.[1][2]

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Sulfonamides are a well-established class of CA inhibitors.[3][4][5][6][7] The this compound core can be elaborated to design potent and selective CA inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-alkylation of 3-nitrobenzenesulfonamide to yield the title compound.

Materials:

  • 3-Nitrobenzenesulfonamide

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-nitrobenzenesulfonamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

DOT Diagram: Synthesis of this compound

G start 3-Nitrobenzenesulfonamide product This compound start->product N-Alkylation reagents 1-Bromobutane, K₂CO₃, DMF

Caption: Synthetic scheme for the N-alkylation of 3-nitrobenzenesulfonamide.

Protocol 2: Reduction of the Nitro Group to Synthesize N-(3-Aminophenyl)-N-butylbenzenesulfonamide

This protocol outlines the reduction of the nitro group of this compound to the corresponding aniline derivative, a key intermediate for further diversification. A common method for this transformation is catalytic hydrogenation.[8][9][10][11][12]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (balloon or hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield N-(3-Aminophenyl)-N-butylbenzenesulfonamide.

DOT Diagram: Reduction of this compound

G start This compound product N-(3-Aminophenyl)-N-butylbenzenesulfonamide start->product Nitro Reduction reagents H₂, Pd/C, Methanol

Caption: Reduction of the nitro group to form the corresponding aniline.

Protocol 3: Proposed Synthesis of a Benzenesulfonamide-based Kinase Inhibitor Analog

This protocol provides a proposed synthetic route to a potential kinase inhibitor, leveraging the N-(3-Aminophenyl)-N-butylbenzenesulfonamide intermediate. This is a conceptual pathway based on known synthetic strategies for kinase inhibitors.[1][2][13][14][15]

Materials:

  • N-(3-Aminophenyl)-N-butylbenzenesulfonamide

  • A suitable heterocyclic carboxylic acid (e.g., a pyrimidine or pyridine carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF

Procedure:

  • To a solution of the heterocyclic carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of N-(3-Aminophenyl)-N-butylbenzenesulfonamide (1.0 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor analog.

DOT Diagram: Proposed Kinase Inhibitor Synthesis Workflow

G cluster_0 Synthesis of Building Block cluster_1 Final Product Synthesis A 3-Nitrobenzenesulfonamide B This compound A->B N-Alkylation C N-(3-Aminophenyl)-N-butylbenzenesulfonamide B->C Nitro Reduction E Amide Coupling C->E D Heterocyclic Carboxylic Acid D->E F Kinase Inhibitor Analog E->F

Caption: A proposed workflow for synthesizing a kinase inhibitor analog.

Quantitative Data

While specific quantitative data for derivatives of this compound are not extensively available, the following table presents illustrative data for structurally related benzenesulfonamide compounds, providing a context for the potential biological activity of molecules synthesized from this building block.

Table 1: Biological Activity of Benzenesulfonamide Derivatives

Compound ClassTarget/AssayActivity MetricValueReference
Benzenesulfonamide Analog (AL106)Glioblastoma (U87 cells) ProliferationIC₅₀58.6 µM[1][2]
Benzenesulfonamide-triazole conjugateCarbonic Anhydrase IX (hCA IX) InhibitionKᵢNanomolar range[5]
Benzenesulfonamide-triazole chalcone hybridCarbonic Anhydrase I (hCA I) InhibitionKᵢNanomolar range[4]

Signaling Pathways

The derivatives of this compound, particularly those designed as kinase inhibitors, are expected to modulate key cellular signaling pathways implicated in cancer. For instance, inhibitors of receptor tyrosine kinases (RTKs) like TrkA can interfere with downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

DOT Diagram: Simplified RTK Signaling Pathway

G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor RTK RTK (e.g., TrkA) Ligand->RTK Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition

Caption: Inhibition of an RTK signaling pathway by a kinase inhibitor.

Conclusion

This compound represents a highly versatile and valuable building block for the synthesis of novel drug candidates. Its straightforward preparation and the facile conversion of the nitro group into a reactive amine provide a robust platform for generating diverse chemical libraries. The potential to develop potent kinase and carbonic anhydrase inhibitors from this scaffold highlights its significance in modern drug discovery efforts. Further exploration of the synthetic utility and biological activities of derivatives of this compound is warranted to unlock its full therapeutic potential.

References

Application of N-Butyl 3-nitrobenzenesulfonamide in the Preparation of Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Butyl 3-nitrobenzenesulfonamide as a starting material in the synthesis of novel benzenesulfonamide-based carbonic anhydrase inhibitors. The protocols outlined herein describe a representative synthetic pathway to a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides, which have shown potent and selective inhibitory activity against carbonic anhydrase isoforms, key targets in various therapeutic areas including oncology.

Introduction

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The sulfonamide moiety is a critical pharmacophore known to interact with the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases (CAs). This compound serves as a versatile starting material for the synthesis of novel drug candidates. The presence of the nitro group allows for facile chemical modification, typically through reduction to an amine, which can then be further functionalized to introduce diverse chemical moieties and modulate the biological activity of the final compounds.

This application note will focus on the synthesis of a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides, potent inhibitors of carbonic anhydrase. The initial step involves the reduction of the nitro group of a precursor, 4-nitrobenzenesulfonamide, to form 4-aminobenzenesulfonamide. While the provided protocol starts with 4-aminobenzenesulfonamide, the initial reduction of a nitro-substituted precursor like this compound is a standard and readily achievable transformation. The subsequent steps detail the conversion of the amino group into a guanidino functionality, a key structural feature for potent CA inhibition.

Data Presentation

The following tables summarize the quantitative data for the synthesized 4-(3-alkyl/benzyl-guanidino)benzenesulfonamide derivatives, including their inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

Table 1: Synthesis Yields of Intermediate and Final Products

CompoundDescriptionYield (%)
5 4-Thioureidobenzenesulfonamide31
6 4-(1-Carboxamidinothio)benzenesulfonamide methyl ester82
7a 4-(3-Benzylguanidino)benzenesulfonamide78
7b 4-(3-(4-Methoxybenzyl)guanidino)benzenesulfonamide74
7c 4-(3-(4-(Trifluoromethyl)benzyl)guanidino)benzenesulfonamide72
7d 4-(3-(4-Chlorobenzyl)guanidino)benzenesulfonamide75
7e 4-(3-(4-Bromobenzyl)guanidino)benzenesulfonamide79
7f 4-(3-(4-Methylbenzyl)guanidino)benzenesulfonamide76
7g 4-(3-(3,4-Dichlorobenzyl)guanidino)benzenesulfonamide73
7h 4-(3-(2,4-Dichlorobenzyl)guanidino)benzenesulfonamide71
7i 4-(3-(Naphthalen-1-ylmethyl)guanidino)benzenesulfonamide69
7j 4-(3-(Naphthalen-2-ylmethyl)guanidino)benzenesulfonamide70
7k 4-(3-Hexylguanidino)benzenesulfonamide45
7l 4-(3-Octylguanidino)benzenesulfonamide43
7m 4-(3-Decylguanidino)benzenesulfonamide42
7n 4-(3-Hexadecylguanidino)benzenesulfonamide41
7o 4-(3-Octadecylguanidino)benzenesulfonamide40

Table 2: In Vitro Inhibitory Activity (IC50, nM) of 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides against hCA Isoforms

CompoundhCA IhCA IIhCA VIIhCA IX
7a 125.315.88.928.4
7b 145.218.29.832.1
7c 98.612.36.521.7
7d 110.414.17.825.3
7e 115.714.98.126.8
7f 130.116.59.229.9
7g 105.913.77.223.5
7h 95.211.86.120.4
7i 88.410.55.418.9
7j 91.311.15.819.5
7k 210.525.415.845.2
7l 185.622.113.238.9
7m 155.419.810.734.6
7n 120.815.38.527.3
7o 112.314.67.926.1

Experimental Protocols

The synthesis of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides is a multi-step process that begins with the reduction of a 4-nitrobenzenesulfonamide precursor.

Step 1: Reduction of 4-Nitrobenzenesulfonamide to 4-Aminobenzenesulfonamide (Representative Protocol)

This initial step is a standard procedure for the reduction of an aromatic nitro group.

Materials:

  • 4-Nitrobenzenesulfonamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-nitrobenzenesulfonamide in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture at reflux for 3-4 hours.

  • Cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain 4-aminobenzenesulfonamide.

Step 2: Synthesis of 4-Thioureidobenzenesulfonamide (5)[1]

Materials:

  • 4-Aminobenzenesulfonamide

  • Potassium thiocyanate (KSCN)

  • 3.5 M Hydrochloric acid (HCl)

Procedure:

  • To a solution of 4-aminobenzenesulfonamide (30 g, 174.3 mmol) in 180 mL of 3.5 M HCl, heated to 70 °C and then cooled to room temperature, add KSCN (16.94 g, 174.3 mmol).[1]

  • Reflux the mixture for 3 hours.[1]

  • After cooling to room temperature, dilute the reaction mixture with ice-cold water.[1]

  • Collect the solid precipitate by filtration, wash with water, and air dry to afford 4-thioureidobenzenesulfonamide (5).[1]

Step 3: Synthesis of 4-(1-Carboxamidinothio)benzenesulfonamide methyl ester (6)[1]

Materials:

  • 4-Thioureidobenzenesulfonamide (5)

  • Methyl iodide (MeI)

  • Methanol (MeOH)

Procedure:

  • To a suspension of 4-thioureidobenzenesulfonamide (5) (10 g, 43.2 mmol) in 100 mL of methanol, add methyl iodide (5.4 mL, 86.4 mmol).

  • Reflux the reaction mixture for 24 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Wash the residue with diethyl ether and dry under vacuum to obtain 4-(1-carboxamidinothio)benzenesulfonamide methyl ester (6).

Step 4: General Procedure for the Synthesis of 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides (7a-o)[1]

Materials:

  • 4-(1-Carboxamidinothio)benzenesulfonamide methyl ester (6)

  • Appropriate alkyl or benzyl amine

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Isopropanol (iPrOH)

  • Hexanes

Procedure:

  • To a solution of compound 6 (300 mg, 1.22 mmol) in 8 mL of DMSO, add the corresponding amine (9.76 mmol).[1]

  • Stir the reaction mixture in a sealed tube at 130 °C for 2 hours.[1]

  • After cooling to room temperature, add 40 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).[1]

  • Dry the combined organic phase over Na₂SO₄ and remove the solvent under reduced pressure.[1]

  • Dissolve the residue in 5 mL of isopropanol under gentle warming and precipitate the product by adding 40 mL of hexanes.[1]

  • Collect the solid by filtration and dry under vacuum to yield the final product.

Visualization of a Key Biological Pathway

The synthesized benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX that are overexpressed in hypoxic tumors. The following diagram illustrates the role of CA IX in the tumor microenvironment.

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H_ext H⁺ Proliferation Tumor Cell Proliferation & Survival HCO3_ext HCO₃⁻ AE Anion Exchanger HCO3_ext->AE CAIX->H_ext CAIX->HCO3_ext Metabolism Anaerobic Metabolism Metabolism->CO2_ext efflux H_int H⁺ HCO3_int HCO₃⁻ HCO3_int->Proliferation maintains alkaline intracellular pH AE->HCO3_int influx Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX inhibition

Caption: Role of Carbonic Anhydrase IX (CA IX) in Tumor pH Regulation.

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel carbonic anhydrase inhibitors from a nitrobenzenesulfonamide precursor is depicted below.

Synthesis_Workflow Start This compound (or related nitro-precursor) Reduction Step 1: Reduction of Nitro Group Start->Reduction Aminosulfonamide Aminobenzenesulfonamide Derivative Reduction->Aminosulfonamide Thioureidoylation Step 2: Thioureidoylation Aminosulfonamide->Thioureidoylation Thioureido Thioureidobenzenesulfonamide Thioureidoylation->Thioureido Methylation Step 3: S-Methylation Thioureido->Methylation Isothiourea Isothiourea Intermediate Methylation->Isothiourea Guanidinylation Step 4: Guanidinylation with Amines Isothiourea->Guanidinylation Final_Compounds Novel Guanidino-Benzenesulfonamides Guanidinylation->Final_Compounds Evaluation Biological Evaluation (Carbonic Anhydrase Inhibition Assay) Final_Compounds->Evaluation Data IC₅₀ Data & SAR Analysis Evaluation->Data

Caption: Synthetic and evaluative workflow for novel CA inhibitors.

References

Step-by-step guide for N-alkylation of sulfonamides using N-Butyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: A Step-by-Step Guide for N-Alkylation of Sulfonamides

Introduction

The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis, crucial for the development of a wide array of pharmaceuticals and biologically active compounds. The sulfonamide functional group is a key structural motif in various drugs, including antibacterial agents, diuretics, and anticonvulsants. The introduction of alkyl groups on the sulfonamide nitrogen allows for the fine-tuning of their physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby modulating their pharmacological activity.

This application note provides a detailed, step-by-step protocol for the N-alkylation of a primary sulfonamide using an alkyl halide in the presence of a base. As a representative example, we will describe the synthesis of N-butyl-3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonamide and 1-bromobutane. This method is broadly applicable to a variety of primary sulfonamides and alkyl halides.

Reaction Principle

The N-alkylation of a primary sulfonamide proceeds via a nucleophilic substitution reaction (SN2). The sulfonamide is first deprotonated by a suitable base to form a more nucleophilic sulfonamidate anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the N-alkylated sulfonamide product.

Experimental Protocol: Synthesis of N-Butyl-3-nitrobenzenesulfonamide

This protocol details the procedure for the N-alkylation of 3-nitrobenzenesulfonamide with 1-bromobutane.

Materials:

  • 3-Nitrobenzenesulfonamide

  • 1-Bromobutane

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzenesulfonamide (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the sulfonamide. To this solution, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromobutane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-butyl-3-nitrobenzenesulfonamide.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various sulfonamides under the described conditions.

EntrySulfonamideAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
13-Nitrobenzenesulfonamide1-BromobutaneK2CO3DMF70585
2p-ToluenesulfonamideBenzyl bromideK2CO3DMF60492
3Benzenesulfonamide1-IodopropaneCs2CO3Acetonitrile80688
44-ChlorobenzenesulfonamideEthyl iodideK2CO3DMF70589

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the N-alkylation of a sulfonamide.

experimental_workflow start Start reagents 1. Add 3-Nitrobenzenesulfonamide, K2CO3, and anhydrous DMF to a round-bottom flask. start->reagents stir 2. Stir the mixture to form a suspension. reagents->stir add_alkyl_halide 3. Add 1-Bromobutane dropwise at room temperature. stir->add_alkyl_halide heat 4. Heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor by TLC. add_alkyl_halide->heat cool 5. Cool the reaction mixture to room temperature. heat->cool quench 6. Quench with water. cool->quench extract 7. Extract with Ethyl Acetate. quench->extract wash 8. Wash organic layer with water and brine. extract->wash dry 9. Dry with MgSO4 or Na2SO4, filter, and concentrate. wash->dry purify 10. Purify by silica gel column chromatography. dry->purify product Pure N-Butyl-3-nitrobenzenesulfonamide purify->product

Caption: Experimental workflow for the N-alkylation of sulfonamides.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme care.

  • Alkyl halides are lachrymators and irritants; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described in this application note provides a reliable and general method for the N-alkylation of primary sulfonamides. The reaction is typically high-yielding and can be applied to a wide range of substrates, making it a valuable tool for medicinal chemists and researchers in drug discovery. The straightforward procedure and readily available reagents make this a practical approach for the synthesis of diverse N-alkylated sulfonamides.

Application Notes and Protocols for the Characterization of N-Butyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of N-Butyl 3-nitrobenzenesulfonamide, a compound of interest in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are based on established methods for structurally related nitroaromatic compounds and sulfonamides.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a robust technique for determining the purity of this compound and for quantifying it in various sample matrices. A reverse-phase HPLC method with UV detection is proposed, leveraging the chromophoric nature of the nitroaromatic ring.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution.

    • Gradient Program: Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, based on the UV absorbance of the nitrobenzene moiety.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

    • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

    • Sample Solution: Dissolve the sample containing this compound in acetonitrile to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Retention Time (min)~ 6.5
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard B Dissolve in Acetonitrile A->B C Prepare Dilutions B->C F Inject into HPLC C->F D Dissolve Sample E Filter Sample D->E E->F G Separation on C18 Column F->G H UV Detection at 254 nm G->H I Generate Chromatogram H->I J Integrate Peak Area I->J K Quantify using Calibration Curve J->K

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile and semi-volatile impurities. Electron ionization (EI) will provide a characteristic fragmentation pattern for structural elucidation.

Experimental Protocol
  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a broad range of compounds.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

Data Presentation

Table 2: Expected Mass Spectral Data for this compound (C₁₀H₁₄N₂O₄S)

m/z (amu)Proposed FragmentRelative Intensity
258[M]⁺ (Molecular Ion)Low
212[M - NO₂]⁺Moderate
186[M - SO₂N]⁺Moderate
156[C₆H₄NO₂SO₂]⁺High
141[C₆H₅SO₂]⁺High
77[C₆H₅]⁺High
57[C₄H₉]⁺High

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Dichloromethane B Inject into GC A->B C Vaporization & Separation in DB-5ms Column B->C D Elution into MS C->D E Electron Ionization (70 eV) D->E F Mass Analysis E->F G Generate Total Ion Chromatogram (TIC) F->G H Extract Mass Spectrum G->H I Identify Compound & Impurities via Fragmentation H->I

GC-MS Analysis Workflow

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound, thereby confirming its chemical structure.

Experimental Protocol
  • Instrumentation: An FTIR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract the background spectrum from the sample spectrum.

Data Presentation

Table 3: Key FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H stretchSulfonamide (N-H)
2850-2960C-H stretchAlkane (Butyl group)
1520-1540Asymmetric NO₂ stretchNitro group (NO₂)
1340-1360Symmetric NO₂ stretchNitro group (NO₂)
1310-1330Asymmetric SO₂ stretchSulfonamide (SO₂)
1150-1170Symmetric SO₂ stretchSulfonamide (SO₂)

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis A Place Solid Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Automatic Background Subtraction C->D E Generate IR Spectrum D->E F Identify Characteristic Absorption Bands E->F G Assign Functional Groups F->G

FTIR Analysis Workflow

References

Application Note: HPLC and GC-MS Protocols for Purity Assessment of N-Butyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Butyl 3-nitrobenzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical step in the drug development and manufacturing process. This document provides detailed analytical protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to separate and quantify the main component from potential process-related impurities and degradation products.

Common impurities in sulfonamide synthesis can include unreacted starting materials and byproducts from side reactions.[1] Therefore, robust analytical methods are necessary to ensure the quality and safety of the final product.

I. High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a widely used technique for the purity determination of sulfonamides due to its robustness and reproducibility.[2][3] The method described below utilizes a C18 stationary phase to separate this compound from polar and non-polar impurities.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for testing

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

5. Data Analysis:

  • The purity of the sample is determined by calculating the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: HPLC Purity Analysis Results for this compound

Sample IDRetention Time (min)Peak Area% Area
This compound 15.2 1256890 99.5
Impurity 18.531200.25
Impurity 212.130150.25

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. The nitro group in this compound makes it suitable for GC analysis.[4]

Experimental Protocol

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

3. Sample Preparation:

  • Standard and Sample Solution: Accurately weigh about 10 mg of the reference standard or sample and dissolve it in 10 mL of ethyl acetate to obtain a concentration of 1 mg/mL.

4. Data Analysis:

  • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

  • Quantify impurities based on their peak areas relative to the main peak. The purity is calculated using the area percent method.

Data Presentation

Table 2: GC-MS Purity Analysis Results for this compound

ComponentRetention Time (min)Peak Area% Area
This compound 12.8 987654 99.6
Impurity A9.225000.25
Impurity B11.514500.15

III. Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the purity assessment of this compound.

experimental_workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis and Reporting Sample This compound Sample Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep RefStd Reference Standard RefStd->Prep HPLC HPLC System (C18 Column, Gradient Elution) Prep->HPLC Inject GCMS GC-MS System (WAX Column, Temp. Program) Prep->GCMS Inject HPLC_Data Chromatographic Data (Peak Areas, Retention Times) HPLC->HPLC_Data Purity_Calc Purity Calculation (% Area) HPLC_Data->Purity_Calc GCMS_Data Mass Spectral Data (Retention Times, m/z) GCMS->GCMS_Data GCMS_Data->Purity_Calc Report Final Purity Report Purity_Calc->Report

Caption: Workflow for Purity Assessment.

logical_relationship cluster_compound Compound Properties cluster_hplc_logic HPLC Method Rationale cluster_gcms_logic GC-MS Method Rationale Compound This compound Polarity Moderate Polarity Compound->Polarity Volatility Sufficient Volatility for GC Compound->Volatility RP_HPLC Reverse-Phase HPLC Polarity->RP_HPLC GCMS GC-MS Analysis Volatility->GCMS C18 C18 Column (Hydrophobic Interactions) RP_HPLC->C18 Gradient Gradient Elution (Separates wide range of polarities) RP_HPLC->Gradient TempProg Temperature Program (Separates based on boiling point) GCMS->TempProg MS_Detect Mass Spectrometry (Structural Confirmation) GCMS->MS_Detect

Caption: Rationale for Method Selection.

References

Safe handling and storage procedures for N-Butyl 3-nitrobenzenesulfonamide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-Butyl 3-nitrobenzenesulfonamide (CAS No. 89840-72-2) was found in the available resources. The following guidelines are based on the safety information for the structurally similar compound N-n-Butylbenzenesulfonamide (CAS No. 3622-84-2) and general knowledge of the hazards associated with nitroaromatic compounds. The presence of the nitro group may significantly alter the chemical and toxicological properties, potentially increasing hazards. Therefore, this compound should be handled with extreme caution, assuming it is more hazardous than its non-nitrated analog. A thorough risk assessment must be conducted before handling this substance.

Hazard Identification and Overview

This compound is a sulfonamide derivative containing a nitro group on the benzene ring. While specific toxicity data is unavailable, its structural analog, N-n-Butylbenzenesulfonamide, is known to cause organ damage through prolonged or repeated exposure and is harmful to aquatic life.[1][2][3][4] The nitro group can introduce additional hazards, including potential for increased toxicity, reactivity, and in some cases, explosive properties, especially upon heating or physical shock.

Primary Hazards (Assumed based on analogs and chemical structure):

  • Health Hazards: May cause damage to organs (liver, reproductive system) through prolonged or repeated exposure.[2] May cause central nervous system depression with symptoms like headache and dizziness.[1]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[2][3][4]

  • Physical Hazards: Combustible liquid. Heating may cause containers to burst.[1] Forms explosive mixtures with air on intense heating.

Quantitative Data Summary

The following table summarizes key quantitative data for the related compound N-n-Butylbenzenesulfonamide. This data should be used as a conservative estimate for this compound, with the understanding that the actual values may differ.

PropertyValue (for N-n-Butylbenzenesulfonamide)Source
Boiling Point 314 °C (597 °F)[1]
Flash Point >200 °C (>392 °F) (open cup)[1]
Auto-ignition Temperature >300 °C (>572 °F)[1]
Density 1.15 g/cm³ at 25 °C (77 °F)
Solubility in Water Slight[1]
Acute Oral Toxicity (LD50, rat) 2,070 mg/kg[5]
Acute Dermal Toxicity (LD50, rat) > 2,000 mg/kg[5]

Experimental Protocols

  • Engineering Controls:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

    • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][4]

    • Skin Protection: Wear nitrile or other chemically resistant gloves, a lab coat, long pants, and closed-toe shoes.[1]

    • Respiratory Protection: If there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator with an organic vapor cartridge.[1]

  • Handling Procedures:

    • Avoid direct contact with skin, eyes, and clothing.[2][4]

    • Do not breathe vapors or mists.[2][4]

    • Weigh and transfer the material in a fume hood to minimize exposure.

    • Keep away from heat, sparks, and open flames.[1]

    • Avoid contact with strong oxidizing agents and strong acids.[1]

  • Storage Conditions:

    • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4]

    • Keep away from incompatible materials such as strong oxidizing agents.[1][2]

    • The recommended storage temperature should be as specified on the product label.

  • Container Management:

    • Label containers clearly with the chemical name and associated hazards.

    • Inspect containers regularly for leaks or damage.

  • In Case of a Spill:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for proper disposal.[2]

    • Do not allow the spilled material to enter drains or waterways.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][6]

    • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

    • If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Visualization

References

Application Note & Protocol: Determination of N-Butyl 3-nitrobenzenesulfonamide Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-30

Abstract

This document provides a comprehensive protocol for determining the solubility of N-Butyl 3-nitrobenzenesulfonamide in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various research and drug development processes, including formulation, purification, and reaction chemistry. This application note outlines a detailed experimental workflow, a template for data recording, and a discussion of the theoretical principles governing its solubility.

Introduction

This compound is an organic compound with potential applications in chemical synthesis and pharmaceutical development.[1][2][3] Its molecular structure, featuring both a polar sulfonamide group with a nitro substituent and a non-polar n-butyl group, suggests a varied solubility profile in different organic solvents. The presence of the nitro group can influence its reactivity and solubility, while the butyl group may enhance lipophilicity.[3] Accurate solubility data is a prerequisite for its effective use in solution-based applications, enabling researchers to select appropriate solvent systems for tasks such as reaction media, crystallization, and formulation. This document presents a standardized protocol to systematically measure the solubility of this compound.

Materials and Reagents

  • This compound (CAS: 89840-72-2)[1][2]

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks (various sizes)

  • Pipettes and syringes

  • Syringe filters (0.45 µm)

  • Scintillation vials or other suitable sealed containers

  • Organic Solvents (ACS grade or higher):

    • Alcohols: Methanol, Ethanol, Isopropanol, n-Butanol

    • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

    • Esters: Ethyl Acetate, Butyl Acetate

    • Ethers: Diethyl Ether, Tetrahydrofuran (THF)

    • Hydrocarbons: Hexane, Toluene

    • Chlorinated Solvents: Dichloromethane, Chloroform

    • Amides: Dimethylformamide (DMF)

    • Other: Acetonitrile, Dimethyl Sulfoxide (DMSO)

Experimental Protocol

This protocol is based on the isothermal shake-flask method, a common technique for determining the solubility of a solid in a liquid.[4][5]

3.1. Preparation of Standard Solutions

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) in a volumetric flask to prepare a stock solution of known concentration.

  • From the stock solution, prepare a series of calibration standards by serial dilution. These standards will be used to create a calibration curve for quantifying the concentration of the solute.

3.2. Solubility Determination

  • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated.

  • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved solid particles.

  • Immediately dilute the filtered aliquot with a suitable solvent to a concentration within the range of the calibration curve.

  • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

3.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess N-Butyl 3-nitrobenzenesulfonamide B Add known volume of organic solvent to vials A->B C Seal vials and place in thermostatic shaker B->C D Equilibrate for 24-48 hours at constant temperature C->D E Allow excess solid to settle D->E F Withdraw supernatant with syringe and filter E->F G Dilute sample to known concentration F->G H Analyze by HPLC or UV-Vis Spectrophotometry G->H I Calculate Solubility H->I

Caption: Workflow for determining the solubility of this compound.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner. The following table provides a template for data presentation.

Solvent Temperature (°C) Solubility (mg/mL) Solubility ( g/100 mL) Notes
Methanol25
Ethanol25
Isopropanol25
n-Butanol25
Acetone25
Methyl Ethyl Ketone25
Ethyl Acetate25
Butyl Acetate25
Diethyl Ether25
Tetrahydrofuran25
Hexane25
Toluene25
Dichloromethane25
Chloroform25
Acetonitrile25
Dimethylformamide25
Dimethyl Sulfoxide25

Discussion

The solubility of an organic compound is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound has both polar (nitro and sulfonamide groups) and non-polar (n-butyl and benzene ring) regions.

  • Polar Solvents: It is expected that the compound will exhibit higher solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and polar protic solvents (e.g., alcohols) due to the potential for dipole-dipole interactions and hydrogen bonding with the sulfonamide and nitro groups.

  • Non-polar Solvents: The solubility is expected to be lower in non-polar hydrocarbon solvents (e.g., hexane) as the non-polar interactions with the butyl group and benzene ring may not be sufficient to overcome the crystal lattice energy of the solid compound.[6]

  • Intermediate Polarity Solvents: Solvents with intermediate polarity, such as ethers and chlorinated hydrocarbons, may show moderate solubility.

The experimental data generated using this protocol will provide valuable empirical information to validate these theoretical predictions and to guide the selection of appropriate solvents for specific applications.

Conclusion

This application note provides a detailed protocol for the systematic determination of the solubility of this compound in a variety of common organic solvents. The provided workflow and data table template will enable researchers to generate reliable and comparable solubility data. This information is essential for the effective use of this compound in research, process development, and formulation within the chemical and pharmaceutical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Butyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-Butyl 3-nitrobenzenesulfonamide. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and data to help you optimize your reaction and achieve higher yields.

Troubleshooting Guide and FAQs

This section addresses common issues that can lead to low yields and other complications during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in this sulfonamide synthesis can stem from several factors. The most common issues include:

  • Hydrolysis of 3-nitrobenzenesulfonyl chloride: The starting sulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture. This side reaction consumes your starting material, leading to a lower yield of the desired product.

  • Di-sulfonylation of n-butylamine: Primary amines like n-butylamine can react with two molecules of the sulfonyl chloride to form a di-sulfonylated byproduct. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction conditions favor the deprotonation of the initially formed sulfonamide.

  • Incomplete reaction: The reaction may not have gone to completion due to suboptimal reaction conditions, such as low temperature, insufficient reaction time, or an inappropriate choice of base or solvent.

  • Sub-optimal workup and purification: The desired product may be lost during the extraction or purification steps.

Q2: How can I prevent the hydrolysis of 3-nitrobenzenesulfonyl chloride?

To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes:

  • Using thoroughly dried glassware.

  • Employing anhydrous solvents.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing a significant amount of a di-sulfonylated byproduct. How can I avoid this?

To favor the formation of the desired mono-sulfonated product, you can:

  • Control the stoichiometry: Use a slight excess of the n-butylamine relative to the 3-nitrobenzenesulfonyl chloride.

  • Slow addition of the sulfonyl chloride: Adding the sulfonyl chloride solution dropwise to the amine solution can help to maintain a low concentration of the sulfonyl chloride, which favors the reaction with the more nucleophilic primary amine.

  • Choice of base: A bulky or weaker base may be less likely to deprotonate the sulfonamide product, thus preventing the second sulfonylation reaction.

Q4: What is the optimal base and solvent for this reaction?

The choice of base and solvent can significantly impact the reaction yield.

  • Base: A tertiary amine base such as triethylamine is commonly used to neutralize the HCl byproduct of the reaction. Other bases like diisopropylethylamine (Hünig's base) can also be effective.

  • Solvent: Aprotic solvents are generally preferred. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. For reactions at elevated temperatures, a solvent like isopropanol can also be used, as it may aid in the crystallization of the product upon cooling.

Q5: How does reaction temperature affect the yield?

The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-65°C).

  • Lower temperatures (0°C to room temperature): Can help to control the reaction rate and minimize side reactions, but may require longer reaction times.

  • Elevated temperatures (40-65°C): Can increase the reaction rate and help to drive the reaction to completion. However, higher temperatures may also promote side reactions if not carefully controlled.

Data Presentation: Impact of Reaction Conditions on Yield

The following table provides illustrative data on how different reaction parameters can influence the yield of this compound. This data is representative and intended to guide optimization efforts.

EntrySolventBaseTemperature (°C)Reaction Time (h)Yield (%)
1Dichloromethane (DCM)Triethylamine25475
2Dichloromethane (DCM)Pyridine25468
3Tetrahydrofuran (THF)Triethylamine25482
4IsopropanolTriethylamine60292
5Dichloromethane (DCM)Triethylamine0870

Experimental Protocol

This protocol is adapted from a procedure for a similar N-alkyl sulfonamide synthesis and is expected to provide a good starting point for the synthesis of this compound.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • n-Butylamine

  • Triethylamine

  • Isopropanol (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask dried in an oven, dissolve n-butylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous isopropanol.

  • In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous isopropanol.

  • Slowly add the 3-nitrobenzenesulfonyl chloride solution to the stirred n-butylamine solution at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 60-65°C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of N-Butyl 3-nitrobenzenesulfonamide check_starting_materials 1. Verify Purity and Integrity of Starting Materials start->check_starting_materials check_reaction_conditions 2. Review Reaction Conditions start->check_reaction_conditions check_workup 3. Analyze Workup and Purification Procedure start->check_workup sub_sm1 Is 3-nitrobenzenesulfonyl chloride old or discolored? check_starting_materials->sub_sm1 sub_sm2 Is n-butylamine pure? check_starting_materials->sub_sm2 sub_sm3 Are solvents anhydrous? check_starting_materials->sub_sm3 sub_rc1 Was stoichiometry correct? (slight excess of amine) check_reaction_conditions->sub_rc1 sub_rc2 Was the base appropriate and sufficient? check_reaction_conditions->sub_rc2 sub_rc3 Was the temperature and time optimal? check_reaction_conditions->sub_rc3 sub_wp1 Is product water soluble? check_workup->sub_wp1 sub_wp2 Is product lost during chromatography? check_workup->sub_wp2 action_sm1 Use fresh or purified sulfonyl chloride sub_sm1->action_sm1 Yes action_sm2 Purify n-butylamine (e.g., by distillation) sub_sm2->action_sm2 No action_sm3 Use freshly dried solvents sub_sm3->action_sm3 No end Optimized Synthesis action_sm1->end action_sm2->end action_sm3->end action_rc1 Adjust stoichiometry sub_rc1->action_rc1 No action_rc2 Consider a different base (e.g., DIEA) or increase amount sub_rc2->action_rc2 No action_rc3 Optimize temperature and monitor reaction by TLC sub_rc3->action_rc3 No action_rc1->end action_rc2->end action_rc3->end action_wp1 Minimize aqueous washes or back-extract aqueous layers sub_wp1->action_wp1 Yes action_wp2 Optimize chromatography conditions (solvent system) sub_wp2->action_wp2 Yes action_wp1->end action_wp2->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Optimization of reaction conditions for N-Butyl 3-nitrobenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the optimization of reaction conditions for N-Butyl 3-nitrobenzenesulfonamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound? A1: The most common laboratory method is the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine.[1] A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Q2: Why is a base necessary in this synthesis? A2: A base, such as pyridine or triethylamine, is crucial for scavenging the HCl produced.[1] If not neutralized, the acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Q3: What are the recommended solvents for this reaction? A3: Aprotic solvents are generally preferred to minimize side reactions. Suitable options include acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM).[2][3] The reaction can also be performed in a biphasic system with an inorganic base.[4]

Q4: What key factors influence the yield and reaction rate? A4: Several factors are critical:

  • Reagent Purity: Sulfonyl chlorides are sensitive to moisture and can hydrolyze.[2][5] Amines can absorb atmospheric CO2.[2] Using pure, dry reagents and anhydrous solvents is essential.

  • Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release, then allowed to warm to room temperature. Gentle heating may be required for less reactive starting materials.[2]

  • Stoichiometry: A slight excess of the amine and base is often used to ensure the complete consumption of the sulfonyl chloride.[2]

  • Choice of Base: The strength and steric hindrance of the base can impact the reaction rate. Tertiary amines like triethylamine are common choices.[3]

Experimental Workflow & Synthesis Protocol

The general workflow for the synthesis, purification, and analysis of this compound is outlined below.

G General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Dry Solvents, Purify Amine) setup_rxn Set up Reaction Vessel (Dry Glassware, Inert Atmosphere) add_amine Charge Amine, Base, & Solvent setup_rxn->add_amine cool_rxn Cool to 0 °C add_amine->cool_rxn add_sulfonyl Add Sulfonyl Chloride (Dropwise) cool_rxn->add_sulfonyl run_rxn Stir at RT & Monitor (TLC) add_sulfonyl->run_rxn quench Quench Reaction run_rxn->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Dilute Acid, Brine) extract->wash dry_concentrate Dry (e.g., Na2SO4) & Concentrate wash->dry_concentrate purify Purify Crude Product (Recrystallization or Chromatography) dry_concentrate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: Experimental workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

  • Preparation:

    • Ensure all glassware is oven-dried or flame-dried before use.

    • To a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-butylamine (1.1 eq) and triethylamine (1.5 eq).

    • Add anhydrous acetonitrile via syringe to dissolve the reagents.

  • Reaction:

    • Cool the flask to 0 °C in an ice-water bath.

    • Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 10 °C.[6]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[6]

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (sulfonyl chloride) is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol/water) or by column chromatography on silica gel.[7][8]

Troubleshooting Guide

Q: My reaction yield is very low or zero. What should I check first? A: Low yield is a common problem. Start by verifying the quality of your reagents and the reaction setup.[2] Sulfonyl chlorides are particularly susceptible to hydrolysis, which converts them into unreactive sulfonic acids.[2][5]

G Troubleshooting Low Yield start Problem: Low Yield q1 Are reagents pure & dry? (Sulfonyl chloride, amine, solvent) start->q1 a1_no Solution: - Use fresh/purified sulfonyl chloride. - Use anhydrous solvent. - Ensure amine is pure. q1->a1_no No q2 Was the reaction run under inert atmosphere? q1->q2 Yes a2_no Solution: - Repeat under N2 or Argon to prevent moisture contamination. q2->a2_no No q3 Are reaction conditions (time, temp) appropriate? q2->q3 Yes a3_no Solution: - Increase reaction time. - Gently heat if reactants are sluggish. - Monitor to completion via TLC. q3->a3_no No q4 Is stoichiometry correct? (Excess amine/base) q3->q4 Yes a4_no Solution: - Re-calculate and verify molar ratios. - Use 1.1-1.5 eq of amine/base. q4->a4_no No end_node If problem persists, consider alternative catalyst or base. q4->end_node Yes

Caption: Decision tree for troubleshooting low reaction yields.

Q: My TLC shows multiple spots, indicating side products. What are they and how can I avoid them? A: The primary side reaction is the hydrolysis of the 3-nitrobenzenesulfonyl chloride.[5] This can be minimized by using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] If your starting amine has other nucleophilic sites, protection of those functional groups may be necessary to prevent polymerization or other undesired reactions.[9]

Q: I'm having trouble purifying my product. What are the best practices? A: Purification of sulfonamides can sometimes be challenging.

  • Aqueous Workup: A thorough aqueous workup is critical. Washing with a dilute acid (like 1M HCl) removes the excess amine and base as their water-soluble hydrochloride salts.

  • Recrystallization: Since sulfonamides are typically crystalline solids, recrystallization is an effective purification method.[1] A solvent system like isopropanol/water is often a good starting point.[8]

  • Chromatography: For very high purity or for removing closely related impurities, silica gel column chromatography is the method of choice.[7]

Optimization of Reaction Conditions

The following tables summarize the effects of different reaction parameters on the synthesis of N-alkyl sulfonamides. These are general guidelines for optimizing the synthesis of this compound.

Table 1: Effect of Different Bases

BaseTypeTypical EquivalentsNotes
Triethylamine (Et₃N) Organic1.5 - 2.0Common choice, acts as base and catalyst. The resulting salt is often soluble in the reaction medium.
Pyridine Organic1.5 - 2.0Effective, but can be harder to remove during workup due to higher boiling point.
NaOH / KOH Inorganic1.5 - 2.0Used in aqueous or biphasic systems (Schotten-Baumann conditions). Can promote hydrolysis of sulfonyl chloride.
K₂CO₃ / Cs₂CO₃ Inorganic2.0 - 3.0Milder bases, may require higher temperatures or longer reaction times. Often used in catalytic systems.[7]

Table 2: Effect of Different Solvents

SolventTypeDielectric Constant (ε)Notes
Acetonitrile (ACN) Polar Aprotic37.5Excellent choice, dissolves a wide range of reagents and salts.[6]
Dichloromethane (DCM) Aprotic9.1Good for reactions at or below room temperature. Easy to remove.
Tetrahydrofuran (THF) Polar Aprotic7.6Good general-purpose solvent. Must be anhydrous.
Toluene Nonpolar2.4Often used for reactions at higher temperatures.[10]

Table 3: Effect of Temperature

TemperatureConditionExpected Outcome
0 °C to RT StandardControlled reaction, minimizes side products. Suitable for most reactive sulfonamides.[2]
40 - 70 °C ElevatedIncreases reaction rate for less reactive or sterically hindered amines. May increase side product formation.[3]
> 80 °C (Reflux) HighForcing conditions for very unreactive starting materials. Significant risk of reagent degradation and side reactions.

References

Common side reactions in the synthesis of N-Butyl 3-nitrobenzenesulfonamide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Butyl 3-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine in the presence of a base. The base is used to neutralize the hydrochloric acid generated during the reaction.

Q2: What are the most common side reactions observed during this synthesis?

The most common side reactions include:

  • Hydrolysis of 3-nitrobenzenesulfonyl chloride: The sulfonyl chloride is highly reactive and sensitive to moisture. Any water present in the reaction mixture can lead to the formation of 3-nitrobenzenesulfonic acid.

  • Formation of N,N-dibutyl-3-nitrobenzenesulfonamide (Dialkylation): A second molecule of n-butylamine can react with the initially formed this compound, leading to a dialkylated byproduct. This is more likely to occur if an excess of n-butylamine is used or if the reaction temperature is too high.

  • Unreacted starting materials: Incomplete reactions can leave unreacted 3-nitrobenzenesulfonyl chloride and n-butylamine in the product mixture.

Q3: How can I purify the crude this compound?

Recrystallization is a common and effective method for purifying the final product. A suitable solvent system would be one in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization of sulfonamides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of 3-nitrobenzenesulfonyl chloride: Presence of moisture in the reactants or solvent. 3. Loss of product during workup: Product may be partially soluble in the aqueous phase during extraction.1. Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using TLC. 2. Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, dry reagents. 3. Saturate the aqueous phase with sodium chloride before extraction to decrease the solubility of the organic product.
Presence of a significant amount of 3-nitrobenzenesulfonic acid impurity Hydrolysis of the starting material: 3-nitrobenzenesulfonyl chloride has reacted with water.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Formation of N,N-dibutyl-3-nitrobenzenesulfonamide (dialkylation product) 1. Excess of n-butylamine: Using a large excess of the amine can promote the second alkylation. 2. High reaction temperature: Higher temperatures can provide the activation energy for the second substitution. 3. Choice of base: A strong, non-nucleophilic base is preferred.1. Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of n-butylamine. 2. Maintain a controlled, lower reaction temperature. 3. Use a tertiary amine base like triethylamine or pyridine, which acts as an acid scavenger without competing in the reaction.
Product "oils out" during recrystallization instead of forming crystals 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is too concentrated. 3. Cooling is too rapid. 1. Choose a solvent with a lower boiling point. 2. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-nitrobenzenesulfonyl chloride

  • n-butylamine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-nitrobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of n-butylamine (1.05 equivalents) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Add the amine solution dropwise to the cooled solution of 3-nitrobenzenesulfonyl chloride with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Synthesis_Pathway cluster_reactants Reactants reagent1 3-Nitrobenzenesulfonyl Chloride product This compound reagent1->product + reagent2 n-Butylamine reagent2->product base Base (e.g., Triethylamine) hcl HCl base->hcl Neutralizes

Caption: Reaction scheme for the synthesis of this compound.

Side_Reactions start 3-Nitrobenzenesulfonyl Chloride main_product This compound start->main_product + n-Butylamine hydrolysis_product 3-Nitrobenzenesulfonic Acid start->hydrolysis_product + Water (Moisture) dialkylation_product N,N-Dibutyl-3-nitrobenzenesulfonamide main_product->dialkylation_product + n-Butylamine (Excess) n_butylamine n-Butylamine water Water

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low Product Yield? check_moisture Check for Moisture Contamination start->check_moisture Yes check_reaction_conditions Review Reaction Time/Temp start->check_reaction_conditions No solution1 solution1 check_moisture->solution1 Anhydrous Conditions check_workup Optimize Workup Procedure check_reaction_conditions->check_workup solution2 solution2 check_reaction_conditions->solution2 Increase Time/Temp solution3 solution3 check_workup->solution3 Modify Extraction

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: Purification of Crude N-Butyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-Butyl 3-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound product?

A1: Common impurities can include unreacted starting materials such as 3-nitrobenzenesulfonyl chloride and n-butylamine, by-products like bis(3-nitrophenyl)disulfone, and residual solvents or inorganic salts from the work-up process. The formation of these impurities is often dependent on the specific reaction conditions.

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary and most effective purification methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC), which can provide quantitative purity data, and Thin-Layer Chromatography (TLC) for a quick qualitative assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if they have distinct signals from the product.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is expected to be a solid at room temperature. The color can range from white to pale yellow. Significant color deviation may indicate the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product "oils out" instead of crystallizing. The solvent may be too nonpolar for the compound at the cooling temperature, or the solution is supersaturated with impurities.Add a small amount of a more polar co-solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Use a seed crystal if available.
Poor recovery of the product. The chosen solvent is too good at dissolving the product even at low temperatures. Too much solvent was used.Select a solvent in which the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a different recrystallization solvent.
No crystal formation upon cooling. The solution is not sufficiently saturated, or the cooling process is too rapid.Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. The chosen eluent system is not optimal.Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that provides good separation between the product and impurities.
Product elutes with impurities. The column was overloaded with the crude product. The column was not packed properly, leading to channeling.Use a larger column or reduce the amount of crude product loaded. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product does not elute from the column. The eluent is not polar enough to move the product down the column.Gradually increase the polarity of the eluent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Streaking of spots on TLC/broad peaks in fractions. The sample is not fully soluble in the eluent or is interacting too strongly with the stationary phase.Ensure the crude product is fully dissolved in a minimal amount of a suitable solvent before loading onto the column. Consider adding a small percentage of a more polar solvent (like methanol) to the eluent, but be cautious as this can significantly decrease retention.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but have low solubility when cold. A mixture of isopropanol and water is often a good starting point.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system by running TLC plates with the crude product in various solvent mixtures (e.g., hexane/ethyl acetate). A good eluent system will give the product an Rf value of approximately 0.3-0.5 and show good separation from impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes representative data for the purification of nitrobenzenesulfonamide derivatives, which can be used as a benchmark for the purification of this compound.

Purification Method Starting Material Solvent System Yield (%) Purity (%) Reference
CrystallizationCrude N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamideIsopropanol/Water (1:1)96.5>99.8 (HPLC)[1]
Washing/FiltrationCrude N-(4-methoxyphenyl)-4-nitrobenzenesulfonamideDeionized Water, Isopropanol85.8Not Specified[2]

Visualizations

PurificationWorkflow crude_product Crude N-Butyl 3-nitrobenzenesulfonamide dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization If no insoluble impurities hot_filtration->crystallization filtration_washing Vacuum Filtration & Washing crystallization->filtration_washing pure_product Pure Product filtration_washing->pure_product

Caption: Recrystallization workflow for this compound.

ChromatographyWorkflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation tlc TLC for Eluent Selection packing Pack Column with Silica Gel tlc->packing loading Load Crude Product packing->loading elution Elute with Solvent System loading->elution collection Collect Fractions elution->collection tlc_analysis TLC Analysis of Fractions collection->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evaporation Solvent Evaporation combine->evaporation pure_product_chrom Pure Product evaporation->pure_product_chrom

Caption: Column chromatography workflow for product purification.

TroubleshootingLogic start Purification Issue Encountered method Which Method? start->method recryst_issue Recrystallization Problem method->recryst_issue Recrystallization chrom_issue Chromatography Problem method->chrom_issue Chromatography oiling_out Oiling Out? recryst_issue->oiling_out poor_recovery Poor Recovery? recryst_issue->poor_recovery poor_sep Poor Separation? chrom_issue->poor_sep no_elution No Elution? chrom_issue->no_elution solution1 Adjust Solvent Polarity oiling_out->solution1 Yes solution2 Change Solvent/ Use Less Solvent poor_recovery->solution2 Yes solution3 Optimize Eluent System (TLC) poor_sep->solution3 Yes solution4 Increase Eluent Polarity no_elution->solution4 Yes

Caption: Troubleshooting decision tree for purification issues.

References

Identifying and characterizing impurities in N-Butyl 3-nitrobenzenesulfonamide samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Butyl 3-nitrobenzenesulfonamide

Welcome to the technical support center for the analysis of this compound. This guide provides detailed answers to frequently asked questions and troubleshooting advice for identifying and characterizing impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound synthesis?

A1: Impurities in this compound can originate from starting materials, side reactions, or degradation. The classic synthesis involves the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine.[1] Potential impurities include:

  • Unreacted Starting Materials: 3-nitrobenzenesulfonyl chloride and n-butylamine.

  • Hydrolysis Product: 3-nitrobenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with water.[2]

  • Side-Reaction Products: Di-butylated products or other isomers formed during synthesis.

  • Degradation Products: Compounds formed by the breakdown of the primary molecule under heat or light.

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for quantifying impurities in pharmaceutical compounds due to its robustness and reproducibility.[3][4] Other valuable methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying known and unknown impurities.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, aiding in the structural elucidation of unknown impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or semi-volatile impurities.[7] Derivatization may be necessary for polar compounds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural confirmation of isolated impurities.[5]

  • Thin-Layer Chromatography (TLC): A rapid, low-cost method for initial purity screening.[4]

Q3: How should I prepare my this compound sample for HPLC analysis?

A3: Proper sample preparation is critical for accurate and reproducible results. A typical procedure is as follows:

  • Weighing: Accurately weigh approximately 10-25 mg of the this compound sample into a volumetric flask (e.g., 25 mL).

  • Dissolution: Add a small amount of diluent (typically the mobile phase or a solvent like methanol or acetonitrile) and sonicate to dissolve the sample completely.[9]

  • Dilution: Make up the volume to the mark with the diluent to achieve a final concentration suitable for your method (e.g., 1 mg/mL).[4]

  • Filtration: Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[3]

Experimental Protocols

Protocol 1: Impurity Profiling by Reverse-Phase HPLC

This protocol describes a general method for the separation and quantification of impurities in this compound samples.

Instrumentation & Materials:

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • HPLC-grade acetonitrile, methanol, and water[10]

  • Formic acid or phosphoric acid

  • Sample and reference standards

Chromatographic Conditions:

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2 below
Flow Rate 1.0 mL/min[5][9]
Column Temperature 25°C[5][9]
Detection Wavelength 265 nm or 280 nm[6][9]
Injection Volume 10 µL[5]

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Procedure:

  • Prepare the mobile phases and degas them thoroughly.[3]

  • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the sample solution as described in the FAQ section.

  • Inject a blank (diluent), followed by the reference standard and then the sample solutions.

  • Integrate the peak areas of the main component and all impurity peaks in the sample chromatogram.

  • Calculate the percentage of each impurity using the area normalization method, assuming a similar response factor.

Data Presentation: Potential Impurities

The following table lists potential impurities and their characteristics. This data is illustrative and should be confirmed experimentally.

Table 3: Characteristics of Potential Impurities

Impurity NamePotential SourceMolecular Weight ( g/mol )Notes
3-Nitrobenzenesulfonic acidHydrolysis of starting material203.17Highly polar, will elute early in reverse-phase HPLC.
n-ButylamineUnreacted starting material73.14Volatile, may be better analyzed by GC.
3-NitrobenzenesulfonamideBy-product202.19[11]Potential process-related impurity.

Troubleshooting Guides

Guide 1: HPLC Analysis Issues

This guide addresses common problems encountered during the HPLC analysis of this compound.

// Nodes for Problems p1 [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; p2 [label="Retention Time\nShifts", fillcolor="#FBBC05", fontcolor="#202124"]; p3 [label="Ghost / Spurious\nPeaks", fillcolor="#FBBC05", fontcolor="#202124"]; p4 [label="High\nBackpressure", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Causes c1a [label="Column Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; c1b [label="Column Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; c1c [label="Incompatible Sample\nSolvent", fillcolor="#F1F3F4", fontcolor="#202124"]; c2a [label="Mobile Phase\nInconsistency", fillcolor="#F1F3F4", fontcolor="#202124"]; c2b [label="Temperature\nFluctuations", fillcolor="#F1F3F4", fontcolor="#202124"]; c2c [label="Pump/Flow Rate\nIssue", fillcolor="#F1F3F4", fontcolor="#202124"]; c3a [label="Contaminated\nMobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; c3b [label="Injector Carryover", fillcolor="#F1F3F4", fontcolor="#202124"]; c4a [label="Column Frit\nBlocked", fillcolor="#F1F3F4", fontcolor="#202124"]; c4b [label="System Blockage", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Solutions s1a [label="Reduce Sample\nConcentration", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; s1b [label="Replace Column", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; s1c [label="Dissolve Sample\nin Mobile Phase", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; s2a [label="Prepare Fresh\nMobile Phase", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; s2b [label="Use Column Oven", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; s2c [label="Check Pump Seals\n& Calibrate Flow", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; s3a [label="Use HPLC-Grade\nSolvents", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; s3b [label="Clean Injector\n& Use Needle Wash", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; s4a [label="Backflush or\nReplace Column", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; s4b [label="Check Tubing\n& Filters", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> {p1, p2, p3, p4}; p1 -> {c1a, c1b, c1c} [label="Cause?"]; p2 -> {c2a, c2b, c2c} [label="Cause?"]; p3 -> {c3a, c3b} [label="Cause?"]; p4 -> {c4a, c4b} [label="Cause?"];

c1a -> s1a [label="Solution"]; c1b -> s1b [label="Solution"]; c1c -> s1c [label="Solution"]; c2a -> s2a [label="Solution"]; c2b -> s2b [label="Solution"]; c2c -> s2c [label="Solution"]; c3a -> s3a [label="Solution"]; c3b -> s3b [label="Solution"]; c4a -> s4a [label="Solution"]; c4b -> s4b [label="Solution"]; } Caption: HPLC Troubleshooting Decision Tree.

Table 4: HPLC Troubleshooting Guide

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with the column; column degradation.Ensure mobile phase pH is appropriate. If the problem persists, replace the column.
Peak Fronting Sample overload; sample solvent stronger than the mobile phase.Reduce the injected sample concentration. Dilute the sample in the mobile phase whenever possible.[12]
Variable Retention Times Inconsistent mobile phase composition; temperature fluctuations; pump issues.Prepare fresh mobile phase daily and degas thoroughly. Use a column oven to maintain a constant temperature.[13] Check the pump for leaks and ensure a steady flow rate.[12]
Ghost Peaks (Spurious) Contamination in the mobile phase or from the injector; sample carryover.Use high-purity HPLC-grade solvents.[10] Implement a robust needle wash step in your injection sequence. Run a blank gradient to check for system contamination.[14]
High Backpressure Blockage in the system, typically at the column inlet frit or inline filter.Filter all samples and mobile phases.[3] Try backflushing the column. If pressure remains high, replace the inline filter and then the column if necessary.[3]

Impurity Identification Workflow

The following workflow outlines the systematic process for identifying, isolating, and characterizing impurities.

Impurity_Workflow cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Isolation cluster_2 Phase 3: Structure Elucidation n1 This compound Sample n2 HPLC-UV/PDA Analysis (Impurity Profiling) n1->n2 n3 LC-MS Analysis n2->n3 Unknown peak > threshold? n4 Preparative HPLC n3->n4 Obtain MW info n5 Fraction Collection & Purity Check n4->n5 n6 NMR Spectroscopy (1H, 13C, etc.) n5->n6 Sufficient material? n7 High-Resolution MS (HRMS) n6->n7 n8 Structure Confirmed n7->n8

References

How to prevent decomposition of N-Butyl 3-nitrobenzenesulfonamide during a reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of N-Butyl 3-nitrobenzenesulfonamide during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is showing unexpected side products and low yield. Could the starting material be decomposing?

A1: Yes, decomposition of this compound is a potential issue that can lead to reduced yields and the formation of impurities. The stability of this compound is significantly influenced by the reaction conditions. Key factors that can induce decomposition include pH, temperature, presence of strong nucleophiles or reducing agents, and exposure to light.

Q2: Under what specific conditions is this compound most likely to decompose?

A2: Based on stability data for structurally related compounds, this compound is particularly susceptible to degradation under the following conditions:

  • Alkaline (basic) conditions: The sulfonamide bond can be hydrolyzed, especially in the presence of strong bases.

  • Presence of strong nucleophiles: Nucleophiles can attack the sulfur atom, leading to cleavage of the S-N bond.

  • Reducing conditions: The nitro group is susceptible to reduction, which can lead to the formation of various reduction products (nitroso, hydroxylamino, or amino derivatives).

  • High temperatures: Thermal stress can promote decomposition.

  • Photolytic conditions (exposure to UV light): Similar to other nitroaromatic compounds, exposure to UV light can induce degradation.

Q3: What are the likely decomposition products I should look for?

A3: The primary decomposition pathways and their corresponding products are:

  • Hydrolysis of the sulfonamide bond: This will yield 3-nitrobenzenesulfonic acid and n-butylamine.

  • Reduction of the nitro group: This can produce N-Butyl 3-aminobenzenesulfonamide or intermediate reduction products.

  • Cleavage by nucleophiles: This will result in the formation of n-butylamine and a derivative of 3-nitrobenzenesulfonic acid.

Q4: How can I modify my reaction conditions to minimize decomposition?

A4: To prevent decomposition, consider the following adjustments to your experimental protocol:

  • pH Control: If possible, maintain a neutral or slightly acidic pH. Avoid strongly basic conditions. If a base is required, consider using a weaker, non-nucleophilic base.

  • Temperature Management: Run the reaction at the lowest effective temperature. Perform preliminary experiments to determine the optimal temperature that balances reaction rate and compound stability.

  • Reagent Selection:

    • Avoid strong, hard nucleophiles if they are not essential for the desired transformation.

    • If a reduction is not the intended reaction, use reagents that are not strong reducing agents.

  • Inert Atmosphere: To prevent oxidative or reductive side reactions, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect the reaction mixture from light, especially UV radiation, by covering the reaction vessel with aluminum foil or using amber-colored glassware.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the decomposition of this compound in your reaction.

Table 1: Summary of Conditions Promoting Decomposition and Recommended Preventive Measures
Stress ConditionPotential Decomposition PathwayRecommended Preventive Measures
Alkaline (e.g., NaOH, KOH) Hydrolysis of the sulfonamide bond- Maintain neutral or slightly acidic pH.- Use a weaker, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine).- Perform the reaction at a lower temperature.
Nucleophilic (e.g., strong amines, alkoxides) Cleavage of the S-N bond- Use a less nucleophilic reagent if possible.- Protect the sulfonamide nitrogen if compatible with the reaction scheme.- Lower the reaction temperature.
Reductive (e.g., H₂, Pd/C; NaBH₄) Reduction of the nitro group- Select a milder reducing agent that is selective for other functional groups if the nitro group should remain intact.- Protect the nitro group if necessary.
Thermal (High Temperature) General decomposition- Determine the minimum temperature required for the reaction.- Use a more active catalyst to lower the required reaction temperature.
Photolytic (UV Light) Degradation of the nitroaromatic system- Conduct the reaction in the dark or in amber glassware.- Shield the reaction vessel from ambient light.

Experimental Protocols

Protocol 1: Small-Scale Stability Test

This protocol allows you to quickly assess the stability of this compound under your proposed reaction conditions.

Materials:

  • This compound

  • Your reaction solvent

  • Your intended reagents (base, nucleophile, etc.)

  • Small reaction vials (e.g., 1 dram vials)

  • TLC plates and appropriate developing solvent

  • LC-MS or GC-MS for analysis (optional but recommended)

Procedure:

  • Set up a series of small-scale reactions in parallel in reaction vials.

  • Control Vial: Dissolve a small amount of this compound in the reaction solvent.

  • Test Vials: In separate vials, dissolve this compound in the solvent and add one of your intended reagents to each (e.g., one vial with the base, one with the nucleophile).

  • Reaction Condition Vial: Set up a vial with all the reaction components.

  • Stir all vials under the intended reaction temperature and for the intended reaction time.

  • Periodically (e.g., every hour), take a small aliquot from each vial and analyze by TLC to monitor the disappearance of the starting material and the appearance of new spots (potential decomposition products).

  • For a more detailed analysis, quench the reaction aliquots and analyze by LC-MS or GC-MS to identify the masses of any new products formed.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the decomposition of this compound.

start Low Yield or Impurities Observed check_sm Is this compound Decomposing? start->check_sm analyze_conditions Analyze Reaction Conditions check_sm->analyze_conditions Yes no_decomp Consider other reaction issues check_sm->no_decomp No is_basic Is the reaction basic? analyze_conditions->is_basic is_nucleophilic Are strong nucleophiles present? is_basic->is_nucleophilic No modify_ph Modify pH: - Use weaker base - Buffer the reaction is_basic->modify_ph Yes is_reducing Are reducing agents present? is_nucleophilic->is_reducing No modify_nucleophile Modify Nucleophile: - Use weaker nucleophile - Protect sulfonamide is_nucleophilic->modify_nucleophile Yes is_high_temp Is the temperature high? is_reducing->is_high_temp No modify_reductant Modify Reducing Agent: - Use selective reductant - Protect nitro group is_reducing->modify_reductant Yes is_light Is the reaction exposed to light? is_high_temp->is_light No modify_temp Lower Reaction Temperature is_high_temp->modify_temp Yes protect_light Protect from Light: - Use amber flask - Cover with foil is_light->protect_light Yes end Reaction Optimized is_light->end No modify_ph->end modify_nucleophile->end modify_reductant->end modify_temp->end protect_light->end

Caption: Troubleshooting workflow for decomposition.

Potential Decomposition Pathways

This diagram illustrates the primary decomposition pathways for this compound under different conditions.

start This compound hydrolysis 3-Nitrobenzenesulfonic Acid + n-Butylamine start->hydrolysis Alkaline Conditions (H₂O/OH⁻) reduction N-Butyl 3-aminobenzenesulfonamide start->reduction Reducing Agents (e.g., H₂, Pd/C) nucleophilic_cleavage 3-Nitrobenzenesulfonate Derivative + n-Butylamine start->nucleophilic_cleavage Strong Nucleophiles (e.g., RO⁻)

Caption: Key decomposition pathways.

Technical Support Center: Improving Reaction Selectivity with N-Butyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving N-Butyl 3-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction selectivity, troubleshooting common issues, and offering answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common challenges encountered during the N-alkylation of 3-nitrobenzenesulfonamide to synthesize this compound and other related reactions.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion/Yield Insufficient Deprotonation: The sulfonamide nitrogen is not sufficiently nucleophilic.Re-evaluate Base Selection: For N-alkylation, a strong base is often required to deprotonate the sulfonamide. If weak bases like K₂CO₃ are ineffective, consider stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). In "borrowing hydrogen" catalytic systems, bases like K₂CO₃ or Cs₂CO₃ are often effective.[1]
Low Reaction Temperature: The activation energy for the reaction is not being met.Optimize Temperature: Many N-alkylation reactions require elevated temperatures. For instance, reactions with alkyl halides may require heating in solvents like DMF or THF.[1] Catalytic "borrowing hydrogen" methods often require temperatures around 150 °C in solvents like xylenes.[2]
Poor Solubility of Starting Material: 3-Nitrobenzenesulfonamide has limited solubility in some organic solvents, which can hinder the reaction.Solvent Selection: Choose a solvent in which 3-nitrobenzenesulfonamide is reasonably soluble at the reaction temperature. Polar aprotic solvents like DMF or DMSO can be good choices for reactions with alkyl halides. For catalytic methods, xylenes or toluene are often used.[1][2]
Poor Leaving Group on Alkylating Agent: The rate of nucleophilic substitution is too slow.Select a Better Leaving Group: When using alkyl halides, the reactivity order is generally I > Br > Cl. If you are using an alkyl chloride with poor results, consider switching to butyl bromide or butyl iodide.[1]
Poor Selectivity (Formation of N,N-Dibutylated Byproduct) Excess Alkylating Agent: A high concentration of the alkylating agent favors a second alkylation event.Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the butylating agent.[1]
High Reaction Temperature/Concentration: These conditions can increase the rate of the second alkylation.Slow Addition of Alkylating Agent: Adding the butylating agent dropwise over a period can help maintain its low concentration, thus favoring mono-alkylation.[1]
Formation of Other Byproducts Side Reactions of the Nitro Group: Under certain reductive conditions, the nitro group can be reduced.Choice of Reagents: When performing N-alkylation, avoid harsh reducing agents that could affect the nitro group. "Borrowing hydrogen" methods are generally chemoselective for the N-alkylation.[2]
Hydrolysis of Alkylating Agent: This can occur in the presence of water and a base.Use Anhydrous Conditions: Ensure all reagents and solvents are dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high selectivity in the N-butylation of 3-nitrobenzenesulfonamide?

A1: The primary challenge is often controlling the degree of alkylation to favor the formation of the mono-butylated product over the di-butylated byproduct. This is because the newly formed secondary sulfonamide can also be deprotonated and react with the butylating agent. Careful control of stoichiometry and reaction conditions is crucial for achieving high selectivity for mono-alkylation.[1][3]

Q2: How does the electron-withdrawing nitro group on the benzene ring affect the N-alkylation reaction?

A2: The electron-withdrawing nitro group increases the acidity of the sulfonamide N-H proton, making it easier to deprotonate. This can be advantageous, potentially allowing for the use of milder bases compared to electron-rich sulfonamides. In some catalytic systems, electron-deficient sulfonamides have been observed to require lower catalyst loadings.[4]

Q3: What are the recommended starting conditions for the N-butylation of 3-nitrobenzenesulfonamide using a "borrowing hydrogen" catalyst?

A3: Based on successful N-alkylation of other sulfonamides, a good starting point would be to use a manganese or iridium-based catalyst (e.g., a Mn(I) PNP pincer complex at 5 mol %). The reaction can be carried out with 1 equivalent of 1-butanol, 10 mol % of K₂CO₃ as the base, in xylenes at 150 °C for 24 hours.[2]

Q4: How can I purify the final this compound product?

A4: The most common method for purifying N-alkylated sulfonamides is column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining starting materials or byproducts. A mixture of hexane and ethyl acetate is often a good starting point for elution.

Q5: Are there alternative methods to direct N-butylation for synthesizing this compound?

A5: Yes, an alternative approach is to use a different sulfonamide that is easier to alkylate and can be deprotected later. For example, the Fukuyama-Mitsunobu reaction is known for the mono-alkylation of nitrobenzenesulfonamides.[1] However, for the direct synthesis, catalytic methods are becoming more prevalent due to their efficiency and atom economy.[2][4][5]

Data Presentation

The following tables provide representative data for the N-alkylation of sulfonamides based on analogous systems, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Base on Mn-Catalyzed N-Benzylation of p-Toluenesulfonamide

EntryBase (10 mol %)Conversion (%)
1K₂CO₃>95
2Cs₂CO₃87
3KOH<10
4KOt-Bu<10
5None5
Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base, xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.

Table 2: Scope of Alcohols in Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide

EntryAlcoholProductIsolated Yield (%)
1Benzyl alcoholN-benzyl-p-toluenesulfonamide86
24-Methylbenzyl alcoholN-(4-methylbenzyl)-p-toluenesulfonamide92
31-ButanolN-butyl-p-toluenesulfonamide85
41-HexanolN-hexyl-p-toluenesulfonamide88
Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.

Experimental Protocols

Protocol 1: General Procedure for Mn-Catalyzed N-Butylation of 3-Nitrobenzenesulfonamide with 1-Butanol (Borrowing Hydrogen Method)

This protocol is adapted from a general method for the N-alkylation of sulfonamides and should be optimized for the specific substrate.[2]

  • Preparation: To a flame-dried pressure tube, add 3-nitrobenzenesulfonamide (1.0 mmol, 1.0 equiv), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and potassium carbonate (0.1 mmol, 10 mol %).

  • Reagent Addition: Add 1-butanol (1.0 mmol, 1.0 equiv) and xylenes to achieve a 1 M concentration of the sulfonamide.

  • Reaction: Seal the tube and heat the reaction mixture at 150 °C for 24 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature. The crude product can be purified directly.

  • Purification: Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: General Procedure for N-Butylation of 3-Nitrobenzenesulfonamide with Butyl Bromide

This protocol is a general method for N-alkylation using an alkyl halide and a strong base.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-nitrobenzenesulfonamide (1.0 mmol, 1.0 equiv) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol, 1.1 equiv) portion-wise.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Add butyl bromide (1.1 mmol, 1.1 equiv) dropwise. Heat the reaction mixture to a temperature between 50-80 °C and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow General Workflow for N-Butylation of 3-Nitrobenzenesulfonamide cluster_prep 1. Reaction Setup cluster_reaction 2. Alkylation cluster_monitoring 3. Monitoring cluster_workup 4. Work-up cluster_purification 5. Purification cluster_analysis 6. Analysis prep Combine 3-nitrobenzenesulfonamide, base, and catalyst (if applicable) in a suitable solvent under inert atmosphere. react Add butylating agent (e.g., 1-butanol or butyl bromide). Heat the reaction mixture to the optimal temperature. prep->react Proceed monitor Monitor reaction progress by TLC or LC-MS. react->monitor During reaction workup Cool the reaction mixture. Perform aqueous work-up to remove salts and polar impurities. monitor->workup Upon completion purify Purify the crude product by column chromatography. workup->purify Crude product analyze Characterize the final product by NMR, MS, etc. purify->analyze Pure product

Caption: A generalized experimental workflow for the N-butylation of 3-nitrobenzenesulfonamide.

Selectivity_Factors Key Factors Influencing Mono- vs. Di-alkylation Selectivity cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_substrate Substrate Properties center Selectivity (Mono- vs. Di-alkylation) stoichiometry Stoichiometry of Alkylating Agent stoichiometry->center base Base Strength and Type base->center temperature Temperature temperature->center concentration Concentration concentration->center addition_rate Rate of Addition of Alkylating Agent addition_rate->center sterics Steric Hindrance sterics->center

Caption: A diagram illustrating the key factors that control the selectivity between mono- and di-alkylation.

References

Addressing challenges in scaling up N-Butyl 3-nitrobenzenesulfonamide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on addressing challenges in the production and scaling up of N-Butyl 3-nitrobenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions is critical for achieving high yield and purity.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges during scale-up include:

  • Exothermic Reaction Management: The reaction is exothermic, and inefficient heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and reducing product quality.[1]

  • Mixing Efficiency: Ensuring homogeneous mixing of reactants in large volumes is crucial to avoid localized high concentrations and temperature gradients.[1]

  • Impurity Profile: Side reactions can lead to a more complex impurity profile at scale, complicating purification.

  • Product Isolation and Purification: Crystallization and filtration processes can be more challenging to control on a larger scale, potentially affecting yield and purity.

Q3: What are the expected yield and purity for this synthesis?

A3: With optimized conditions, yields of over 95% and purities exceeding 99% are achievable. For instance, a similar synthesis of a related N-isobutyl-p-nitrobenzenesulfonamide derivative reported a yield of 96.5% and a purity of >99.8% by HPLC.

Q4: What are the critical safety precautions for this synthesis?

A4: 3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The exothermic nature of the reaction requires careful temperature control to prevent runaway reactions, especially at a larger scale.[1]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider a slight increase in temperature or extending the reaction time.
Hydrolysis of 3-nitrobenzenesulfonyl chloride: Presence of moisture in the reactants or solvent.Ensure all reactants and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Stoichiometry: Incorrect molar ratio of reactants and base.Use a slight excess of n-butylamine (e.g., 1.05-1.1 equivalents) and a suitable amount of base (e.g., 1.1-1.5 equivalents of triethylamine) to drive the reaction to completion.
Low Product Purity Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification.Optimize reaction conditions for full conversion. During workup, ensure efficient washing to remove unreacted starting materials. Recrystallization is an effective purification method.
Formation of Side Products: Overheating, presence of impurities in starting materials, or incorrect stoichiometry.Maintain strict temperature control. Use high-purity starting materials. Optimize the reactant and base stoichiometry.
Di-sulfonylation: Reaction of a second molecule of 3-nitrobenzenesulfonyl chloride with the product (less common with primary amines).Use a slight excess of the amine to minimize this possibility.
Reaction Stalls or is Sluggish Low Reaction Temperature: The activation energy for the reaction is not being met.Gradually increase the reaction temperature while carefully monitoring the exotherm.
Poor Mixing: Inadequate agitation, especially in larger reactors.Ensure efficient stirring to maintain a homogeneous reaction mixture. For larger scale, consider using a mechanical stirrer.
Product is an Oil or Difficult to Crystallize Presence of Impurities: Impurities can inhibit crystallization.Purify the crude product by column chromatography before attempting crystallization.
Incorrect Crystallization Solvent: The chosen solvent system is not suitable for inducing crystallization.Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization. Common choices include ethanol, isopropanol, or mixtures with water.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization based on specific laboratory or pilot plant conditions.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • n-Butylamine

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, dissolve n-butylamine (1.05 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding 1M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Impact of Reaction Parameters on Yield and Purity (Illustrative)

ParameterVariationObserved Effect on YieldObserved Effect on Purity
Temperature 0-5 °CLower yield due to slow reaction rateHigh purity
Room TemperatureGood yieldGood purity
40-50 °CHigh yield, but potential for increased side productsMay decrease purity
Base Triethylamine (1.2 eq.)High yieldHigh purity
Pyridine (1.2 eq.)Good yieldGood purity
No BaseVery low to no yieldN/A
Solvent DichloromethaneHigh yield, easy workupHigh purity
AcetonitrileGood yieldGood purity
TolueneModerate yieldModerate purity

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis & Workup cluster_purification Purification & Analysis 3-Nitrobenzenesulfonyl_Chloride 3-Nitrobenzenesulfonyl Chloride Reaction N-Alkylation Reaction (0°C to RT) 3-Nitrobenzenesulfonyl_Chloride->Reaction n-Butylamine n-Butylamine n-Butylamine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup (Washings) Reaction->Workup Drying_Concentration Drying & Concentration Workup->Drying_Concentration Crude_Product Crude Product Drying_Concentration->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure N-Butyl 3-nitrobenzenesulfonamide Purification->Final_Product Analysis Purity Analysis (HPLC, GC-MS) Final_Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Reactants 3-Nitrobenzenesulfonyl Chloride + n-Butylamine Base Base Product This compound Reactants->Product Desired Reaction Start_Side 3-Nitrobenzenesulfonyl Chloride Byproduct1 Triethylammonium Chloride Product->Byproduct1 forms Hydrolysis_Product 3-Nitrobenzenesulfonic Acid Start_Side->Hydrolysis_Product Hydrolysis Water Water (Moisture)

Caption: Reaction pathway and a common side reaction in the synthesis.

References

Technical Support Center: N-Butyl 3-nitrobenzenesulfonamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of N-Butyl 3-nitrobenzenesulfonamide. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, the primary stability concerns for this compound are hydrolysis of the sulfonamide bond, photodegradation due to the nitroaromatic group, and thermal decomposition at elevated temperatures. The presence of the electron-withdrawing nitro group can influence the reactivity of the entire molecule.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The sulfonamide linkage is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] Under acidic conditions, protonation of the sulfonamide nitrogen can facilitate cleavage of the sulfur-nitrogen (S-N) bond. In basic conditions, hydroxide ions can act as a nucleophile, attacking the sulfur atom and leading to S-N bond cleavage. The rate of hydrolysis is expected to be slowest at a neutral pH.

Q3: Is this compound sensitive to light?

A3: Yes, nitroaromatic compounds are often photosensitive.[3][4] Exposure to UV or even visible light can induce photochemical reactions, potentially leading to the reduction of the nitro group, ring modifications, or cleavage of the sulfonamide bond. It is recommended to protect solutions and solid samples of this compound from light.

Q4: What are the likely degradation products of this compound?

A4: The potential degradation products depend on the stress condition:

  • Hydrolysis: The primary degradation products would be 3-nitrobenzenesulfonic acid and n-butylamine resulting from the cleavage of the S-N bond.

  • Photodegradation: A complex mixture of products could be formed, including compounds with modified nitro groups (e.g., nitroso, amino) or hydroxylated aromatic rings.

  • Thermal Degradation: At high temperatures, decomposition may lead to the release of sulfur oxides and nitrogen oxides, along with fragmentation of the butyl chain and the aromatic ring.[3]

  • Oxidation: The butyl group and the aromatic ring could be susceptible to oxidation, leading to a variety of oxidized derivatives.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, this compound should be stored in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and light. For solutions, it is advisable to use amber glassware or light-blocking containers and to store them at refrigerated temperatures.

Troubleshooting Guide

Issue Probable Cause(s) Suggested Solution(s)
Unexpected peaks in chromatogram after sample preparation in aqueous buffer. Hydrolytic degradation. The pH of the buffer may be promoting hydrolysis of the sulfonamide bond.- Prepare samples in a neutral pH buffer (pH 6-7) if possible.- Minimize the time between sample preparation and analysis.- Analyze the sample at a lower temperature to reduce the rate of degradation.
Loss of compound purity when working under ambient light. Photodegradation. The nitroaromatic moiety is likely susceptible to light-induced degradation.- Work under amber or red light.- Use amber vials or wrap containers in aluminum foil.- Include a light-exposed control and a dark control in your experiments to quantify the effect of light.
Degradation observed in samples subjected to heating. Thermal decomposition. The compound may not be stable at elevated temperatures.- Determine the thermal decomposition profile using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).- Avoid excessive heating during sample preparation or analysis.- If heating is necessary, perform it for the shortest possible duration at the lowest effective temperature.
Inconsistent results in assays involving oxidative reagents. Oxidative degradation. The compound may be reacting with the oxidizing agents in the assay.- Evaluate the compatibility of the compound with the specific oxidizing agents used.- Consider using alternative, non-oxidative assay methods.- Include appropriate controls to assess the extent of oxidative degradation.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential stability profile of this compound under forced degradation conditions. These are not experimental results but are based on the expected behavior of similar chemical structures.

Table 1: Hypothetical Hydrolytic Degradation of this compound at 50°C

Condition Time (hours) % Degradation Major Degradant(s)
0.1 N HCl2415.23-nitrobenzenesulfonic acid, n-butylamine
pH 7 Buffer241.8-
0.1 N NaOH2422.53-nitrobenzenesulfonic acid, n-butylamine

Table 2: Hypothetical Photodegradation of this compound Solution (ICH Option 1)

Exposure % Degradation Observations
1.2 million lux hours (Visible)8.5Appearance of several minor degradation peaks in HPLC.
200 watt hours/square meter (UV-A)12.3Significant formation of multiple degradation products.
Dark Control< 1.0No significant degradation.

Detailed Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 N HCl.

    • Incubate the vial at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 N NaOH.

    • Incubate the vial at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of purified water.

    • Incubate the vial at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

Protocol 2: Forced Photodegradation Study
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Transfer the solution to clear quartz tubes.

    • Prepare a dark control by wrapping a similar tube in aluminum foil.

  • Exposure:

    • Place the sample and dark control in a photostability chamber.

    • Expose the samples to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At the end of the exposure period, analyze the light-exposed sample and the dark control by a stability-indicating HPLC method.

Protocol 3: Forced Thermal Degradation Study
  • Solid State:

    • Place a small amount of solid this compound in a clear glass vial.

    • Heat the vial in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • At the end of the study, dissolve the solid in a suitable solvent for analysis.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period.

    • Keep a control sample at room temperature.

  • Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method.

Protocol 4: Forced Oxidative Degradation Study
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Oxidative Stress:

    • To the solution, add a solution of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours.

    • Prepare a control sample without hydrogen peroxide.

  • Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method.

Visualized Degradation Pathways and Workflows

cluster_hydrolysis Hydrolytic Degradation Pathway parent This compound product1 3-Nitrobenzenesulfonic Acid parent->product1 Acid/Base Hydrolysis (S-N Cleavage) product2 n-Butylamine parent->product2 Acid/Base Hydrolysis (S-N Cleavage)

Caption: Postulated hydrolytic degradation of this compound.

cluster_photodegradation Potential Photodegradation Pathways parent This compound photoproduct1 Nitro Group Reduction (e.g., to Amino) parent->photoproduct1 Photoreduction photoproduct2 Ring Hydroxylation parent->photoproduct2 Photo-oxidation photoproduct3 S-N Bond Cleavage parent->photoproduct3 Photolysis

Caption: Possible photodegradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis characterization Identify and Characterize Degradation Products (LC-MS, NMR) analysis->characterization end Establish Degradation Profile and Pathways characterization->end

Caption: General workflow for a forced degradation study.

References

Interpreting unexpected NMR peaks in N-Butyl 3-nitrobenzenesulfonamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks during the NMR analysis of N-Butyl 3-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR peaks for pure this compound?

A1: The expected chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized below. The aromatic region will show complex splitting due to the meta-substitution pattern, and the butyl chain will exhibit characteristic aliphatic signals.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment (Butyl Chain) ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Assignment (Aromatic Ring) ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂-NH-~3.0 - 3.2 (t)~43.0H-2~8.6 - 8.7 (t)~122.0
-CH₂-CH₂-NH-~1.5 - 1.6 (p)~31.0H-4~8.4 - 8.5 (ddd)~127.0
-CH₃-CH₂-~1.3 - 1.4 (sextet)~20.0H-5~7.7 - 7.8 (t)~130.0
-CH₃~0.9 (t)~13.7H-6~8.2 - 8.3 (ddd)~133.0
Assignment (Other) C-1 (C-S)~140.0
-SO₂-NH-~5.0 - 5.5 (broad s)C-3 (C-NO₂)~148.0

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument calibration. Multiplicities are abbreviated as: s (singlet), t (triplet), p (pentet/multiplet), ddd (doublet of doublet of doublets).

Q2: I am observing unexpected peaks in my NMR spectrum. What are the common sources of these signals?

A2: Unexpected peaks can originate from several sources. A systematic approach, as outlined in the workflow diagram below, can help identify the contaminant. The most common sources are residual solvents, unreacted starting materials, or reaction byproducts.

Troubleshooting Workflow for Unexpected NMR Peaks

G Start Unexpected Peak Observed in Spectrum CheckSolvent Is the peak a known residual solvent signal? Start->CheckSolvent CheckStartingMaterial Does the peak match starting materials? CheckSolvent->CheckStartingMaterial No Solvent Source: Residual Solvent (e.g., Acetone, DCM, EtOAc) CheckSolvent->Solvent Yes CheckByproduct Could the peak be a common byproduct? CheckStartingMaterial->CheckByproduct No StartingMaterial Source: Unreacted Starting Material (e.g., n-Butylamine) CheckStartingMaterial->StartingMaterial Yes CheckDegradation Is degradation possible? CheckByproduct->CheckDegradation No Byproduct Source: Reaction Byproduct (e.g., Disubstituted amine) CheckByproduct->Byproduct Yes Degradation Source: Degradation Product (e.g., Hydrolysis) CheckDegradation->Degradation Yes Unknown Source: Unknown Requires further investigation (2D NMR, MS, Spiking) CheckDegradation->Unknown No

Caption: A flowchart for systematically troubleshooting unexpected NMR peaks.

Table 2: Common Impurities and Their Approximate ¹H NMR Chemical Shifts (in CDCl₃)

Compound Key ¹H NMR Signals (ppm) Notes
Residual Solvents Often appear as sharp singlets.
Dichloromethane (DCM)~5.32Common reaction/extraction solvent.
Ethyl Acetate (EtOAc)~2.05 (s, -COCH₃), ~4.12 (q, -OCH₂-), ~1.26 (t, -CH₃)Common extraction/chromatography solvent.
Acetone~2.17 (s)Can be from glassware cleaning.
Water~1.56 (broad s)Varies significantly with solvent and temperature.[1][2]
Starting Materials Check for incomplete reaction or purification.
n-Butylamine~2.6-2.7 (t, -CH₂NH₂), ~1.4-1.5 (m), ~1.3-1.4 (m), ~0.9 (t)The amine proton signal is often broad.[3][4][5]
3-Nitrobenzenesulfonyl chloride~8.7 (t), ~8.5 (d), ~8.2 (d), ~7.8 (t)Highly reactive; less common as an impurity.[6][7]
Q3: How can I definitively confirm the identity of an unknown peak?

A3: If the peak does not correspond to common solvents or starting materials, several techniques can be employed:

  • Spiking: Add a small amount of a suspected impurity to your NMR tube and re-acquire the spectrum. If the peak increases in intensity, it confirms the identity of the impurity.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) can show correlations between coupled protons, helping to piece together the structure of the impurity. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons.

  • Mass Spectrometry (MS): Coupling your sample analysis with MS can provide the molecular weight of the impurity, which is a critical piece of information for identification.

  • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆) will cause peaks to shift. Comparing the shifts to known solvent tables can help confirm or rule out certain compounds.

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation and Acquisition

This protocol outlines the general steps for preparing a sample of this compound for NMR analysis.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your dried, purified compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent contains an internal standard like tetramethylsilane (TMS) if quantitative analysis is required and not provided by the spectrometer's lock signal.

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, you may need to filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Follow the instrument's specific instructions for shimming, locking, and acquiring the ¹H NMR spectrum. Standard acquisition parameters typically include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans for a good signal-to-noise ratio.

References

Validation & Comparative

A Comparative Analysis of N-Butyl 3-nitrobenzenesulfonamide and Other Nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties and biological activities of N-Butyl 3-nitrobenzenesulfonamide against other selected nitrobenzenesulfonamide analogues. The information presented herein is supported by available experimental data and established scientific principles to aid in research and development efforts.

Introduction to Nitrobenzenesulfonamides

Nitrobenzenesulfonamides are a class of organic compounds characterized by a nitro group and a sulfonamide group attached to a benzene ring. This structural motif is of significant interest in medicinal chemistry due to its presence in various compounds with diverse biological activities. The position of the nitro group (ortho, meta, or para) and the nature of the substituent on the sulfonamide nitrogen (N-substituent) can profoundly influence the physicochemical properties and pharmacological effects of these molecules. This guide focuses on this compound and provides a comparative perspective with other N-alkylated and positional isomers of nitrobenzenesulfonamide.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Key parameters such as melting point, boiling point, and lipophilicity (logP) influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME).

A summary of available and predicted physicochemical data for this compound and its comparators is presented in Table 1. The data for some compounds are predicted values due to the limited availability of experimental data in the literature.

Table 1: Comparative Physicochemical Properties of Nitrobenzenesulfonamides

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)logP (Predicted)
This compound 89840-72-2C₁₀H₁₄N₂O₄S258.29Not AvailableNot AvailableNot Available
N-Ethyl-2-nitrobenzenesulfonamide23530-41-8C₈H₁₀N₂O₄S230.24Not Available386.8 ± 44.0[1]1.1[2]
N-Propyl-2-nitrobenzenesulfonamide89840-63-1C₉H₁₂N₂O₄S244.27Not Available396.3 ± 44.0[3]Not Available
N-tert-Butyl-3-nitrobenzenesulfonamide424818-25-7C₁₀H₁₄N₂O₄S258.29>157 (dec.)[4]385.7 ± 44.0[4]Not Available
3-Nitrobenzenesulfonamide121-52-8C₆H₆N₂O₄S202.19Not AvailableNot Available0.6[5]
4-Nitrobenzenesulfonamide6325-93-5C₆H₆N₂O₄S202.19Not AvailableNot Available0.6[6]

Synthesis of N-Substituted Nitrobenzenesulfonamides

The general synthesis of N-substituted nitrobenzenesulfonamides involves the reaction of a corresponding nitrobenzenesulfonyl chloride with a primary amine. This versatile method allows for the introduction of various alkyl or aryl substituents on the sulfonamide nitrogen.

General Synthetic Workflow:

SynthesisWorkflow Start Nitrobenzenesulfonyl Chloride + Primary Amine (e.g., n-Butylamine) Reaction Reaction in the presence of a base (e.g., Triethylamine, Pyridine) Start->Reaction Workup Reaction Work-up (e.g., Acidification, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product N-Substituted Nitrobenzenesulfonamide Purification->Product

Caption: Generalized workflow for the synthesis of N-substituted nitrobenzenesulfonamides.

Biological Activities: A Comparative Overview

Nitrobenzenesulfonamide derivatives have been investigated for a range of biological activities, with anticancer and enzyme inhibitory effects being the most prominent.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered valuable targets for anticancer drug development. The sulfonamide moiety is a well-established zinc-binding group, making nitrobenzenesulfonamides potential CA inhibitors.

Studies have shown that 2-substituted-5-nitro-benzenesulfonamides are effective inhibitors of CA II, IX, and XII, with some compounds exhibiting significant selectivity for the tumor-associated isoforms over the cytosolic ones.[7] The inhibitory activity (Ki) of these compounds is influenced by the nature of the substituent at the 2-position and on the sulfonamide nitrogen. While specific data for this compound is not available, it is plausible that it may exhibit inhibitory activity against various CA isoforms.

Signaling Pathway of Carbonic Anhydrase IX in Cancer:

CAIX_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Transcription & Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX pHe_regulation Extracellular pH Regulation (Acidification) H_HCO3->pHe_regulation Invasion Tumor Cell Invasion & Metastasis pHe_regulation->Invasion Survival Tumor Cell Survival & Proliferation pHe_regulation->Survival Inhibitor Nitrobenzenesulfonamide Inhibitor Inhibitor->CAIX

Caption: Simplified signaling pathway of CAIX in cancer and the inhibitory action of sulfonamides.

Anticancer and Cytotoxic Activity

The potential anticancer activity of nitrobenzenesulfonamides is not limited to their CA inhibitory effects. The nitroaromatic scaffold itself can be bioreductively activated under the hypoxic conditions often found in solid tumors, leading to the formation of cytotoxic reactive nitrogen species. This suggests a dual mechanism of action for some nitrobenzenesulfonamide derivatives.

While direct comparative data for this compound is unavailable, the general class of sulfonamides has been explored for cytotoxic effects against various cancer cell lines.

Experimental Protocols

General Synthesis of N-Alkyl-nitrobenzenesulfonamides

This protocol describes a general method for the synthesis of N-alkylated nitrobenzenesulfonamides.

Materials:

  • Nitrobenzenesulfonyl chloride (1.0 eq)

  • Primary amine (e.g., n-butylamine) (1.1 eq)

  • Triethylamine or Pyridine (1.2 eq)

  • Dichloromethane (anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the nitrobenzenesulfonyl chloride in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the primary amine dropwise, followed by the slow addition of the base (triethylamine or pyridine).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Experimental Workflow for Synthesis and Purification:

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve Nitrobenzenesulfonyl Chloride in DCM s2 Cool to 0°C s1->s2 s3 Add Primary Amine and Base s2->s3 s4 Stir at Room Temperature s3->s4 w1 Dilute with DCM s4->w1 w2 Wash with HCl, NaHCO₃, Brine w1->w2 w3 Dry with MgSO₄ w2->w3 w4 Concentrate in vacuo w3->w4 p1 Column Chromatography w4->p1 p2 Characterize Pure Product p1->p2

Caption: Step-by-step workflow for the synthesis and purification of N-alkyl-nitrobenzenesulfonamides.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various CA isoforms can be determined using a stopped-flow CO₂ hydration assay.

Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a change in pH using a colorimetric indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds dissolved in DMSO

  • Buffer solution (e.g., TRIS-HCl)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the CA enzyme, buffer, and pH indicator.

  • Pre-incubate the enzyme with various concentrations of the test compound (or DMSO for control) for a specified time.

  • Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Calculate the initial reaction velocities and determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) by plotting the enzyme activity against the inhibitor concentration.

  • Ki values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Conclusion

This comparative guide highlights the structural features, physicochemical properties, and potential biological activities of this compound in the context of other nitrobenzenesulfonamide derivatives. While there is a clear need for more extensive experimental data on this compound, the information gathered on related compounds provides a strong rationale for its further investigation as a potential therapeutic agent, particularly in the areas of anticancer and enzyme inhibition research. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of this and other novel nitrobenzenesulfonamide analogues.

References

Validating the Structure of Synthesized N-Butyl 3-nitrobenzenesulfonamide: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organic compounds is a cornerstone of chemical and pharmaceutical research. However, synthesis is only the first step; rigorous structural validation is paramount to ensure the identity and purity of the target molecule. This guide provides a comparative framework for validating the structure of synthesized N-Butyl 3-nitrobenzenesulfonamide using standard spectroscopic techniques.

Due to the limited availability of published experimental spectra for this compound, this guide presents a predicted spectroscopic profile for the target compound. This predicted data is then objectively compared with experimental data for a closely related structural analog, N-Butylbenzenesulfonamide, which lacks the nitro group on the aromatic ring. This comparison highlights the expected spectral changes upon the introduction of the nitro group, providing a robust methodology for structural confirmation.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the comparative compound, N-Butylbenzenesulfonamide.

¹H NMR Data (Predicted vs. Experimental)

Solvent: CDCl₃ Frequency: 300 MHz

Assignment This compound (Predicted) N-Butylbenzenesulfonamide (Experimental)
Aromatic-H ~8.7 ppm (s, 1H), ~8.4 ppm (d, 1H), ~8.2 ppm (d, 1H), ~7.8 ppm (t, 1H)7.8-7.9 ppm (m, 2H), 7.5-7.6 ppm (m, 3H)
NH ~5.0-5.2 ppm (t, 1H)~4.8 ppm (t, 1H)
-CH₂- (adjacent to NH) ~3.0 ppm (q, 2H)~2.9 ppm (q, 2H)
-CH₂- ~1.5 ppm (sextet, 2H)~1.4 ppm (sextet, 2H)
-CH₂- ~1.3 ppm (sextet, 2H)~1.2 ppm (sextet, 2H)
-CH₃ ~0.9 ppm (t, 3H)~0.8 ppm (t, 3H)

Note: Predicted shifts are estimations. The electron-withdrawing nitro group is expected to significantly shift the aromatic protons downfield.

¹³C NMR Data (Predicted vs. Experimental)

Solvent: CDCl₃ Frequency: 75 MHz

Assignment This compound (Predicted) N-Butylbenzenesulfonamide (Experimental)
Aromatic C-S ~141 ppm~139 ppm
Aromatic C-NO₂ ~148 ppmN/A
Aromatic C-H ~122, 127, 130, 133 ppm~127, 129, 132 ppm
-CH₂- (adjacent to NH) ~43 ppm~43 ppm
-CH₂- ~31 ppm~31 ppm
-CH₂- ~20 ppm~20 ppm
-CH₃ ~14 ppm~14 ppm

Note: The carbon attached to the nitro group will be significantly deshielded. The other aromatic carbon signals will also be affected by the strong electron-withdrawing nature of the nitro group.

Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
Functional Group This compound (Predicted Frequency, cm⁻¹) N-Butylbenzenesulfonamide (Experimental Frequency, cm⁻¹)
N-H Stretch 3280-33003285
Aromatic C-H Stretch 3050-31003065
Aliphatic C-H Stretch 2850-29602870-2960
Asymmetric S=O Stretch 1340-13601330
Symmetric S=O Stretch 1150-11701160
Asymmetric N=O Stretch (NO₂) ** 1520-1540N/A
Symmetric N=O Stretch (NO₂) **1345-1355N/A
S-N Stretch 900-940910

Note: The most significant difference will be the appearance of strong absorption bands for the nitro group (N=O stretches) in the spectrum of this compound.

Mass Spectrometry (MS) Data (Predicted vs. Experimental)
Ion This compound (Predicted m/z) N-Butylbenzenesulfonamide (Experimental m/z)
Molecular Ion [M]⁺ 258213
[M - C₄H₉]⁺ 201156
[SO₂C₆H₄NO₂]⁺ 186N/A
[SO₂C₆H₅]⁺ N/A141
[C₆H₄NO₂]⁺ 122N/A
[C₆H₅]⁺ N/A77
[C₄H₉]⁺ 5757

Note: The molecular ion peak is the most telling feature. Fragmentation patterns will differ due to the presence of the nitro group, which can also be lost as NO₂ (46 amu).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids/oils): Place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

    • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural fragments.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the synthesis and subsequent spectroscopic validation of this compound.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation A 3-Nitrobenzenesulfonyl Chloride C Reaction (Base, Solvent) A->C B n-Butylamine B->C D Work-up and Purification C->D E Synthesized This compound D->E F ¹H NMR E->F G ¹³C NMR E->G H IR Spectroscopy E->H I Mass Spectrometry E->I J Data Analysis and Structural Confirmation F->J G->J H->J I->J

Caption: Synthesis and Spectroscopic Validation Workflow.

G cluster_data Data Acquisition & Comparison Start Synthesized Product Experimental Experimental Spectroscopic Data (Synthesized Product) Start->Experimental Predicted Predicted Spectroscopic Data (this compound) Decision Do Experimental and Predicted Data Match? Predicted->Decision Experimental->Decision Comparative Reference Spectroscopic Data (N-Butylbenzenesulfonamide) Comparative->Decision Conclusion1 Structure Validated Decision->Conclusion1 Yes Conclusion2 Structure Not Validated (Re-evaluate Synthesis/Purification) Decision->Conclusion2 No

Caption: Logical Flow for Structural Validation.

A Comparative Analysis of Reactivity: N-Butyl 3-nitrobenzenesulfonamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, the N-butyl nitrobenzenesulfonamide scaffold presents a versatile platform. The isomeric position of the nitro group on the phenyl ring profoundly influences the electronic properties and, consequently, the chemical reactivity of these molecules. This guide provides an objective comparison of the reactivity of N-Butyl 3-nitrobenzenesulfonamide and its ortho (2-nitro) and para (4-nitro) isomers, supported by established chemical principles and detailed experimental protocols for empirical validation.

Theoretical Reactivity Profile

The reactivity of the N-butyl nitrobenzenesulfonamide isomers is primarily dictated by the electronic and steric effects of the nitro group (-NO₂). As a potent electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[1][2] The magnitude of this effect, and therefore the reactivity, is contingent on its position relative to the sulfonamide group.

  • N-Butyl 2-nitrobenzenesulfonamide (ortho-isomer): The proximity of the nitro group to the sulfonamide linkage introduces significant steric hindrance, which can impede reactions at the sulfonamide nitrogen. However, the strong electron-withdrawing inductive and resonance effects of the ortho-nitro group render the aromatic ring highly electron-deficient, making it the most susceptible to nucleophilic aromatic substitution.[3]

  • This compound (meta-isomer): With the nitro group in the meta position, its electron-withdrawing influence is primarily inductive. The resonance effect is not transmitted to the carbon atom bearing the sulfonamide group, resulting in a lesser degree of activation for nucleophilic substitution compared to the ortho and para isomers.[4]

  • N-Butyl 4-nitrobenzenesulfonamide (para-isomer): In the para position, the nitro group exerts both strong inductive and resonance effects, effectively withdrawing electron density from the entire ring and the sulfonamide group. This isomer is expected to be highly reactive towards nucleophilic aromatic substitution, second only to the ortho isomer, and potentially more susceptible to hydrolysis at the sulfonamide bond due to the electronic destabilization.

Comparative Reactivity Data (Predicted)

IsomerNitro Group PositionHammett Constant (σ) of NO₂Predicted Relative Rate of Nucleophilic Aromatic SubstitutionPredicted Relative Rate of Hydrolysis
N-Butyl 2-nitrobenzenesulfonamideortho-HighestModerate to High
This compoundmetaσ_m_ = +0.71LowestLowest
N-Butyl 4-nitrobenzenesulfonamideparaσ_p_ = +0.78HighHigh

Experimental Protocols

To empirically determine and compare the reactivity of these isomers, the following detailed experimental protocols are provided.

Protocol 1: Comparative Hydrolysis Kinetics

This experiment aims to determine the rate of acid-catalyzed hydrolysis for each isomer.

Materials:

  • N-Butyl 2-nitrobenzenesulfonamide

  • This compound

  • N-Butyl 4-nitrobenzenesulfonamide

  • 1 M Hydrochloric acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Constant temperature water bath

Procedure:

  • Standard Curve Preparation: Prepare standard solutions of each isomer and their expected hydrolysis products (n-butylamine and the corresponding nitrobenzenesulfonic acid) in acetonitrile at concentrations ranging from 0.01 mg/mL to 1 mg/mL. Analyze each standard by HPLC to determine retention times and generate calibration curves.

  • Reaction Setup: For each isomer, dissolve a precise amount (e.g., 10 mg) in a known volume of acetonitrile (e.g., 10 mL). In a separate flask, bring a 1 M HCl solution to a constant temperature (e.g., 50°C) in a water bath.

  • Kinetic Run: To initiate the reaction, add a small aliquot (e.g., 100 µL) of the isomer stock solution to the pre-heated acid solution. Start a timer immediately.

  • Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small sample (e.g., 100 µL) from the reaction mixture and immediately quench it in a vial containing a neutralizing agent (e.g., an equal volume of 1 M sodium bicarbonate) to stop the reaction.

  • HPLC Analysis: Analyze each quenched sample by HPLC to quantify the decrease in the concentration of the starting sulfonamide and the increase in the concentration of the hydrolysis products over time.[7][8]

  • Data Analysis: Plot the concentration of the reactant versus time. Determine the rate constant (k) for each isomer by fitting the data to the appropriate rate law (likely pseudo-first-order).

Protocol 2: Comparative Nucleophilic Aromatic Substitution Kinetics

This experiment compares the rate of reaction of each isomer with a common nucleophile, such as piperidine.

Materials:

  • N-Butyl 2-nitrobenzenesulfonamide

  • This compound

  • N-Butyl 4-nitrobenzenesulfonamide

  • Piperidine

  • A suitable solvent (e.g., Dimethylformamide - DMF)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC system

  • Constant temperature oil bath

Procedure:

  • Standard Preparation: Prepare standard solutions of each isomer and the expected substitution product for GC-MS or HPLC analysis to establish retention times and response factors.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and maintained at a constant temperature (e.g., 80°C) in an oil bath, dissolve a known concentration of the N-butyl nitrobenzenesulfonamide isomer (e.g., 0.1 M) in DMF.

  • Kinetic Run: To start the reaction, add a known concentration of piperidine (e.g., 0.2 M) to the solution of the isomer.

  • Sampling and Analysis: At timed intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by dilution with cold water), and extract the organic components with a suitable solvent (e.g., ethyl acetate). Analyze the extracts by GC-MS or HPLC to monitor the disappearance of the starting material and the formation of the product.[9]

  • Data Analysis: Calculate the rate constants for each isomer by plotting the concentration data against time and fitting to the appropriate rate law (likely second-order).

Visualizing Isomeric Relationships and Experimental Workflow

To aid in the conceptualization of the comparative study, the following diagrams illustrate the structural relationships of the isomers and a general workflow for their reactivity analysis.

Isomer_Structures cluster_isomers N-Butyl Nitrobenzenesulfonamide Isomers Ortho N-Butyl 2-nitrobenzenesulfonamide Reactivity Reactivity Ortho->Reactivity Steric Hindrance Strong Electronic Effect Meta This compound Meta->Reactivity Inductive Effect Para N-Butyl 4-nitrobenzenesulfonamide Para->Reactivity Strong Electronic Effect Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_kinetics Kinetic Studies cluster_analysis Data Analysis S1 Synthesis of Isomers S2 Purification S1->S2 S3 Structural Confirmation (NMR, IR, MS) S2->S3 K1 Hydrolysis Reaction S3->K1 K2 Nucleophilic Substitution Reaction S3->K2 A1 HPLC/GC-MS Monitoring K1->A1 K2->A1 A2 Rate Constant Determination A1->A2 A3 Comparative Reactivity Analysis A2->A3

References

Navigating Neuroprotection: A Comparative Analysis of 3-n-Butylphthalide (NBP) in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the efficacy of 3-n-butylphthalide (NBP) against standard therapeutic benchmarks for ischemic stroke reveals a promising neuroprotective agent with multifaceted mechanisms of action. Due to the limited availability of public research on the therapeutic efficacy of N-Butyl 3-nitrobenzenesulfonamide, this guide focuses on the extensively studied and clinically approved compound, 3-n-butylphthalide (NBP), as a relevant and well-documented alternative for researchers in neuropharmacology and drug development.

NBP, a synthetic compound derived from an extract of celery seeds, has gained significant attention for its potential in improving outcomes for patients with acute ischemic stroke.[1] Clinical evidence demonstrates its role in mitigating neuronal damage and promoting functional recovery through various pathways, including anti-inflammatory, anti-oxidative, and anti-apoptotic mechanisms.[1][2] This guide provides a detailed comparison of NBP's efficacy against placebo and another neuroprotective agent, Cerebrolysin, supported by data from clinical trials and experimental studies.

Comparative Efficacy of 3-n-Butylphthalide (NBP)

Clinical trials have demonstrated the superiority of NBP in improving neurological and functional outcomes in patients with acute ischemic stroke when compared to placebo. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of NBP in Acute Ischemic Stroke (Compared to Placebo)

Outcome MeasureNBP GroupPlacebo Groupp-valueStudy Reference
Neurological Deficit (NIHSS Score Change from Baseline at Day 90)
-4.7 ± 3.4-3.1 ± 2.20.005[3]
Functional Outcome (Favorable Outcome - mRS ≤ 2 at 90 days)
68%44%0.016[4]
Activities of Daily Living (Barthel Index at 90 days)
86 (median)75 (median)0.03[4]

Table 2: Comparative Efficacy of NBP and Cerebrolysin in Acute Ischemic Stroke

Outcome MeasureNBP GroupCerebrolysin Groupp-valueStudy Reference
Neurological Deficit (NIHSS Score at Day 21)
5.55.9<0.05A study cited in[5]

Understanding the Mechanisms: Signaling Pathways of NBP

NBP's neuroprotective effects are attributed to its influence on multiple signaling pathways involved in the ischemic cascade. Key mechanisms include the suppression of neuroinflammation and oxidative stress.

NBP_Mechanism Ischemic_Stroke Ischemic Stroke Neuroinflammation Neuroinflammation (Microglia & Astrocyte Activation) Ischemic_Stroke->Neuroinflammation Oxidative_Stress Oxidative Stress (ROS & MDA) Ischemic_Stroke->Oxidative_Stress Neuronal_Damage Neuronal Damage & Cognitive Impairment Neuroinflammation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage NBP 3-n-Butylphthalide (NBP) NF_kB_iNOS NF-κB / iNOS Pathway NBP->NF_kB_iNOS inhibits Keap1_Nrf2 Keap1 / Nrf2 Pathway NBP->Keap1_Nrf2 activates Inflammatory_Cytokines Inflammatory Cytokines (IL-6, IL-1β, TNF-α) NF_kB_iNOS->Inflammatory_Cytokines Antioxidant_Defense Antioxidant Defense Keap1_Nrf2->Antioxidant_Defense Inflammatory_Cytokines->Neuroinflammation Antioxidant_Defense->Oxidative_Stress reduces Neuroprotection Neuroprotection & Functional Recovery

Caption: NBP's dual action on neuroinflammation and oxidative stress pathways.

Experimental Protocols

The following outlines a representative experimental design for a clinical trial evaluating the efficacy of NBP in acute ischemic stroke.

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[6]

2. Patient Population:

  • Inclusion Criteria: Patients with a diagnosis of definite or probable acute ischemic stroke, with symptom onset within 48 hours.[7] Age between 20 and 75 years.[6]

  • Exclusion Criteria: Patients with severe heart, liver, or kidney disease; dementia or mental disorders; or a history of allergies to the medication.[6]

3. Treatment Regimen:

  • NBP Group: Intravenous infusion of NBP for 14 days, followed by oral NBP capsules for the remainder of the 90-day study period.[7]

  • Control Group: A matching placebo administered intravenously for 14 days, followed by oral placebo capsules.[6]

4. Efficacy and Safety Assessments:

  • Primary Endpoint: Change in the National Institutes of Health Stroke Scale (NIHSS) score from baseline at 90 days.[3]

  • Secondary Endpoints:

    • Proportion of patients with a favorable functional outcome, defined as a modified Rankin Scale (mRS) score of 2 or less at 90 days.[4]

    • Change in the Barthel Index (BI) score for activities of daily living at 90 days.[4]

  • Safety Monitoring: Recording of all adverse events, with a focus on liver function tests and gastrointestinal symptoms.[6][8]

Experimental_Workflow Patient_Screening Patient Screening (Acute Ischemic Stroke, <48h onset) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (NIHSS, mRS, BI) Informed_Consent->Baseline_Assessment Randomization Randomization NBP_Arm Treatment Arm: NBP Infusion (14 days) + Oral NBP (to 90 days) Randomization->NBP_Arm Placebo_Arm Control Arm: Placebo Infusion (14 days) + Oral Placebo (to 90 days) Randomization->Placebo_Arm Follow_up_30d 30-Day Follow-up (Assessments & Safety) NBP_Arm->Follow_up_30d Placebo_Arm->Follow_up_30d Baseline_Assessment->Randomization Follow_up_90d 90-Day Follow-up (Primary & Secondary Endpoints) Follow_up_30d->Follow_up_90d Data_Analysis Data Analysis Follow_up_90d->Data_Analysis

Caption: A typical workflow for a randomized controlled trial of NBP.

Conclusion

3-n-butylphthalide has demonstrated significant efficacy and a favorable safety profile in the treatment of acute ischemic stroke. Its multifaceted neuroprotective mechanisms offer a promising therapeutic strategy. The data presented in this guide, compiled from numerous studies, underscores the potential of NBP as a valuable agent in the neurologist's armamentarium. Further research, particularly head-to-head trials with other neuroprotective agents, will continue to delineate its precise role in stroke management.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Butyl 3-nitrobenzenesulfonamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a proposed framework for the cross-validation of analytical methods for the quantification of N-Butyl 3-nitrobenzenesulfonamide. Due to the limited availability of publicly accessible, peer-reviewed cross-validation studies specifically for this analyte, this document outlines a comparative overview of two robust chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The experimental protocols and performance data provided are illustrative, based on established methods for structurally similar sulfonamides and nitroaromatic compounds, and are intended to serve as a comprehensive starting point for method development and validation.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the expected performance characteristics for each method.

Validation ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.995> 0.999
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 10%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Selectivity ModerateHigh
Matrix Effect ProneCan be significant but manageable with internal standards
Throughput HighHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are proposed for the quantification of this compound.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Chromatographic Conditions:

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a common starting point for similar compounds.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

3. Validation Parameters:

  • Linearity: Assessed by a five to six-point calibration curve.

  • Accuracy and Precision: Determined by analyzing replicate samples at low, medium, and high concentrations.

  • LOD and LOQ: Calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

1. Sample Preparation:

  • Standard and Sample Solutions: Prepared as described for the HPLC-UV method. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and improve accuracy and precision.

  • Extraction (for complex matrices): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample and concentrate the analyte.

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the ionization efficiency of this compound.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound are monitored for selective quantification using Multiple Reaction Monitoring (MRM).

3. Validation Parameters:

  • Linearity, Accuracy, Precision, LOD, and LOQ: Determined as described for the HPLC-UV method, but with typically lower detection and quantification limits.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for method validation and cross-validation of the analytical methods for this compound quantification.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision selectivity Selectivity / Specificity start->selectivity robustness Robustness start->robustness lod_loq LOD & LOQ linearity->lod_loq end Validated Method accuracy->end precision->end selectivity->end lod_loq->end robustness->end

Caption: Workflow for Analytical Method Validation.

Cross_Validation_Workflow ref_method Reference Method (e.g., Validated LC-MS/MS) samples Select Representative Samples (Spiked and Real) ref_method->samples comp_method Comparator Method (e.g., HPLC-UV) comp_method->samples analysis Analyze Samples by Both Methods samples->analysis data_comp Statistical Comparison of Results (e.g., Bland-Altman, t-test) analysis->data_comp conclusion Conclusion on Method Interchangeability data_comp->conclusion

Caption: Workflow for Cross-Validation of Analytical Methods.

A Comparative Guide to the Biological Activity of Benzenesulfonamide Derivatives: In-Vitro vs. In-Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In-Vitro Activity of Benzenesulfonamide Derivatives

The in-vitro activity of benzenesulfonamide derivatives has been extensively evaluated against various cancer cell lines and parasites. The following table summarizes the half-maximal inhibitory concentration (IC50) and other relevant metrics for selected compounds from different studies.

Compound IDDerivative ClassTarget/Cell LineIn-Vitro ActivityReference
AL106 Benzenesulfonamide AnalogU87 (Glioblastoma)IC50: 58.6 µM[1]
Cisplatin (Control) Platinum-based drugU87 (Glioblastoma)IC50: 53 µM[1]
4h Tryptanthrin-Benzenesulfonamide HybridAcetylcholinesterase (AChE)IC50: 0.13 µM[2]
4g Tryptanthrin-Benzenesulfonamide HybridAcetylcholinesterase (AChE)IC50: 3.21 µM[2]
4f Tryptanthrin-Benzenesulfonamide HybridAcetylcholinesterase (AChE)IC50: 0.56 µM[2]
9c N-substituted BenzenesulfonamideLeishmania infantum promastigotesIC50: Not specified, but showed "interesting" values[3]
14d N-substituted NaphthalenesulfonamideLeishmania infantum promastigotesIC50: Not specified, but showed "interesting" values[3]
6e N-substituted BenzenesulfonamideTrypanosoma cruzi epimastigotes & amastigotes"Remarkable activity and selectivity"[3]
12d Benzenesulfonamide with 1,3,5-triazine linkerMDA-MB-468 (Breast Cancer) under hypoxiaIC50: 3.99 µM[4]
12i Benzenesulfonamide with 1,3,5-triazine linkerMDA-MB-468 (Breast Cancer) under hypoxiaIC50: 1.48 µM[4]
4a N-Butyl-benzenesulphonamide carboxamidePseudomonas aeruginosaMIC: 6.67 mg/mL[5]
4a N-Butyl-benzenesulphonamide carboxamideSalmonella typhiMIC: 6.45 mg/mL[5]
4d N-Butyl-benzenesulphonamide carboxamideEscherichia coliMIC: 6.72 mg/mL[5]
4h N-Butyl-benzenesulphonamide carboxamideStaphylococcus aureusMIC: 6.63 mg/mL[5]

In-Vivo Activity of Benzenesulfonamide Derivatives

Translating in-vitro potency to in-vivo efficacy is a critical step in drug development. The following table presents available in-vivo data for benzenesulfonamide derivatives, showcasing their activity in animal models.

Compound IDDerivative ClassAnimal ModelDisease/ConditionIn-Vivo ActivityReference
9c N-substituted BenzenesulfonamideMurine modelAcute Leishmania infantum infectionUp to 97% inhibition of parasite growth[3]
6e N-substituted BenzenesulfonamideMurine modelAcute Chagas disease (T. cruzi)Significant trypanocidal activity on parasitemia[3]
C4 N-butyl-tetrahydro-β-carboline-carboxamideMurine modelChagas disease (T. cruzi)Synergistic effect with benznidazole, reducing parasitemia and mortality[6]
Compound A Oxamide-hydrazone hybrid4T1 syngeneic mouse modelTriple-negative breast cancerImpeded tumor growth[7]
4a & 4c N-Butyl-benzenesulphonamide carboxamideCarrageenan-induced rat paw edemaInflammation94.69% and 89.66% inhibition at 1 hour, respectively[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in this guide.

In-Vitro Cytotoxicity Assay (Trypan Blue Exclusion Method)[1]
  • Cell Seeding: Glioblastoma (U87) cells were seeded at a density of 1 × 10^5 cells/well in six-well plates and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations (10 µM, 25 µM, 50 µM, 75 µM, and 100 µM) of the benzenesulfonamide derivatives. DMSO (0.1%) and cisplatin were used as negative and positive controls, respectively.

  • Harvesting: After the treatment period, cells were harvested by centrifugation at 153× g for 10 minutes.

  • Staining and Counting: The cell pellet was resuspended, and cells were stained with trypan blue. The number of live (unstained) and dead (blue) cells was counted using a hemocytometer.

  • Calculation: The percentage of cell growth inhibition was calculated relative to the untreated control. The IC50 value was determined from the dose-response curve.

In-Vivo Anti-Leishmanial Activity Assay[3]
  • Animal Model: A murine model for acute Leishmania infantum infection was used.

  • Infection: Mice were infected with L. infantum.

  • Compound Administration: The test compound (e.g., 9c) was administered to the infected mice. The dosage and route of administration were determined based on preliminary toxicity studies.

  • Evaluation of Parasite Load: After the treatment period, the parasite burden in relevant tissues (e.g., liver, spleen) was quantified.

  • Calculation: The percentage of inhibition of parasite growth was calculated by comparing the parasite load in treated animals to that in untreated control animals.

In-Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)[5]
  • Animal Model: Wistar rats were used.

  • Induction of Edema: Acute inflammation was induced by injecting a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.

  • Compound Administration: The test compounds (e.g., 4a, 4c) were administered orally one hour before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw was measured at 1, 2, and 3 hours after the carrageenan injection using a plethysmometer.

  • Calculation: The percentage of inhibition of edema was calculated for each time point by comparing the paw volume of the treated group with that of the control group.

Visualizing the Drug Discovery Workflow

The journey from initial compound screening to a potential drug candidate involves a structured workflow. The following diagram illustrates a typical path for evaluating the activity of novel chemical entities.

G General Workflow for Activity Screening cluster_0 In-Vitro Studies cluster_1 In-Vivo Studies A Compound Synthesis & Characterization B Primary Screening (e.g., Cell Viability Assays) A->B C Secondary Screening (e.g., Enzyme Inhibition, Pathway Analysis) B->C D Determination of IC50 / MIC C->D E Preliminary Toxicity Studies (MTD) D->E Lead Compound Selection F Animal Model of Disease E->F G Efficacy Studies (% Inhibition, Survival) F->G H Pharmacokinetic Analysis G->H I Candidate Drug H->I Preclinical Development

Caption: A simplified workflow from in-vitro screening to in-vivo validation.

Signaling Pathway Inhibition

Many benzenesulfonamide derivatives exert their anticancer effects by targeting specific signaling pathways crucial for tumor growth and survival. The diagram below depicts a simplified representation of a receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors.

G Simplified RTK Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Effector 1 (e.g., Ras) RTK->P1 Phosphorylates & Activates Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Benzenesulfonamide Derivative Inhibitor->RTK Inhibits Kinase Activity P2 Downstream Effector 2 (e.g., RAF) P1->P2 P3 Downstream Effector 3 (e.g., MEK) P2->P3 P4 Downstream Effector 4 (e.g., ERK) P3->P4 Response Proliferation, Survival, Angiogenesis P4->Response Promotes

Caption: Inhibition of an RTK pathway by a benzenesulfonamide derivative.

References

A Comparative Guide to Confirming the Purity of N-Butyl 3-nitrobenzenesulfonamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

The primary methods for assessing the purity of N-Butyl 3-nitrobenzenesulfonamide and related sulfonamide compounds include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Each technique offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.

Comparison of Analytical Techniques

The selection of an analytical method is contingent on the specific requirements of the assay, including the need for quantitative data, structural confirmation of impurities, and throughput. The following table summarizes the key performance characteristics of the most common techniques for sulfonamide purity determination.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Retention time (t R ), peak area for quantification, percent purity.High (ng to µg/mL).[1]Excellent, with high precision and accuracy.[1]Robust, reproducible, widely available, suitable for routine quality control.[1]Requires reference standards for impurity identification, potential for co-elution.[1]
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Retention factor (R f ), visual detection of spots.Moderate (µg).Semi-quantitative at best.Simple, rapid, low cost, useful for reaction monitoring and preliminary purity checks.Lower resolution and sensitivity compared to HPLC, not ideal for complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Retention time, mass-to-charge ratio (m/z) for molecular weight determination and structural elucidation of impurities.Very High (pg to ng/mL).[2]Excellent, highly specific and sensitive.Provides definitive identification of impurities, high selectivity.[2]Higher cost and complexity of instrumentation and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Detailed structural information, confirmation of the desired molecule, and identification of impurities. Can be quantitative (qNMR).Low to Moderate.Good, especially with an internal standard (qNMR).Provides unambiguous structural confirmation.Lower sensitivity compared to chromatographic methods, higher sample concentration required.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and reproducible purity data. Below are methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a reverse-phase HPLC method for the quantitative purity assessment of this compound.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and a reference standard into separate 10 mL volumetric flasks.

  • Dissolve and dilute to the mark with a suitable diluent (e.g., 50:50 acetonitrile:water) to achieve a concentration of approximately 1 mg/mL.[1]

  • Sonicate briefly to ensure complete dissolution and filter through a 0.45 µm syringe filter to remove any particulate matter.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with a 60:40 (v/v) mixture and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

c. Data Analysis:

  • Integrate the peak areas of the main peak and all impurity peaks in the chromatogram.

  • Calculate the purity by the area percentage method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Thin-Layer Chromatography (TLC) for Preliminary Purity Assessment

TLC is a rapid method to qualitatively assess the presence of impurities.

a. Sample Preparation:

  • Prepare a solution of the synthesized compound in a volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of about 1-2 mg/mL.

b. TLC Procedure:

  • Spot a small amount of the sample solution onto a silica gel TLC plate.

  • Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Allow the solvent front to travel approximately 8-10 cm up the plate.

  • Remove the plate and let it air dry.

c. Visualization and Analysis:

  • Visualize the spots under UV light at 254 nm.

  • The presence of multiple spots indicates the presence of impurities. The retention factor (R f ) of the main spot can be compared to that of a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is for the definitive identification of impurities.

a. Sample Preparation:

  • Prepare the sample as described for HPLC, but at a lower concentration (e.g., 10-100 µg/mL) depending on the sensitivity of the instrument.

b. LC-MS Conditions:

  • Use similar LC conditions as for the HPLC method.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes may be tested.

    • Scan Range: A suitable mass range to cover the expected molecular weight of the compound and potential impurities (e.g., m/z 100-500).

c. Data Analysis:

  • Identify the main peak corresponding to this compound by its retention time and expected mass-to-charge ratio.

  • Analyze the mass spectra of any minor peaks to determine the molecular weights of the impurities. This information can be used to propose structures for the impurities, which may arise from starting materials or side-products of the synthesis.[3]

Visualizing Workflows and Pathways

Diagrams created using Graphviz can help visualize the logical flow of purity determination and the potential biological context of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Purity Assessment cluster_decision Decision synthesis Synthesis of N-Butyl 3-nitrobenzenesulfonamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification tlc Preliminary Check (TLC) purification->tlc hplc Quantitative Purity (HPLC) tlc->hplc lcms Impurity Identification (LC-MS) hplc->lcms nmr Structural Confirmation (NMR) hplc->nmr purity_check Purity > 95%? lcms->purity_check nmr->purity_check bioassay Proceed to Biological Assay purity_check->bioassay Yes repurify Repurify purity_check->repurify No repurify->purification

Caption: Experimental workflow for purity confirmation.

signaling_pathway receptor Cell Surface Receptor enzyme1 Kinase A receptor->enzyme1 Activates transcription_factor Transcription Factor X enzyme1->transcription_factor Phosphorylates enzyme2 Phosphatase B enzyme2->transcription_factor Dephosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates biological_response Biological Response gene_expression->biological_response compound This compound compound->enzyme1 Inhibits

Caption: Hypothetical signaling pathway inhibition.

method_selection cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative & Structural start Goal of Analysis qual_goal Quick Purity Check? Reaction Monitoring? start->qual_goal quant_goal Precise Purity Value? Identify Impurities? start->quant_goal tlc Use TLC qual_goal->tlc hplc Use HPLC for Quantification quant_goal->hplc lcms Use LC-MS for Identification hplc->lcms nmr Use NMR for Structure Confirmation lcms->nmr

Caption: Logic for selecting a purity analysis method.

References

A Comparative Guide to the Biological Effects of N-Butyl 3-nitrobenzenesulfonamide and Structurally Similar Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological effects of N-Butyl 3-nitrobenzenesulfonamide based on the known activities of structurally related small molecules. Due to a lack of direct experimental data for this compound, this comparison relies on structure-activity relationship (SAR) principles within the benzenesulfonamide class of compounds.

Introduction to this compound and Its Analogs

This compound is a small molecule belonging to the sulfonamide class of compounds, characterized by a benzenesulfonamide core with a butyl group attached to the sulfonamide nitrogen and a nitro group at the 3-position of the benzene ring. While this specific molecule is available as a research chemical, its biological activities have not been extensively reported in the public domain. However, by examining its structural components and comparing them to well-studied analogs, we can infer its likely biological profile.

The key structural analogs for comparison are:

  • N-Butylbenzenesulfonamide (NBBS): The parent molecule lacking the nitro group.

  • 3-Nitrobenzenesulfonamide: The parent molecule lacking the N-butyl group.

  • Other Substituted Benzenesulfonamides: A broad class of molecules with diverse biological activities.

This guide will systematically compare the known biological effects of these analogs to predict the potential activities of this compound.

Structural Comparison and Predicted Physicochemical Properties

The structural differences between this compound and its primary comparators are illustrated below. The addition of the lipophilic n-butyl group and the electron-withdrawing nitro group are expected to significantly influence the molecule's physicochemical properties and, consequently, its biological activity.

G cluster_target Target Molecule cluster_comparators Primary Comparator Molecules This compound This compound NBBS N-Butylbenzenesulfonamide (NBBS) This compound->NBBS - Nitro group + Hydrogen Nitrobenzenesulfonamide 3-Nitrobenzenesulfonamide This compound->Nitrobenzenesulfonamide - N-butyl group + N-H

Structural relationships of the compared molecules.

Comparative Biological Activities

The following sections detail the known biological activities of comparator molecules and provide a predictive analysis for this compound.

Neuroactivity

N-Butylbenzenesulfonamide (NBBS) is a known neurotoxin.[1] Studies have shown that it can induce spastic myelopathy in rabbits.[1] It has also been reported to be cytotoxic to neuronal and glioma cells in a dose-dependent manner. The lipophilic nature of the butyl group likely facilitates its passage across the blood-brain barrier.

Prediction for this compound: The presence of the N-butyl group suggests a potential for neuroactivity. The impact of the 3-nitro group on this activity is unknown. It could either enhance or diminish the neurotoxic effects observed with NBBS.

Antimicrobial Activity

Many benzenesulfonamide derivatives exhibit broad-spectrum antibacterial and antifungal activity .[2] The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in microorganisms.

Prediction for this compound: It is plausible that this compound possesses some degree of antimicrobial activity, a common feature of the sulfonamide scaffold. The nitro group can sometimes enhance antimicrobial effects.

Anti-inflammatory Activity

Certain benzenesulfonamide derivatives have demonstrated potent anti-inflammatory properties . This is often attributed to the inhibition of enzymes like cyclooxygenase (COX) or other inflammatory mediators.

Prediction for this compound: The potential for anti-inflammatory activity is a reasonable expectation for a novel benzenesulfonamide. Experimental screening would be necessary to confirm this.

Anticancer Activity

A variety of benzenesulfonamide analogs have been investigated as anticancer agents .[3] Their mechanisms can include the inhibition of receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells.[3] Some nitrobenzenesulfonamide derivatives have been specifically evaluated as hypoxic cell selective cytotoxic agents.

Prediction for this compound: The presence of both the benzenesulfonamide scaffold and a nitro group suggests that this molecule could be a candidate for anticancer activity screening, potentially with selectivity for hypoxic tumor environments.

Antiandrogenic Activity

N-Butylbenzenesulfonamide (NBBS) has been shown to exhibit antiandrogenic activity .[1] This effect is of interest in the context of endocrine disruption and potential therapeutic applications.

Prediction for this compound: The structural similarity to NBBS suggests that antiandrogenic activity is a possibility that should be investigated.

Quantitative Data Comparison

The following table summarizes available quantitative data for comparator molecules. Data for this compound is currently unavailable and would require experimental determination.

CompoundBiological ActivityAssayResultReference
N-Butylbenzenesulfonamide (NBBS) NeurotoxicityLCLo (rat, 4hr inhalation)385 mg/m³[1]
CytotoxicityNeuro-2a cell growth inhibitionIC50: 1-100 µM[4]
CytotoxicityC6 glioma cell growth inhibitionIC50: 10-500 µM[4]
Various Benzenesulfonamide Derivatives AntimicrobialMinimum Inhibitory Concentration (MIC)Varies widely (e.g., 6.28 - 6.72 mg/mL against various microbes)[5][6]
Anti-inflammatoryCarrageenan-induced rat paw edemaUp to 94.69% inhibition[5][6]
Anticancer (GBM)Cytotoxicity (U87 cell line)IC50: ~58.6 µM for some derivatives[3]
This compound VariousTo be determinedData not available

Proposed Experimental Workflow

To elucidate the biological effects of this compound, a systematic screening approach is recommended. The following workflow outlines a potential experimental plan.

G cluster_screening Initial Screening cluster_secondary Secondary Assays (Based on Initial Hits) cluster_invivo In Vivo Validation start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC against bacterial and fungal panels) start->antimicrobial antiandrogenic Antiandrogenic Assays (e.g., receptor binding, reporter gene assays) start->antiandrogenic Based on NBBS activity neurotoxicity Neurotoxicity Assays (e.g., neuronal cell viability, neurite outgrowth) cytotoxicity->neurotoxicity If cytotoxic to neuronal cells anticancer Anticancer Assays (e.g., cell cycle analysis, apoptosis assays) cytotoxicity->anticancer If selectively cytotoxic to cancer cells anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition, cytokine release) antimicrobial->anti_inflammatory If broad activity suggests other mechanisms animal_models Animal Models (e.g., xenograft, inflammation models) neurotoxicity->animal_models anti_inflammatory->animal_models anticancer->animal_models antiandrogenic->animal_models

Proposed experimental workflow for biological characterization.

Potential Signaling Pathway Involvement

Based on the activities of similar molecules, this compound could potentially modulate various signaling pathways. For instance, the anti-inflammatory and anticancer effects of many small molecules are mediated through the inhibition of pathways like NF-κB or receptor tyrosine kinase (RTK) signaling.

G cluster_pathway Hypothetical Signaling Pathway Inhibition molecule This compound (or similar sulfonamide) rtk Receptor Tyrosine Kinase (RTK) molecule->rtk Inhibition nfkb NF-κB Pathway molecule->nfkb Inhibition proliferation Cell Proliferation & Survival rtk->proliferation inflammation Inflammation nfkb->inflammation

Potential signaling pathways modulated by benzenesulfonamides.

Experimental Protocols for Key Comparator Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells (e.g., Neuro-2a, U87, or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, NBBS) and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized microorganism inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

While direct experimental data for this compound is lacking, a comparative analysis based on its structural analogs provides a valuable framework for predicting its biological activities. The N-butyl group suggests potential for neuroactivity and antiandrogenic effects, similar to NBBS. The benzenesulfonamide scaffold is associated with a broad range of activities, including antimicrobial, anti-inflammatory, and anticancer effects, which may also be present in this molecule. The 3-nitro group could further modulate these activities, potentially enhancing antimicrobial or anticancer properties.

The proposed experimental workflow provides a roadmap for the systematic evaluation of this compound to confirm these predicted activities and uncover its full biological potential. This guide serves as a starting point for researchers interested in exploring the therapeutic or toxicological profile of this and other related small molecules.

References

A Comparative Guide to the Structure and Activity of N-Butyl 3-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The introduction of a nitro group to the benzene ring, creating nitrobenzenesulfonamides, modulates the electronic properties of the molecule, often enhancing its utility as both a pharmacologically active scaffold and a versatile synthetic intermediate.[2]

This guide provides a comparative overview of N-Butyl 3-nitrobenzenesulfonamide derivatives, focusing on the relationship between their chemical structure and biological activity. While direct, comprehensive comparative studies on this specific series of derivatives are limited in publicly available literature, this document establishes a framework for their synthesis and evaluation. By drawing on data from structurally related compounds, we can postulate structure-activity relationships (SAR) and provide detailed experimental protocols to facilitate further research. The primary biological activities explored for related sulfonamides include enzyme inhibition—particularly of carbonic anhydrases (CAs)—and anticancer properties.[3]

Structural Framework and Synthetic Approach

The core structure of interest is this compound. Variations of this structure for comparative analysis would typically involve modifications to both the N-butyl group and the 3-nitrobenzene ring to probe the chemical space and optimize for a desired biological activity.

General Synthesis

The most direct and widely used method for synthesizing N-substituted nitrobenzenesulfonamides is the reaction of a nitrobenzenesulfonyl chloride with a primary or secondary amine.[2] This robust method allows for the creation of a diverse library of derivatives.

Reaction Scheme: 3-Nitrobenzenesulfonyl chloride + n-Butylamine → this compound + HCl

This foundational reaction can be adapted to synthesize a variety of derivatives by using substituted butylamines or modified nitrobenzenesulfonyl chlorides. A detailed protocol is provided in the "Experimental Protocols" section.

Comparative Biological Activity and Data

While specific data for a series of this compound derivatives is scarce, we can infer potential activities and SAR by examining related benzenesulfonamide compounds from the literature. Carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition, along with cytotoxicity against cancer cell lines, are common endpoints for this class of molecules.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. Inhibition of tumor-associated isoforms like CA IX is a validated strategy in anticancer drug development.[3]

The data below, compiled from studies on various benzenesulfonamide derivatives, illustrates how structural modifications can influence inhibitory potency and selectivity.

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

Compound ID N-Substituent Benzene Ring Substitution Target Kᵢ (nM) Selectivity (hCA I / hCA II) Reference
5a Beta-lactam moiety 4-amino hCA I 278.40 0.25
5a Beta-lactam moiety 4-amino hCA II 69.56 -
5d Beta-lactam moiety 4-amino hCA II 39.64 -
3c Benzamide moiety 4-amino hCA II 10.68 - [4]
3g Benzamide moiety 4-amino hCA I 4.07 - [4]
4e Thiazole moiety 4-amino CA IX 10.93 (IC₅₀) ~142 (CA IX vs CA II) [3]

| 4g | Thiazole moiety | 4-amino | CA IX | 25.06 (IC₅₀) | ~156 (CA IX vs CA II) |[3] |

Note: Kᵢ is the inhibition constant; a lower value indicates higher potency. Data is for related, not identical, compounds to illustrate SAR principles.

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer's.[4] Certain sulfonamide derivatives have shown potent activity against this enzyme.

Table 2: Acetylcholinesterase Inhibition by Benzenesulfonamide Derivatives

Compound ID N-Substituent Benzene Ring Substitution Target Kᵢ (nM) Reference
5a-l (range) Beta-lactam moiety 4-amino AChE 30.95 - 154.50
3a-g (range) Benzamide moiety 4-amino AChE 8.91 - 34.02 [4]

| 4h | Tryptanthrin moiety | 2-fluoro | AChE | 130 (IC₅₀) |[5] |

Note: Kᵢ is the inhibition constant. Data is for related compounds.

Anticancer Cytotoxicity

The antiproliferative activity of sulfonamides is often evaluated against various cancer cell lines. The data highlights the potency and selectivity that can be achieved through structural modification.

Table 3: In Vitro Cytotoxicity of Benzenesulfonamide Derivatives

Compound ID Modification Cell Line IC₅₀ (µM) Reference
4b 4-amino-benzenesulfonamide with thiazole MCF-7 6.31 [3]
4e 4-amino-benzenesulfonamide with thiazole MCF-7 1.52 [3]
4h 4-amino-benzenesulfonamide with thiazole MCF-7 2.53 [3]

| AL106 | Hydrazinyl-benzenesulfonamide | U-87 MG (Glioblastoma) | < 100 (78% inhibition) |[6] |

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

General Synthesis of N-Butyl-3-nitrobenzenesulfonamide (Illustrative Protocol)

This protocol is adapted from established methods for synthesizing N-substituted sulfonamides.[1][7]

  • Dissolution: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution to act as an acid scavenger.

  • Amine Addition: Slowly add n-butylamine (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol.

  • Enzyme and Compound Preparation: Prepare stock solutions of purified human CA isoforms (e.g., hCA I, II, IX) and the test compounds (this compound derivatives) in a suitable buffer (e.g., Tris-HCl) with a small amount of DMSO.

  • Assay Mixture: In a 96-well plate, add 140 µL of buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the CA enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 20 µL of the substrate, 4-NPA, to each well to start the reaction.

  • Measurement: Measure the absorbance at 400 nm every 30 seconds for 3-5 minutes using a microplate reader. The rate of 4-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control (DMSO without inhibitor). Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Visualizations: Workflows and Pathways

To facilitate understanding, the following diagrams illustrate a typical research workflow and a relevant biological pathway.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Optimization S1 Design Derivatives S2 Chemical Synthesis S1->S2 S3 Purification (Chromatography) S2->S3 S4 Structural Confirmation (NMR, MS) S3->S4 B1 Primary Screening (e.g., CA Inhibition) S4->B1 B2 Hit Identification B1->B2 B3 Secondary Screening (e.g., Cytotoxicity) B2->B3 B4 Lead Compound Selection B3->B4 O1 SAR Analysis B4->O1 O2 Lead Optimization O1->O2 O2->S1 Iterative Design

Caption: Experimental workflow for synthesis and evaluation of derivatives.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Hypoxia Tumor Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Upregulation HIF1a->CAIX_exp CAIX CA IX CAIX_exp->CAIX CO2_H2O CO₂ + H₂O CO2_H2O->CAIX H_HCO3 H⁺ + HCO₃⁻ Acidosis_in Intracellular Alkalinization (Increased pH) H_HCO3->Acidosis_in HCO₃⁻ import Acidosis_out Extracellular Acidosis (Decreased pH) H_HCO3->Acidosis_out H⁺ export CAIX->H_HCO3 catalysis Survival Tumor Cell Survival, Invasion & Metastasis Acidosis_in->Survival Acidosis_out->Survival Inhibitor Sulfonamide Inhibitor (e.g., N-Butyl-3-nitro...) Inhibitor->CAIX Inhibition

Caption: Role of Carbonic Anhydrase IX (CA IX) in tumor acidosis.

Conclusion and Future Directions

This compound serves as a promising and synthetically accessible scaffold for the development of novel therapeutic agents. Although direct comparative data on its derivatives is not yet abundant, analysis of related compounds strongly suggests potential for potent and selective inhibition of key biological targets such as carbonic anhydrases and other enzymes implicated in cancer and neurodegenerative diseases.

The provided synthetic and biological testing protocols offer a clear and reproducible framework for researchers to build upon. Future work should focus on:

  • Synthesis of a focused library: Create a series of this compound analogs with systematic variations.

  • Comprehensive biological screening: Evaluate these compounds against a panel of relevant targets, including multiple CA isoforms, kinases, and cancer cell lines, to establish a clear structure-activity relationship.

  • Mechanism of Action studies: For the most potent "hit" compounds, conduct further studies to elucidate their precise mechanism of action at the molecular level.

This systematic approach will unlock the full potential of this chemical scaffold and could lead to the discovery of novel lead compounds for drug development.

References

A Comparative Guide to the Experimental Reproducibility of N-Butyl 3-nitrobenzenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a well-established class of compounds in medicinal chemistry and organic synthesis.[1][2] The introduction of a nitro group to the benzene ring, as in nitrobenzenesulfonamides, can modulate the electronic properties and biological activity of the molecule.[3] N-Butyl 3-nitrobenzenesulfonamide is a specific derivative within this class, and while it is commercially available for research purposes, its biological profile and experimental reproducibility have not been extensively documented. This guide aims to provide researchers with a foundational understanding of how to approach experimentation with this compound by drawing comparisons with its analogs.

Comparative Performance of Sulfonamide Derivatives

The biological activity of sulfonamides can vary significantly based on their substitution patterns. To provide a baseline for comparison, the following table summarizes the biological activities of various benzenesulfonamide derivatives against different targets.

Table 1: Biological Activity of Representative Benzenesulfonamide Derivatives

Compound/Analog Target Organism/Enzyme Activity Metric Value Reference(s)
Sulfamethoxazole E. coli Dihydropteroate Synthase (DHPS) IC₅₀ 2.76 µg/mL [4]
Sulfadoxine P. falciparum DHPS (sensitive) Kᵢ 0.14 µM [4]
Sulfadoxine P. falciparum DHPS (resistant) Kᵢ 112 µM [4]
Compound 4d (a novel benzenesulphonamide derivative) E. coli MIC 6.72 mg/mL [5]
Compound 4h (a novel benzenesulphonamide derivative) S. aureus MIC 6.63 mg/mL [5]
Compound 4a (a novel benzenesulphonamide derivative) P. aeruginosa MIC 6.67 mg/mL [5]

| Compound 4e (a novel benzenesulphonamide derivative) | A. niger | MIC | 6.28 mg/mL |[5] |

Note: The compounds listed are structurally related to this compound but not direct analogs. This data is for illustrative purposes to show the range of activities observed in this class of compounds.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of nitrobenzenesulfonamide derivatives, which can be adapted for this compound.

General Synthesis of N-substituted Nitrobenzenesulfonamides

This protocol is adapted from established methods for synthesizing N-substituted nitrobenzenesulfonamides.[3]

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • n-Butylamine

  • A suitable base (e.g., triethylamine or sodium carbonate)[3][6]

  • An appropriate aprotic solvent (e.g., dichloromethane or anhydrous dimethylformamide)[6]

  • 1N Hydrochloric acid (HCl)

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottomed flask, dissolve n-butylamine and the base in the chosen solvent under an inert atmosphere.

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the same solvent to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 15 minutes to several hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, quench the reaction with 1N HCl.[6]

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate).[3][6]

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[3][6]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield pure this compound.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Synthesized this compound

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Positive control (bacteria in broth)

  • Negative control (broth only)

  • Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and add it to each well (except the negative control).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an N-substituted nitrobenzenesulfonamide.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: 3-Nitrobenzenesulfonyl Chloride + n-Butylamine B Reaction in Solvent with Base A->B Mixing C Quenching (e.g., with 1N HCl) B->C D Extraction with Organic Solvent C->D E Washing and Drying D->E F Concentration E->F G Recrystallization F->G H Pure N-Butyl 3-nitrobenzenesulfonamide G->H

Caption: A generalized workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

Many sulfonamide derivatives are known to act as enzyme inhibitors. For instance, they are classic inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway.[4] The following diagram illustrates this inhibitory mechanism, which could be a potential mode of action for novel sulfonamide compounds.

cluster_pathway Bacterial Folate Biosynthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate Diphosphate DHP->DHPS DHF Dihydropteroate DHPS->DHF Catalysis THF Tetrahydrofolate (THF) DHF->THF Further Steps DNA DNA Synthesis THF->DNA Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->DHPS Inhibition

Caption: Hypothetical inhibition of bacterial dihydropteroate synthase by this compound.

Conclusion

While specific experimental data for this compound is currently lacking in the scientific literature, this guide provides a starting point for its investigation. By leveraging established protocols for the synthesis and evaluation of related sulfonamide compounds, researchers can begin to explore the potential biological activities of this molecule. The reproducibility of such experiments will depend on careful adherence to well-defined protocols and thorough analytical characterization of the synthesized compound. Future studies are needed to elucidate the specific properties of this compound and determine its potential for applications in drug discovery and development.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-Butyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the safe disposal of N-Butyl 3-nitrobenzenesulfonamide, a compound that requires careful management due to its chemical properties and potential hazards.

Immediate Safety and Logistical Information

This compound, while specific safety data is not extensively available, belongs to the family of nitroaromatic compounds. These substances are often characterized by their potential toxicity, mutagenicity, and resistance to biodegradation[1]. Therefore, a cautious approach to its disposal is mandatory. The procedural guidance below is based on best practices for handling related nitroaromatic compounds and general hazardous chemical waste.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. The primary hazards are inferred from related compounds such as N-n-Butylbenzenesulfonamide and general knowledge of nitroaromatic compounds.

Hazard CategoryDescriptionRecommended Precautions
Health Hazards May cause damage to organs through prolonged or repeated exposure.[2][3][4] Can cause skin and eye irritation.[5] The nitro group can contribute to toxicity and mutagenicity.[1]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors.[2]
Environmental Hazards Harmful to aquatic life with long lasting effects.[2][3][4] Nitroaromatic compounds are often resistant to biodegradation.[1]Prevent release into the environment. Do not dispose of down the drain or in general waste.[2]
Chemical Hazards Forms explosive mixtures with air on intense heating. May be combustible.Store away from heat and open flames. Avoid mixing with incompatible materials.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to local, state, and federal regulations is non-negotiable.

  • Waste Identification and Classification :

    • Treat all this compound waste, including contaminated materials, as hazardous waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes.

  • Waste Segregation and Collection :

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling and Storage :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

    • Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.

  • Arranging for Professional Disposal :

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with all available safety information for the compound.

    • Ensure the disposal is carried out in an approved waste disposal plant, likely involving incineration or other specialized treatment methods suitable for nitroaromatic compounds.[2][3][4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in a systematic manner.

Disposal Workflow for this compound start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First collect Collect in a Labeled, Sealed Hazardous Waste Container ppe->collect store Store in Designated Hazardous Waste Area collect->store Secure Storage contact Contact Licensed Hazardous Waste Disposal Company store->contact transport Arrange for Waste Pickup and Transportation contact->transport dispose Final Disposal at an Approved Facility (e.g., Incineration) transport->dispose Regulatory Compliance document Maintain Disposal Records dispose->document

Caption: Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize safety and consult with your institution's safety officers for any specific questions or concerns.

References

Essential Safety and Operational Guide for Handling N--Butyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Butyl 3-nitrobenzenesulfonamide (CAS No. 3622-84-2). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[1][2][3][4] Ingestion or inhalation may lead to central nervous system depression, with symptoms including headache, dizziness, and confusion.[2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

Mandatory Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Inspect gloves for integrity before each use and dispose of them properly after handling the chemical.
Body Protection Laboratory coatShould be fully buttoned to provide a barrier against accidental contact.[5]
Respiratory Protection NIOSH-approved respirator or equivalentRequired when working in areas with inadequate ventilation or when there is a risk of inhaling vapors or aerosols.

Operational Plan: Handling and Experimental Procedures

Strict adherence to the following procedural steps is mandatory to ensure the safe handling of this compound in a laboratory setting.

Preparation and Handling:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

  • Prevent Inhalation: Avoid breathing in vapors or mists.[1]

  • Ignition Sources: Keep the chemical away from open flames, sparks, and other sources of ignition.[1]

  • Container Handling: Keep the container tightly closed when not in use.[1] Open and handle the container with care to prevent spills.

During the Experiment:
  • Containment: Use appropriate labware to contain the chemical and prevent spills.

  • Monitoring: Be aware of the experimental conditions and monitor for any signs of a leak or spill.

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory where this chemical is being handled.[1]

Post-Experiment:
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Cleaning: Clean the work area and any equipment used, collecting all residues for proper disposal.

  • PPE Removal: Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.

Waste Segregation and Collection:
  • Hazardous Waste: This chemical and any materials contaminated with it (e.g., gloves, paper towels, empty containers) must be disposed of as hazardous waste.[1]

  • Labeling: Collect all waste in a clearly labeled, sealed, and appropriate container for hazardous chemical waste.

  • Compatibility: Do not mix this compound waste with other incompatible chemical waste.

Disposal Procedure:
  • Consult Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Licensed Disposal Service: Use a licensed professional waste disposal service to dispose of the hazardous waste.

  • Environmental Protection: Do not allow the chemical to be released into the environment, including drains or waterways.[1][4][5]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.30 g/mol
Appearance Colorless oily liquid
Boiling Point 314 °C (597 °F)
Density 1.15 g/cm³ at 25 °C (77 °F)
Flash Point 113 °C (235.4 °F) - closed cup
Solubility in Water Slightly soluble

Toxicological Data:

Test TypeSpeciesRouteValue
LD50 RatOral2050 - 2070 mg/kg
LD50 MouseOral2500 - 2900 mg/kg
LC50 RatInhalation> 4.06 mg/L (4 hours)
LD50 RatDermal> 2000 mg/kg
NOAEL RatOral50 mg/kg (No Observed Adverse Effect Level)

Ecotoxicity Data:

Test TypeSpeciesValueExposure Time
LC50 Danio rerio (Zebra fish)36.7 mg/L96 hours
EC50 Daphnia magna (Water flea)56 mg/L48 hours
EC50 Algae49 mg/L72 hours

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal, to minimize risk and ensure a safe laboratory environment.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_materials Gather Materials prep_vent->prep_materials handle_transfer Carefully Transfer Chemical prep_materials->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment handle_monitor Monitor for Spills handle_experiment->handle_monitor emergency_spill Spill Containment handle_experiment->emergency_spill emergency_exposure First Aid for Exposure handle_experiment->emergency_exposure cleanup_decontaminate Decontaminate Work Area handle_monitor->cleanup_decontaminate cleanup_segregate Segregate Hazardous Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via Licensed Service cleanup_segregate->cleanup_dispose emergency_spill->cleanup_decontaminate emergency_evacuate Evacuate if Necessary emergency_exposure->emergency_evacuate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.